molecular formula C12H17NO2 B094718 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine CAS No. 1081-09-0

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Cat. No.: B094718
CAS No.: 1081-09-0
M. Wt: 207.27 g/mol
InChI Key: BFHJJFUZJSTSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45011. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-acetyl-2,4,6-trimethyl-1,4-dihydropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-6-11(9(4)14)7(2)13-8(3)12(6)10(5)15/h6,13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHJJFUZJSTSBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(NC(=C1C(=O)C)C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30148404
Record name 1,1'-(1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30148404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081-09-0
Record name 1,1′-(1,4-Dihydro-2,4,6-trimethyl-3,5-pyridinediyl)bis[ethanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1081-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-(1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1081-09-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30148404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(1,4-dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.818
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis and characterization of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Abstract

This technical guide provides a comprehensive overview of the , a prototypical molecule synthesized via the Hantzsch reaction. This document is intended for researchers, scientists, and professionals in drug development, offering detailed mechanistic insights, a field-proven experimental protocol, and a thorough guide to its structural elucidation using modern spectroscopic techniques. The causality behind experimental choices is emphasized to provide a deeper understanding of the synthetic strategy and analytical validation.

Introduction: The Significance of the 1,4-Dihydropyridine Scaffold

The 1,4-dihydropyridine (DHP) moiety is a privileged scaffold in medicinal chemistry, most famously recognized for its role in a major class of L-type calcium channel blockers used to treat cardiovascular diseases like hypertension and angina.[1][2] Prominent drugs such as nifedipine, amlodipine, and felodipine are built around this core structure.[3][4] Their mechanism of action involves the modulation of calcium ion influx into smooth muscle cells, leading to vasodilation.[2]

Beyond their cardiovascular applications, DHP derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties.[1][5][6] The versatility of the Hantzsch synthesis, reported by Arthur Hantzsch in 1881, allows for the straightforward, multi-component assembly of this heterocyclic system, making it an attractive target for combinatorial chemistry and drug discovery campaigns.[7][8]

This guide focuses on a specific, symmetrical archetype: 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. Its synthesis is a classic example of the Hantzsch reaction and serves as an excellent model for understanding the fundamental principles of DHP chemistry and characterization.

Synthesis via the Hantzsch Reaction

The Hantzsch dihydropyridine synthesis is a one-pot, multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (or in this case, a β-diketone), and a nitrogen donor, most commonly ammonia or ammonium acetate.[7][8] The reaction is renowned for its efficiency and atom economy.

Reaction Principle and Mechanism

The synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine involves the reaction between acetaldehyde, two equivalents of acetylacetone (pentane-2,4-dione), and ammonium acetate. The reaction proceeds through several key intermediates, as outlined below.

Mechanistic Steps:

  • Enamine Formation: One equivalent of the β-dicarbonyl compound (acetylacetone) reacts with ammonia (from ammonium acetate) to form a vinylogous amide, the enamine intermediate.[9][10]

  • Knoevenagel Condensation: A second equivalent of acetylacetone condenses with the aldehyde (acetaldehyde) to yield an α,β-unsaturated carbonyl compound.[8][9]

  • Michael Addition & Cyclization: The enamine intermediate acts as a nucleophile and attacks the α,β-unsaturated carbonyl compound via a Michael addition. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine ring.[9]

The overall mechanism is a cascade of well-established organic reactions, culminating in the formation of the stable heterocyclic product.

Hantzsch_Mechanism Figure 1: Hantzsch Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates R1 Acetylacetone I1 Enamine Intermediate R1->I1 I2 α,β-Unsaturated Carbonyl (Knoevenagel Product) R1->I2 R2 Acetaldehyde R2->I2 R3 Ammonia (NH3) R3->I1 I3 Michael Adduct I1->I3 Michael Addition I2->I3 I4 Cyclized Intermediate I3->I4 Cyclization P 3,5-Diacetyl-2,4,6-trimethyl- 1,4-dihydropyridine I4->P Dehydration (-H2O)

Caption: Figure 1: Hantzsch Synthesis Mechanism

Experimental Protocol

This protocol describes a reliable method for the synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

Materials:

  • Acetylacetone (Pentane-2,4-dione)

  • Acetaldehyde

  • Ammonium acetate

  • Ethanol (95%)

  • Deionized water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine acetylacetone (0.2 mol, approx. 20.0 g), ammonium acetate (0.1 mol, approx. 7.7 g), and ethanol (80 mL).

  • Addition of Aldehyde: To the stirred solution, slowly add acetaldehyde (0.1 mol, approx. 4.4 g). The addition should be controlled as the initial reaction can be exothermic.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The choice of ethanol as a solvent is strategic; it effectively dissolves the reactants and facilitates the reaction at a moderate temperature, minimizing side product formation.[10] Maintain reflux for 2-3 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often crystallizes directly from the solution. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash the crystals with a cold ethanol-water mixture (1:1) to remove unreacted starting materials and soluble impurities.

  • Recrystallization: For higher purity, recrystallize the crude product from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly. This process yields well-defined crystals, which are then filtered and dried under vacuum. A typical melting point for the pure product is 154-159 °C.[11]

Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Characterization_Workflow Figure 2: Synthesis & Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis A Hantzsch Reaction B Isolation & Washing A->B C Recrystallization B->C D NMR (¹H, ¹³C) C->D E IR Spectroscopy C->E F Mass Spectrometry C->F G UV-Vis Spectroscopy C->G H Pure Product Confirmed D->H E->H F->H G->H

Sources

physicochemical properties of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Introduction

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is a heterocyclic organic compound belonging to the Hantzsch 1,4-dihydropyridine (DHP) class.[1][2][3] First synthesized by Arthur Hantzsch in 1881, the 1,4-DHP scaffold is of immense significance in medicinal chemistry, forming the core structure of several blockbuster drugs, most notably calcium channel blockers used in the treatment of hypertension and angina.[2][4][5][6] These molecules also exhibit a wide range of other pharmacological activities, including anticancer, anticonvulsant, and antimicrobial properties.[5][6][7]

This guide provides a comprehensive exploration of the core . It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's characteristics for its application as a synthetic building block, a research tool, or a lead compound in discovery programs. We will delve into its structural attributes, spectroscopic signature, and fundamental chemical reactivity, supported by established experimental protocols.

I. Molecular Structure and Synthesis

Chemical Identity

The structural integrity of a molecule dictates its physical properties and biological function. 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is characterized by a central, non-aromatic dihydropyridine ring, which is symmetrically substituted.

  • IUPAC Name: 1-(5-acetyl-2,4,6-trimethyl-1,4-dihydropyridin-3-yl)ethanone[8]

  • Molecular Formula: C₁₂H₁₇NO₂[8][9][10]

  • Molecular Weight: 207.27 g/mol [8][9]

  • CAS Number: 1081-09-0[8][10]

The key structural features include:

  • A six-membered dihydropyridine ring containing one nitrogen atom.

  • Two acetyl groups (-COCH₃) at the C3 and C5 positions, which act as electron-withdrawing groups.

  • Three methyl groups (-CH₃) at the C2, C4, and C6 positions.

  • A secondary amine (N-H) at the 1-position and a tertiary carbon (C-H) at the 4-position.

X-ray crystallography studies on analogous 1,4-DHPs reveal that the dihydropyridine ring typically adopts a flattened or distorted boat conformation to minimize steric strain.[11][12]

Caption: 2D structure of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

Synthesis via Hantzsch Reaction

The most direct and widely used method for synthesizing this compound is the Hantzsch dihydropyridine synthesis.[1][2][4] This is a classic multi-component reaction prized for its efficiency in constructing the DHP core.[1]

The reaction involves the condensation of an aldehyde (acetaldehyde), two equivalents of a β-dicarbonyl compound (acetylacetone), and a nitrogen source (ammonia or ammonium acetate).[2][3] The mechanism proceeds through the formation of two key intermediates: an α,β-unsaturated carbonyl compound via a Knoevenagel condensation, and an enamine. A subsequent Michael addition followed by cyclization and dehydration yields the final 1,4-dihydropyridine product.[1]

Hantzsch_Workflow cluster_intermediates Key Intermediates Aldehyde Aldehyde (Acetaldehyde) Condensation Knoevenagel Condensation Aldehyde->Condensation BetaKeto1 β-Dicarbonyl (x2) (Acetylacetone) BetaKeto1->Condensation Formation Enamine Formation BetaKeto1->Formation Nitrogen Nitrogen Source (Ammonia) Nitrogen->Formation Knoevenagel α,β-Unsaturated Carbonyl Michael Michael Addition & Cyclization Knoevenagel->Michael Enamine Enamine Enamine->Michael Condensation->Knoevenagel Formation->Enamine Product 3,5-Diacetyl-2,4,6-trimethyl- 1,4-dihydropyridine Michael->Product

Caption: Generalized workflow for the Hantzsch 1,4-dihydropyridine synthesis.

Experimental Protocol: Hantzsch Synthesis

Objective: To synthesize 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

Materials:

  • Acetaldehyde (CH₃CHO)

  • Acetylacetone (2,4-pentanedione, C₅H₈O₂)

  • Ammonium acetate (CH₃COONH₄) or aqueous ammonia (NH₄OH)

  • Ethanol (solvent)

  • Ice bath

  • Reflux apparatus

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (2 equivalents) in ethanol.

  • Addition of Reagents: To the stirred solution, add acetaldehyde (1 equivalent) followed by ammonium acetate (1 equivalent). The addition of acetaldehyde should be done carefully, potentially in an ice bath, due to its low boiling point.

  • Reflux: Heat the reaction mixture to reflux. The reaction time can vary but is typically several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, washing with cold ethanol to remove unreacted starting materials.[13] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final compound.

Trustworthiness Note: The self-validating nature of this protocol lies in the physical properties of the product. A successful synthesis will yield a crystalline solid with a sharp melting point and spectroscopic data (NMR, IR, MS) consistent with the target structure.

II. Physicochemical and Spectroscopic Properties

The functional groups and overall structure of the molecule give rise to a distinct set of physical and spectral characteristics.

Physical Properties

A summary of the key physical properties is presented below.

PropertyValueSource(s)
Molecular Weight 207.27 g/mol [10]
Appearance White to off-white solid/crystalsInferred from similar compounds[14]
Melting Point 154-159 °C[10]
pKa (Predicted) 3.53 ± 0.70[10]
Topological Polar Surface Area 46.2 Ų[9]
Hydrogen Bond Donor Count 1[10]
Hydrogen Bond Acceptor Count 3[9][10]
Rotatable Bond Count 2[9][10]
Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment.

A. UV-Vis Spectroscopy

The electronic transitions within the conjugated system of the dihydropyridine ring give rise to characteristic UV-Vis absorption. The spectrum is dominated by a strong π–π* transition. For the closely related 3,5-diacetyl-1,4-dihydropyridine, the maximum absorption (λmax) is observed at 404 nm, which is characteristic of the DHP skeleton.[15]

  • Experimental Protocol (UV-Vis):

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

    • Use a quartz cuvette to hold the sample.

    • Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of 200-600 nm, using the pure solvent as a blank.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350N-H StretchSecondary Amine (N-H)
~2950C-H StretchMethyl (CH₃)
~1750-1650C=O StretchAcetyl Ketone (C=O)

Data inferred from analogous 1,4-DHP structures.[13][16]

  • Experimental Protocol (FTIR):

    • Prepare a KBr pellet by mixing a small amount of the crystalline sample with dry potassium bromide powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum using an FTIR spectrometer.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR (Proton NMR): Expected signals in CDCl₃ or DMSO-d₆:

    • ~8.2-9.5 ppm (singlet, 1H): N-H proton of the dihydropyridine ring.[16]

    • ~4.7 ppm (singlet, 1H): C4-H proton.[16]

    • ~2.1-2.3 ppm (singlet, 6H): Protons of the two acetyl CH₃ groups.

    • ~2.2 ppm (singlet, 6H): Protons of the C2 and C6 methyl groups.[16]

    • A signal for the C4-CH₃ group would also be expected in this region.

  • ¹³C NMR (Carbon NMR): Expected signals:

    • >190 ppm: Carbonyl carbons (C=O) of the acetyl groups.

    • ~145-150 ppm: C2 and C6 carbons of the DHP ring.[13]

    • ~100-105 ppm: C3 and C5 carbons of the DHP ring.[13]

    • ~40-45 ppm: C4 carbon of the DHP ring.[13]

    • ~15-25 ppm: Methyl carbons (C2, C4, C6, and acetyl methyls).[13]

  • Experimental Protocol (NMR):

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

    • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.

D. Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion Peak [M+H]⁺: m/z 208.13

  • Key Fragmentation: A common fragmentation pathway involves the loss of one or both acetyl groups.

  • Experimental Protocol (MS):

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

    • Use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion.

III. Chemical Reactivity and Stability

Oxidation to Pyridine

A hallmark chemical property of the 1,4-dihydropyridine ring is its susceptibility to oxidation. The driving force for this reaction is the formation of a highly stable, aromatic pyridine ring.[2][3] This transformation is not just a chemical curiosity; it is biologically relevant as 1,4-DHPs can act as mimics of the NADH coenzyme, which participates in biological redox reactions.[3]

Common oxidizing agents like nitric acid or potassium ferrocyanide can be used to effect this conversion in the lab.[1]

Caption: Oxidation of the 1,4-dihydropyridine ring to its aromatic pyridine analog. (Note: Image placeholders would be replaced with actual structures in a live environment).

Stability Considerations

The compound is generally stable under standard laboratory conditions. However, exposure to strong oxidizing agents, high heat, or prolonged exposure to UV light can promote its degradation, primarily through oxidation to the pyridine derivative. For long-term storage, it should be kept in a cool, dark, and dry place.

IV. Relevance in Research and Drug Development

While 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine itself is not a clinical drug, its structural scaffold is of profound interest. It serves as:

  • A Model Compound: It is an excellent model for studying the fundamental chemistry, reactivity, and biological mechanisms of the 1,4-DHP class, including their role as NADH mimics and their interaction with biological systems like cytochrome P-450.[3][17]

  • A Synthetic Intermediate: The acetyl groups can be further modified, making it a versatile building block for creating libraries of novel 1,4-DHP derivatives with potentially diverse biological activities.[18]

  • A Lead for Discovery: The 1,4-DHP core is a "privileged structure" in medicinal chemistry. Analogs have been investigated for a wide array of therapeutic applications beyond cardiovascular disease, including neuroprotective and anticancer activities.[6][7][19][20]

Conclusion

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is a well-defined chemical entity with a rich set of physicochemical properties. Its synthesis is straightforward via the Hantzsch reaction, and its structure can be unequivocally confirmed through a standard suite of spectroscopic techniques. The defining characteristic of its reactivity is the facile oxidation to a stable aromatic pyridine, a property that underpins its use as a model for biological redox systems. For researchers in medicinal chemistry and drug discovery, a thorough understanding of these core properties is the foundation for leveraging this molecule and its analogs to develop the next generation of therapeutic agents.

References

  • O'Callaghan, C. N., & McMurry, T. B. (2009). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules. [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Yadav, M., & Singh, P. (2016). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Engineering Research & Technology. [Link]

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

  • Springer. (2019). Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. SpringerLink. [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Journal of Molecular Structure. University of Kentucky. [Link]

  • Stankovicova, H., et al. (n.d.). Syntheses and Spectral Properties of Unsymmetrically 3,5-Disubstituted 2,6-Dimethyl-1,4-dihydropyridines. Collection of Czechoslovak Chemical Communications. [Link]

  • LookChem. (n.d.). 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. LookChem. [Link]

  • PubChem. (n.d.). 1,1'-(1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one. National Center for Biotechnology Information. [Link]

  • Swarnalatha, G., et al. (2011). 1,4-Dihydropyridines: A Multifunctional Molecule- A Review. International Journal of ChemTech Research. [Link]

  • Pattan, S. R., et al. (2012). Synthesis and Anticonvulsant Activity of a New Series of 1,4-Dihydropyridine Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Pattan, S. R., et al. (2012). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Chemdad. (n.d.). 3 5-DIACETYL-2 4 6-TRIMETHYL-1 4-DIHYDR&. Chemdad. [Link]

  • Riddick, D. S., et al. (1990). Effects of 4-alkyl analogues of 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine on hepatic cytochrome P-450 heme, apoproteins, and catalytic activities following in vivo administration to rats. Molecular Pharmacology. [Link]

  • Common Chemistry. (n.d.). Propylene glycol. CAS. [Link]

  • IUCr. (n.d.). 2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate and tert-butyl 4-[4-(difluoromethoxy)phenyl]. IUCr. [Link]

  • MDPI. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Pharmaceuticals. [Link]

  • Royal Society of Chemistry. (2012). Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. MedChemComm. [Link]

  • PubChem. (n.d.). 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • The Good Scents Company. (n.d.). propylene glycol. The Good Scents Company. [Link]

  • ResearchGate. (n.d.). The Molecular Structure of 3,5-Diethoxycarbonyl-2, 6-Dimethyl-1,4-Dihydropyridine. An X-Ray Study. ResearchGate. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. WJPR. [Link]

  • Wikipedia. (2023). 2,6-Diacetylpyridine. Wikipedia. [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of 3,3′ - (hexane-1,6-diyl)bis(1- acetyl-5,5-dimethylhydantoin), a new inducer of differentiation. ResearchGate. [Link]

Sources

An In-Depth Technical Guide on the Mechanism of Action of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, a compound commonly referred to as DDC in scientific literature (though this abbreviation is also used for its analogue 3,5-diethoxycarbonyl-1,4-dihydrocollidine), is a cornerstone molecule in the study of heme biosynthesis and cytochrome P450 enzymology. While not a therapeutic agent, its potent and specific mechanism of action has rendered it an invaluable tool for researchers to induce a state of "experimental porphyria" in laboratory models.[1][2][3] This guide provides a detailed exploration of the biochemical and cellular mechanisms through which this dihydropyridine derivative exerts its profound effects on cellular metabolism.

The core of its action is a dual-pronged attack on the heme biosynthesis pathway. Firstly, it acts as a mechanism-based inactivator of cytochrome P450 enzymes.[4][5][6] Secondly, the downstream consequences of this inactivation lead to a dramatic disruption of the heme synthesis regulatory loop, culminating in the accumulation of porphyrin precursors. Understanding this intricate mechanism is crucial for researchers in toxicology, drug metabolism, and the study of hereditary porphyrias.

Part 1: The Primary Insult - Suicide Inactivation of Cytochrome P450

The initial and most critical action of 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is the irreversible inactivation of hepatic cytochrome P450 (CYP) enzymes. This is not a simple competitive inhibition; rather, it is a "suicide" or mechanism-based inactivation, where the enzyme's own catalytic activity transforms the compound into a reactive species that ultimately destroys the enzyme.[4][7]

The Bioactivation Process

The process begins when the dihydropyridine molecule binds to the active site of a susceptible CYP isoform. The CYP enzyme, in its normal catalytic cycle, attempts to oxidize the dihydropyridine. This involves a one-electron oxidation, which converts the 4-alkyl-1,4-dihydropyridine into a radical cation.[8] This radical cation is an unstable, highly reactive intermediate.

The subsequent fate of this radical cation determines the inactivation pathway. It can decay through multiple substituent-dependent mechanisms.[8] A key pathway involves the extrusion of the 4-alkyl group (in this case, a methyl group) as a radical.[8][9] This process is critical because the extruded radical is what ultimately attacks and modifies the enzyme's prosthetic heme group.

Heme Alkylation: The Point of No Return

The extruded alkyl radical attacks the protoporphyrin IX heme cofactor within the CYP active site. This attack leads to the formation of a covalent bond between the alkyl group and one of the nitrogen atoms of the porphyrin ring.[10] The resulting product is an N-alkylated protoporphyrin IX, a stable but non-functional heme analogue.[5][10] This N-alkylation of the heme is the irreversible event that constitutes the "suicide" of the enzyme. The modified heme, sometimes referred to as a "green pigment" due to its color, is trapped in the active site, rendering the cytochrome P450 enzyme catalytically dead.[11][12]

The structural features of the dihydropyridine are essential for this activity. The presence of two ethoxycarbonyl substituents, for instance, is crucial for the formation of N-methylprotoporphyrin and the subsequent biological effects.[13]

Isoform Selectivity

It is important to note that this inactivation is not uniform across all cytochrome P450 isoforms. Studies in rat models have shown a relative selectivity for certain CYP families. For example, analogues of this compound have been shown to selectively inactivate isozymes such as CYP2C11, CYP2C6, and members of the CYP3A family.[4][14] This selectivity has implications for the specific metabolic pathways that are disrupted following administration of the compound.

CYP450_Inactivation cluster_0 Cytochrome P450 Active Site DHP 3,5-Diacetyl-1,4-dihydropyridine CYP450 CYP450 (Fe³⁺ Heme) DHP->CYP450 Binding RadicalCation Dihydropyridine Radical Cation CYP450->RadicalCation One-Electron Oxidation N_Alkyl_Heme N-Alkylated Heme (Green Pigment) AlkylRadical Alkyl Radical RadicalCation->AlkylRadical Alkyl Group Extrusion AlkylRadical->CYP450 Covalent Attack on Heme Nitrogen Inactive_CYP Inactive CYP450 N_Alkyl_Heme->Inactive_CYP Irreversible Inactivation

Caption: Mechanism of Cytochrome P450 suicide inactivation by 3,5-Diacetyl-1,4-dihydropyridine.

Part 2: The Downstream Cascade - Disruption of Heme Homeostasis

The destruction of the hepatic cytochrome P450 pool sets off a powerful secondary cascade that profoundly disrupts the regulation of heme biosynthesis.

Derepression of ALA Synthase

In a healthy hepatocyte, the synthesis of heme is tightly regulated by a negative feedback loop. The end-product, heme, represses the activity and synthesis of the rate-limiting enzyme of the pathway, δ-aminolevulinate synthase (ALAS1).

When 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine causes the widespread destruction of the CYP heme pool, the intracellular concentration of "free" or "regulatory" heme plummets. This depletion of the regulatory heme pool lifts the negative feedback on the ALAS1 gene. The cell, sensing a heme deficiency, dramatically upregulates the transcription and translation of ALAS1. This results in a massive and uncontrolled increase in the production of δ-aminolevulinate (ALA), the first committed precursor of the heme pathway.

Inhibition of Ferrochelatase and Porphyrin Accumulation

The problems are compounded at the end of the pathway. The N-alkylated porphyrins, generated from the destruction of CYP heme, are potent inhibitors of ferrochelatase.[5][10] Ferrochelatase is the final enzyme in the pathway, responsible for inserting ferrous iron into protoporphyrin IX to form heme.

Therefore, the cell is faced with a "perfect storm":

  • The engine of the pathway (ALAS1) is running at maximum speed, churning out precursors.

  • The final step of the pathway (ferrochelatase) is blocked by the inhibitory N-alkylated porphyrins.[11][15]

This combination leads to a massive accumulation of the substrate for ferrochelatase, protoporphyrin IX, and other porphyrin intermediates.[10][13] It is this accumulation of porphyrins that defines the biochemical state of experimental porphyria.

Heme_Biosynthesis_Disruption cluster_pathway Heme Biosynthesis Pathway cluster_regulation Regulatory Disruption Glycine_SuccinylCoA Glycine + Succinyl-CoA ALAS1 ALAS1 (Rate-Limiting Enzyme) Glycine_SuccinylCoA->ALAS1 ALA δ-Aminolevulinate (ALA) ALAS1->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen ProtoporphyrinIX Protoporphyrin IX Porphobilinogen->ProtoporphyrinIX Ferrochelatase Ferrochelatase ProtoporphyrinIX->Ferrochelatase Heme Heme Ferrochelatase->Heme Heme->ALAS1 Negative Feedback DHP 3,5-Diacetyl-1,4- dihydropyridine CYP_Destruction CYP Heme Destruction DHP->CYP_Destruction CYP_Destruction->ALAS1 Feedback Removed (Upregulation) N_Alkyl_Porphyrin N-Alkyl Porphyrins CYP_Destruction->N_Alkyl_Porphyrin N_Alkyl_Porphyrin->Ferrochelatase Inhibition

Caption: Disruption of heme biosynthesis regulation by 3,5-Diacetyl-1,4-dihydropyridine.

Part 3: Experimental Protocols and Data

The predictable and potent action of 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine makes it an ideal tool for studying porphyria and drug-induced liver injury.

Workflow for Inducing Experimental Porphyria in a Rodent Model

This protocol outlines a general workflow for inducing and analyzing the effects of this compound in a mouse or rat model.

Experimental_Workflow cluster_analysis Sample Analysis start Start acclimatize Animal Acclimatization (e.g., 1 week) start->acclimatize grouping Divide into Control and Treatment Groups acclimatize->grouping dosing Administer Vehicle (Control) or DHP Compound (i.p.) grouping->dosing monitoring Monitor for Clinical Signs (e.g., photosensitivity, urine color) dosing->monitoring euthanasia Euthanasia at Pre-determined Time Point monitoring->euthanasia collection Collect Blood, Liver, and Urine Samples euthanasia->collection liver_homogenize Homogenize Liver Tissue collection->liver_homogenize porphyrin_analysis Quantify Porphyrins (HPLC) in Liver & Urine collection->porphyrin_analysis microsome_prep Prepare Liver Microsomes liver_homogenize->microsome_prep alas_activity Measure ALAS1 Activity liver_homogenize->alas_activity ferro_activity Measure Ferrochelatase Activity liver_homogenize->ferro_activity cyp_activity Measure CYP450 Content & Activity (e.g., CO-difference spectrum) microsome_prep->cyp_activity end End cyp_activity->end alas_activity->end ferro_activity->end porphyrin_analysis->end

Caption: General experimental workflow for studying DHP-induced porphyria in vivo.

Step-by-Step Protocol: Measurement of Hepatic Cytochrome P450 Content
  • Microsome Preparation: Euthanize the animal and perfuse the liver with ice-cold saline. Homogenize the liver in a suitable buffer (e.g., potassium phosphate buffer with KCl). Centrifuge the homogenate at low speed (e.g., 9,000 x g) to pellet debris. Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction. Resuspend the microsomal pellet in a storage buffer.

  • CO-Difference Spectrum: Dilute the microsomal protein to a concentration of ~1 mg/mL in a potassium phosphate buffer in two matched cuvettes.

  • Baseline Correction: Record a baseline spectrum (e.g., 400-500 nm).

  • Reduction: Add a few grains of sodium dithionite to the sample cuvette to reduce the cytochromes.

  • CO Bubbling: Gently bubble carbon monoxide (CO) into the sample cuvette for 20-30 seconds.

  • Spectrum Recording: Immediately record the difference spectrum. A peak at 450 nm indicates the presence of functional cytochrome P450. A peak at 420 nm indicates denatured P450.

  • Quantification: Calculate the concentration using the extinction coefficient for the difference between 450 nm and 490 nm. A significant decrease in the 450 nm peak in DHP-treated animals compared to controls indicates heme destruction.

Quantitative Data from Literature

The inhibitory effects of 1,4-dihydropyridine derivatives on cytochrome P450 isoforms can be quantified by determining their inhibition constant (Ki) or IC50 values. While specific data for 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is embedded in broader studies, data for related, clinically used 1,4-dihydropyridine calcium channel blockers illustrate their potent interactions with human CYP isoforms.

1,4-Dihydropyridine DerivativeTarget CYP IsoformInhibition TypeKi Value (µM)
NicardipineCYP2C9Competitive-
BenidipineCYP2C9Competitive-
BarnidipineCYP2C9Competitive-
NicardipineCYP2D6Competitive-
NicardipineCYP3A4Competitive-
NifedipineCYP1A2Competitive-
NisoldipineCYP1A2Competitive-

Table adapted from findings on various 1,4-dihydropyridine calcium antagonists, which share the core structure responsible for CYP interactions.[16][17] Note: Specific Ki values for all interactions are not always detailed in overview studies, but competitive inhibition is established.

Conclusion

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine and its analogues are powerful chemical probes whose mechanism of action is a classic example of mechanism-based enzyme inactivation leading to systemic metabolic disruption. By triggering the suicidal destruction of cytochrome P450 enzymes, these compounds initiate a cascade involving the formation of inhibitory N-alkylporphyrins, the derepression of ALAS1, and the inhibition of ferrochelatase. This culminates in the massive accumulation of porphyrins, effectively creating a robust and reproducible animal model of hepatic porphyria. The insights gained from studying this mechanism continue to inform our understanding of drug metabolism, heme regulation, and the pathophysiology of human porphyrias.

References

  • de Matteis, F., Hollands, C., Gibbs, A. H., de Sa, N., & Rizzardini, M. (1982). Inactivation of cytochrome P-450 and production of N-alkylated porphyrins caused in isolated hepatocytes by substituted dihydropyridines. Structural requirements for loss of haem and alkylation of the pyrrole nitrogen atom. FEBS Letters, 145(1), 87-92. [Link]

  • Riddick, D. S., & Correia, M. A. (1992). Differential apoprotein loss of rat liver cytochromes P450 after their inactivation by 3,5-dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine: a case for distinct proteolytic mechanisms?. Archives of Biochemistry and Biophysics, 295(1), 138-48. [Link]

  • Correia, M. A., & Yao, T. W. (1992). Degradation of rat liver cytochromes P450 3A after their inactivation by 3,5-dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine: characterization of the proteolytic system. Archives of Biochemistry and Biophysics, 297(2), 228-38. [Link]

  • Cole, S. P., & Marks, G. S. (1984). Suicidal destruction of cytochrome P-450 and reduction of ferrochelatase activity by 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine and its analogues in chick embryo liver cells. Canadian Journal of Physiology and Pharmacology, 62(12), 1465-71. [Link]

  • Lee, J. S., Jacobsen, N. E., & Ortiz de Montellano, P. R. (1988). 4-Alkyl radical extrusion in the cytochrome P-450-catalyzed oxidation of 4-alkyl-1,4-dihydropyridines. Biochemistry, 27(20), 7703-10. [Link]

  • Bornheim, L. M., & Correia, M. A. (1989). Inactivation of rat hepatic cytochrome P-450 isozymes by 3,5-dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine. Chemical Research in Toxicology, 2(6), 400-10. [Link]

  • Riddick, D. S., & Marks, G. S. (1990). Effects of 4-alkyl analogues of 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine on hepatic cytochrome P-450 heme, apoproteins, and catalytic activities following in vivo administration to rats. Molecular Pharmacology, 37(1), 126-34. [Link]

  • Lee, J. S., Jacobsen, N. E., & Ortiz de Montellano, P. R. (1988). 4-Alkyl radical extrusion in the cytochrome P-450-catalyzed oxidation of 4-alkyl-1,4-dihydropyridines. Biochemistry, 27(20), 7703-10. [Link]

  • De Matteis, F., & Prior, B. E. (1962). Experimental hepatic porphyria caused by feeding 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine. Comparison with Sedormid porphyria. The Biochemical Journal, 83, 1-8. [Link]

  • Cole, S. P., & Marks, G. S. (1986). Comparison of the effects of 3-ethoxycarbonyl-1,4-dihydro-2,4-dimethylpyridine and 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine on ferrochelatase activity and heme biosynthesis in chick embryo liver cells in culture. Canadian Journal of Physiology and Pharmacology, 64(4), 483-6. [Link]

  • Ohmori, S., Takeda, S., Rikihisa, T., Kiuchi, M., Kanakubo, Y., & Kitada, M. (1999). Inhibition of human cytochrome P450 enzymes by 1,4-dihydropyridine calcium antagonists: prediction of in vivo drug-drug interactions. Japanese Journal of Pharmacology, 81(3), 235-44. [Link]

  • De Matteis, F., & Prior, B. E. (1962). Experimental hepatic porphyria caused by feeding 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine. Comparison with Sedormid porphyria. The Biochemical Journal, 83(1), 1-8. [Link]

  • Marks, G. S., McCluskey, S. A., & Mackie, J. E. (1986). The effects of dihydropyridine calcium antagonists on heme biosynthesis in chick embryo liver cell culture. Canadian Journal of Physiology and Pharmacology, 64(8), 1109-13. [Link]

  • Ohmori, S., Takeda, S., Rikihisa, T., Kiuchi, M., Kanakubo, Y., & Kitada, M. (1999). Inhibition of human cytochrome P450 enzymes by 1,4-dihydropyridine calcium antagonists: prediction of in vivo drug-drug interactions. ResearchGate. [Link]

  • Stejskal, R., Itabashi, M., & Medline, A. (1975). Experimental porphyria induced by 3-(2,4,6-trimethylphenyl)-thioethyl)-4 methylsydnone. Virchows Archiv B Cell Pathology, 18(2), 83-100. [Link]

  • Hollenberg, P. F., Kent, U. M., & Bumpus, N. N. (2008). Mechanism-based inactivation of human P450s: experimental characterization, reactive intermediates, and clinical relevance. Toxicology, 254(3), 153-65.
  • Augusto, O., Beilan, H. S., & Ortiz de Montellano, P. R. (1982). The catalytic mechanism of cytochrome P-450. Spin-trapping evidence for one-electron substrate oxidation. The Journal of Biological Chemistry, 257(19), 11288-95. [Link]

  • Various Authors. (n.d.). 1,4-Dihydropyridines: A Multifunctional Molecule- A Review. Indo American Journal of Pharmaceutical Sciences.
  • Henderson, M. C., Krueger, S. K., & Stevens, J. C. (2012). Mechanism-Based Inactivation of Human Cytochrome P450 2B6 by Chlorpyrifos. Chemical Research in Toxicology, 25(3), 757-66. [Link]

  • De Matteis, F., Gibbs, A. H., & Smith, A. G. (1979). Studies on the mechanism of experimental porphyria produced by 3,5-diethoxycarbonyl-1,4-dihydrocollidine. Role of a porphyrin-like inhibitor of protohaem ferro-lyase. The Biochemical Journal, 180(1), 241-4. [Link]

  • Various Authors. (n.d.). Effects of 3-(2-phenylethyl)-4-methylsydnone and related sydnones on heme biosynthesis. X-MOL.
  • Triggle, D. J., & Zheng, W. (1993). Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)]-3,5-pyridinedicarboxylates. Journal of Medicinal Chemistry, 36(15), 2163-7. [Link]

  • De Matteis, F., Gibbs, A. H., & Smith, A. G. (1979). Studies on the mechanism of experimental porphyria produced by 3,5-diethoxycarbonyl-1,4-dihydrocollidine. Role of a porphyrin-like inhibitor of protohaem ferro-lyase. The Biochemical Journal, 180(1), 241-4. [Link]

  • Totah, R. A., & Hollenberg, P. F. (2010). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition, 38(1), 72-80. [Link]

  • He, K., & Hollenberg, P. F. (2000). Mechanism-based inactivation of cytochrome P450 3A4 by L-754,394. Biochemistry, 39(14), 4148-57. [Link]

  • Triggle, D. J., & Zheng, W. (1988). Dimeric 1,4-dihydropyridines as calcium channel antagonists. Journal of Medicinal Chemistry, 31(7), 1431-5. [Link]

  • Davydov, D. R. (2011). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. Biochemistry, 50(39), 8347-83. [Link]

  • Atwal, K. S., Moreland, S., & Rovnyak, G. C. (1991). Long-acting dihydropyridine calcium antagonists. 6. Structure-activity relationships around 4-(2,3-dichlorophenyl)-3-(ethoxycarbonyl)-2-[(2-hydroxyethoxy)methyl]-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridine. Journal of Medicinal Chemistry, 34(2), 806-11. [Link]

Sources

The Multifaceted Biological Activities of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, renowned for its profound impact on cardiovascular medicine. Within this broad class, derivatives of 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine represent a particularly versatile and promising subgroup. While initially explored for their calcium channel modulating properties, contemporary research has unveiled a rich tapestry of biological activities, including potent antioxidant, anticancer, and antimicrobial effects. This technical guide provides an in-depth exploration of these activities for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these effects, provide detailed, field-proven experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their therapeutic potential.

Introduction: The Enduring Legacy of the 1,4-Dihydropyridine Core

The 1,4-dihydropyridine framework is a privileged structure in drug discovery, most famously embodied by drugs like nifedipine and amlodipine, which have revolutionized the treatment of hypertension and angina.[1][2] These classical DHPs primarily exert their effects by blocking L-type calcium channels.[3][4] The core structure of 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, often synthesized via the elegant and efficient Hantzsch reaction, offers a modifiable template for the development of novel therapeutic agents with a diverse range of biological targets.[5][6][7] This guide will illuminate the expanding pharmacological landscape of these derivatives beyond their canonical role as calcium channel antagonists.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

A growing body of evidence highlights the significant antioxidant potential of 1,4-dihydropyridine derivatives.[8][9] This activity is particularly interesting as oxidative stress is implicated in a multitude of pathological conditions.[2]

Mechanism of Action

The antioxidant activity of these DHP derivatives is intrinsically linked to their chemical structure, which bears a resemblance to the biological reducing agent Nicotinamide Adenine Dinucleotide (NADH).[10] The dihydropyridine ring can act as a hydrogen donor to neutralize free radicals, thereby terminating the propagation of oxidative chain reactions.[10] This process involves the oxidation of the dihydropyridine ring to its more stable pyridine form. The presence of electron-donating groups on the aromatic ring at the 4-position generally enhances the antioxidant activity.[10]

Diagram 1: Proposed Antioxidant Mechanism of 1,4-Dihydropyridine Derivatives

Antioxidant_Mechanism DHP 1,4-Dihydropyridine Derivative Radical Free Radical (R•) Pyridine Pyridine Derivative (Oxidized) DHP->Pyridine Donates H• Neutralized Neutralized Molecule (RH) Radical->Neutralized Accepts H•

Caption: Hydrogen donation from the DHP ring neutralizes free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and sensitive method to evaluate the antioxidant capacity of compounds.[11][12]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine derivative in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions of the test compound.

    • Prepare a 0.1 mM solution of DPPH in the same solvent. This solution should be freshly prepared and kept in the dark.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid, Trolox) to the wells.

    • For the blank, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[11]

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Causality and Self-Validation: This assay's reliability stems from the direct stoichiometric reaction between the antioxidant and the DPPH radical. Including a known standard antioxidant allows for the validation of the assay's performance and the relative comparison of the test compound's potency.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of 3,5-diacetyl-1,4-dihydropyridine have demonstrated significant potential as anticancer agents through two primary mechanisms: direct cytotoxicity and reversal of multidrug resistance (MDR).

Cytotoxic Effects

Several studies have reported the cytotoxic activity of these compounds against various cancer cell lines, including human promyelocytic leukemia HL-60 and human squamous cell carcinoma HSC-2 cells.[13] The precise mechanism of cytotoxicity is still under investigation but may involve the induction of apoptosis or other forms of cell death.

Reversal of Multidrug Resistance (MDR)

A major challenge in cancer chemotherapy is the development of MDR, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[14][15][16] P-gp actively transports a wide range of anticancer drugs out of the cancer cell, reducing their intracellular concentration and efficacy.[17] Certain 3,5-diacetyl-1,4-dihydropyridine derivatives have been shown to inhibit P-gp, thereby resensitizing resistant cancer cells to conventional chemotherapeutic agents.[13]

Diagram 2: P-glycoprotein-mediated Multidrug Resistance and its Inhibition

MDR_Mechanism cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Drug Efflux Pgp->Drug_out Effluxes Drug_in Chemotherapeutic Drug Drug_in->Pgp Binds DHP_inhibitor DHP Derivative (Inhibitor) DHP_inhibitor->Pgp Inhibits

Caption: DHP derivatives can block P-gp, preventing drug efflux from cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]

  • Compound Treatment:

    • Prepare serial dilutions of the 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine derivative in a culture medium.

    • Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[18]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Protocol: Rhodamine 123 Efflux Assay for MDR Reversal

This assay measures the activity of P-gp by monitoring the efflux of the fluorescent substrate rhodamine 123.[21]

Principle: Rhodamine 123 is a substrate for P-gp and is actively pumped out of cells overexpressing this transporter.[21][22] P-gp inhibitors will block this efflux, leading to an increased intracellular accumulation of rhodamine 123 and, consequently, higher fluorescence.

Step-by-Step Methodology:

  • Cell Culture:

    • Use a pair of cell lines: a drug-sensitive parental line and its P-gp-overexpressing, drug-resistant counterpart.[23]

  • Compound Incubation:

    • Incubate the resistant cells with various concentrations of the DHP derivative for a predetermined time. Include a known P-gp inhibitor (e.g., verapamil) as a positive control.

  • Rhodamine 123 Loading and Efflux:

    • Add rhodamine 123 to the cells and incubate to allow for its uptake.

    • Wash the cells to remove extracellular rhodamine 123.

    • Incubate the cells in a fresh medium (with or without the DHP inhibitor) to allow for efflux.

  • Fluorescence Measurement:

    • Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence microplate reader (excitation ~507 nm, emission ~529 nm).[24]

  • Data Analysis:

    • Compare the fluorescence intensity in cells treated with the DHP derivative to that of untreated cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.

Calcium Channel Modulation: The Classical Target

While this guide focuses on the non-classical activities, it is important to acknowledge the foundational role of 1,4-dihydropyridines as calcium channel blockers.[3][4] The 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine scaffold can also be modified to create potent L-type calcium channel antagonists.[25][26]

Structure-Activity Relationship (SAR):

  • 4-Aryl Ring: The presence of an aryl group at the 4-position is crucial for activity.[25][26]

  • Substituents on the Aryl Ring: Electron-withdrawing groups on the phenyl ring at the 4-position can influence the binding affinity to the receptor.[25][26]

  • Ester Groups at C3 and C5: These groups are generally important for optimal activity.[25][26]

Antimicrobial Activity: A New Frontier

Recent studies have begun to explore the antimicrobial properties of 1,4-dihydropyridine derivatives, revealing activity against a range of bacteria and fungi.[8][20]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][27][28][29][30]

Principle: A standardized suspension of a microorganism is tested against serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[30]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[27]

  • Serial Dilutions:

    • In a 96-well microplate, prepare two-fold serial dilutions of the DHP derivative in a suitable broth medium (e.g., Mueller-Hinton broth).[27]

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[27]

  • MIC Determination:

    • Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in a well with no visible growth.

Synthesis: The Hantzsch Reaction

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that provides a straightforward and efficient route to the 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine core.[5][6][7][31]

General Procedure:

A mixture of an aldehyde, two equivalents of a β-dicarbonyl compound (in this case, acetylacetone), and an ammonia source (e.g., ammonium acetate) are reacted in a suitable solvent, often with heating.[31]

Diagram 3: Hantzsch Synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine Derivatives

Hantzsch_Synthesis Aldehyde Aldehyde (R-CHO) DHP_Product 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine Derivative Aldehyde->DHP_Product Acetylacetone 2x Acetylacetone Acetylacetone->DHP_Product Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->DHP_Product

Caption: A one-pot condensation reaction for synthesizing the DHP core.

Conclusion and Future Perspectives

The derivatives of 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine are a testament to the remarkable versatility of the DHP scaffold. Their diverse biological activities, spanning from antioxidant and anticancer to antimicrobial effects, underscore their potential as lead compounds for the development of novel therapeutics. Future research should focus on elucidating the precise molecular mechanisms underlying their cytotoxicity and MDR reversal properties, as well as optimizing their antimicrobial efficacy and spectrum. The continued exploration of this privileged chemical space promises to yield new and improved therapeutic agents for a wide range of diseases.

References

  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]

  • Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives.
  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures. PMC. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Broth microdilution susceptibility testing. Bio-protocol. [Link]

  • Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. PubMed. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress. PubMed. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation.
  • [Antioxidant Properties and Membranotropic Effect of Certain Derivatives of 1,4-dihydropyridine]. PubMed. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. PubMed. [Link]

  • The Antioxidant Activity of Dihydropyridine Derivatives. Gavin Publishers. [Link]

  • Antioxidant activity of different dihydropyridines. ResearchGate. [Link]

  • (PDF) 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. ResearchGate. [Link]

  • Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein. PMC. [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [Link]

  • Role of P-Glycoprotein and its Inhibition in Cancer Therapy: A Review. ResearchGate. [Link]

  • The Role of P-Glycoprotein (P-gp) in Cancer Multidrug Resistance (MDR): Challenges for Inhibiting P-gp in the Context of Overcoming MDR. Journal of Pharmaceutical Research International. [Link]

  • [Use of rhodamine 123 for the detection of multidrug resistance]. PubMed. [Link]

  • Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? PMC. [Link]

  • Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Role of P-Glycoprotein and its Inhibition in Cancer Therapy: A Review. ResearchGate. [Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. PMC. [Link]

  • (PDF) Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]

  • DPPH Antioxidant Assay Kit. Zen-Bio. [Link]

  • SYNTHESIS OF OPTICALLY PURE 14-DIHYDROPYRIDINE DERIVATIVES BY MEANS OF DlASTEREOlSOMERlC SEPARATION OF THE HANTZSCH INTERMEDIATE.
  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PMC. [Link]

  • Flow Cytometric Evaluation of Multidrug Resistance Proteins. PMC. [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

  • Rhodamine 123 mitochondrial membrane potential assay kit Rhodaminee 123 mitochondrial membrane potentiaal assay kit.

Sources

An In-Depth Technical Guide to 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine: Synthesis, Properties, and Significance

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, a prototypical molecule synthesized via the Hantzsch reaction. While not a frontline therapeutic itself, its structure and synthesis serve as a foundational model for the entire class of 1,4-dihydropyridine (DHP) drugs, which are critical in cardiovascular medicine. This document delves into the historical context of its discovery, provides a detailed mechanistic exploration of its synthesis, outlines a robust experimental protocol, and tabulates its physicochemical properties. Furthermore, it discusses the chemical reactivity and broader significance of this compound, positioning it as a cornerstone molecule for researchers, chemists, and drug development professionals exploring the rich field of heterocyclic chemistry.

The 1,4-Dihydropyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-dihydropyridine (1,4-DHP) ring system is a pharmacologically significant scaffold. Its derivatives are renowned for their potent biological activities, most notably as L-type calcium channel blockers.[1] This activity allows them to induce vasodilation and reduce blood pressure, making them indispensable in the treatment of hypertension and angina.[2] Marketed drugs such as Nifedipine, Amlodipine, and Felodipine are all built upon this core structure, underscoring its importance in modern medicine.[3][4] Beyond their cardiovascular applications, DHP analogs have been investigated for a wide array of therapeutic properties, including neuroprotective, anti-inflammatory, and antitumor activities.[5] The subject of this guide, 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, represents one of the earliest and most fundamental examples of this critical molecular architecture.

Historical Context: The Landmark Hantzsch Synthesis

The journey of 1,4-dihydropyridines began in 1881, when the German chemist Arthur Rudolf Hantzsch reported a novel multi-component reaction.[4] His method, now universally known as the Hantzsch Dihydropyridine Synthesis, involved the one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[1][6] This elegant and efficient reaction produces a symmetrically substituted 1,4-dihydropyridine, which can subsequently be oxidized to its corresponding aromatic pyridine derivative.[3] The discovery was a cornerstone in heterocyclic chemistry, providing a straightforward and versatile route to a highly functionalized and valuable class of molecules. 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is a direct product of this classic reaction, arising from the use of acetaldehyde as the aldehyde component and acetylacetone (a β-diketone) in place of the more common β-ketoesters.

Synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

The synthesis of the title compound is a perfect illustration of the Hantzsch reaction's efficiency. It is a four-component condensation involving acetaldehyde, two equivalents of acetylacetone (pentane-2,4-dione), and a source of ammonia, typically ammonium acetate or aqueous ammonia.

Reaction Scheme: 2 eq. Acetylacetone + 1 eq. Acetaldehyde + NH₃ → 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine + 2 H₂O

A Mechanistic Deep Dive

From a field perspective, understanding the reaction mechanism is not merely academic; it is crucial for optimizing yield, minimizing side products, and adapting the synthesis for novel derivatives. The process is a cascade of well-established organic reactions.[3][7]

  • Knoevenagel Condensation: The reaction initiates with the condensation of the aldehyde (acetaldehyde) with one equivalent of the β-dicarbonyl compound (acetylacetone). This step, catalyzed by a base (ammonia), forms an α,β-unsaturated carbonyl intermediate. The choice of a β-dicarbonyl with acidic α-hydrogens is critical for the facile formation of the enolate required for this step.

  • Enamine Formation: Concurrently, a second equivalent of acetylacetone reacts with ammonia to form a vinylogous amide, more commonly known as an enamine. This transforms the electrophilic carbonyl carbon into a nucleophilic β-carbon, a key strategic reversal of reactivity.

  • Michael Addition & Cyclization: The enamine intermediate then acts as a potent nucleophile in a Michael (conjugate) addition to the α,β-unsaturated carbonyl compound formed in step 1. This step is the primary bond-forming event that builds the core carbon skeleton of the final product. Following the Michael addition, the molecule is perfectly poised for an intramolecular cyclization. The newly freed amino group attacks one of the remaining carbonyls, and subsequent dehydration yields the stable 1,4-dihydropyridine ring.[3]

Visualization of the Reaction Mechanism

The following diagram illustrates the logical flow of the Hantzsch synthesis mechanism for the title compound.

Hantzsch_Mechanism AcAc1 Acetylacetone Enamine Enamine Intermediate AcAc1->Enamine Enamine Formation AcAc2 Acetylacetone Knoevenagel α,β-Unsaturated Carbonyl AcAc2->Knoevenagel Knoevenagel Condensation Ald Acetaldehyde Ald->Knoevenagel Knoevenagel Condensation Amm Ammonia (NH3) Amm->Enamine Enamine Formation Michael_Adduct Michael Adduct (Acyclic Intermediate) Enamine->Michael_Adduct Michael Addition Knoevenagel->Michael_Adduct Michael Addition Cyclized Cyclized Intermediate Michael_Adduct->Cyclized Intramolecular Cyclization Product 3,5-Diacetyl-2,4,6-trimethyl- 1,4-dihydropyridine Cyclized->Product Dehydration (-H2O)

Caption: Reaction mechanism for the Hantzsch synthesis.
Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. The causality for each step is explained to ensure the researcher understands the underlying principles.

  • Objective: To synthesize 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

  • Materials:

    • Acetylacetone (Pentane-2,4-dione), 20.0 g (0.2 mol)

    • Acetaldehyde, 4.4 g (0.1 mol)

    • Aqueous Ammonia (28-30%), ~15 mL

    • Ethanol (95%)

    • Ice bath

    • Stirring apparatus

    • Filtration apparatus (Büchner funnel)

  • Procedure:

    • Reaction Setup: In a 250 mL flask equipped with a magnetic stirrer, combine 20.0 g (0.2 mol) of acetylacetone and 50 mL of ethanol. Place the flask in an ice bath and allow the solution to cool to 0-5 °C.

      • Causality: The reaction is exothermic. Cooling is essential to control the reaction rate, prevent side reactions like self-condensation of acetaldehyde, and maximize the yield of the desired product. Ethanol serves as a solvent that solubilizes all reactants.

    • Addition of Reactants: While maintaining the low temperature and stirring vigorously, slowly add 4.4 g (0.1 mol) of acetaldehyde to the solution. Following this, add ~15 mL of concentrated aqueous ammonia dropwise over 15-20 minutes.

      • Causality: Slow, dropwise addition of the ammonia (which acts as both the nitrogen source and the base catalyst) is critical to maintain temperature control and prevent localized heating. Vigorous stirring ensures homogeneity.

    • Reaction and Precipitation: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. A yellow precipitate should form. Then, remove the flask from the ice bath and let it stand at room temperature for several hours, or overnight, to allow for complete precipitation.

      • Causality: The product has limited solubility in the ethanol-water mixture, especially upon cooling, which drives the reaction equilibrium towards the product and simplifies isolation. Allowing it to stand ensures maximum recovery.

    • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystalline solid with a small amount of cold water, followed by a small amount of cold ethanol.

      • Causality: Washing with cold water removes residual ammonium salts. A subsequent wash with cold ethanol removes unreacted starting materials without significantly dissolving the product.

    • Purification: The crude product is often of high purity. For further purification, it can be recrystallized from ethanol. Dry the final product in a desiccator.

      • Causality: Recrystallization is a standard method for purifying solid organic compounds, yielding a product with a sharp melting point.

Visualization of the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Acetylacetone & Ethanol Cooling Cool to 0-5 °C in Ice Bath Reactants->Cooling Add_Ald Add Acetaldehyde Cooling->Add_Ald Add_Amm Add Aqueous Ammonia (Dropwise) Add_Ald->Add_Amm Stir Stir 1-2h Cold, then Stand at RT Add_Amm->Stir Filter Vacuum Filtration Stir->Filter Wash Wash with Cold H2O, then Cold Ethanol Filter->Wash Recrystallize Recrystallize (from Ethanol) Wash->Recrystallize Dry Dry Product Recrystallize->Dry Final_Product Final_Product Dry->Final_Product Final Product

Caption: Experimental workflow for synthesis and purification.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of chemical research. The identity and purity of the synthesized 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine must be confirmed through analysis of its physical and spectroscopic properties.

Summary of Properties

The following table summarizes key quantitative data for the compound.

PropertyValueSource(s)
IUPAC Name 1-(5-acetyl-2,4,6-trimethyl-1,4-dihydropyridin-3-yl)ethanone[8]
CAS Number 1081-09-0[8][9]
Molecular Formula C₁₂H₁₇NO₂[8][9]
Molecular Weight 207.27 g/mol [8][9]
Appearance Yellow crystalline solid-
Melting Point 154-159 °C[10]
Topological Polar Surface Area 46.2 Ų[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 3[8]
Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. Key expected signals include: a singlet for the N-H proton (often broad), a quartet for the C4-H proton, a doublet for the C4-methyl group, a singlet for the two equivalent C2/C6 methyl groups, and a singlet for the two equivalent acetyl methyl groups.

  • ¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of the different carbon environments: methyl carbons, the C4 methine carbon, the C2/C6 and C3/C5 olefinic carbons, and the carbonyl carbons of the acetyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information.[8] Key absorption bands would include a sharp N-H stretch (around 3300-3400 cm⁻¹), C-H stretches (below 3000 cm⁻¹), and a strong C=O stretch for the acetyl groups (around 1650-1680 cm⁻¹), which is at a lower frequency than a typical ketone due to conjugation and intramolecular hydrogen bonding.[11][12]

Chemical Reactivity: The Drive Towards Aromaticity

A defining feature of the Hantzsch 1,4-dihydropyridines is their propensity to undergo oxidation to form the corresponding aromatic pyridine ring.[4] This transformation is thermodynamically favorable due to the large gain in resonance stabilization energy upon aromatization.

Oxidation Reaction: 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine + [O] → 3,5-Diacetyl-2,4,6-trimethylpyridine (Lutidine derivative) + H₂O

This oxidation can be achieved with a variety of mild oxidizing agents, such as nitric acid or manganese dioxide.[1][3] In biological systems, this oxidation is often catalyzed by cytochrome P-450 enzymes in the liver, which is a key step in the metabolism of DHP drugs.[13] Understanding this reactivity is critical, as the oxidized pyridine form is typically devoid of the pharmacological activity of the parent 1,4-DHP.

Significance and Broader Applications

While 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is not used therapeutically, its importance is threefold:

  • A Foundational Model: It serves as an accessible and reliable model compound for studying the Hantzsch reaction, allowing researchers to investigate mechanistic details, optimize conditions, and explore the scope of the reaction with different substrates.

  • Scaffold for Drug Discovery: The synthesis provides the fundamental blueprint for creating vast libraries of more complex 4-aryl-1,4-dihydropyridines, which are the basis for calcium channel blockers.[5] Structure-activity relationship (SAR) studies on these analogs have been pivotal in developing drugs with improved efficacy and pharmacokinetic profiles.

  • Relation to Analytical Chemistry: The Hantzsch reaction is the basis for a classic method of formaldehyde detection. In this application, formaldehyde reacts with acetylacetone and ammonia to form a related, highly fluorescent lutidine derivative (3,5-diacetyl-1,4-dihydrolutidine), allowing for sensitive quantification.

Conclusion

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is more than just another chemical compound; it is a piece of chemical history and a vital educational and research tool. Its discovery through the Hantzsch synthesis opened the door to a class of molecules that have had a profound impact on human health. For the modern researcher, a thorough understanding of its synthesis, mechanism, and properties provides the critical foundation needed to innovate within the expansive and still-growing field of medicinal and heterocyclic chemistry.

References

  • PubChem. (n.d.). 1,1'-(1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the Hantzsch 1,4-dihydropyridine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). 3,5-diacetyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • International Journal of Research Culture Society. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]

  • Biological Forum – An International Journal. (2023). Synthesis and Anticonvulsant Activity of 3,5-Bis[(5'-Substituted Phenyl) 1,3,4- Oxadiazole] 1,4-Dihydropyridine. Retrieved from [Link]

  • Chemdad. (n.d.). 3 5-DIACETYL-2 4 6-TRIMETHYL-1 4-DIHYDR&. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Photochemistry of Novel 3,5-Diacetyl-1,4-dihydropyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. IR spectrum of 2,6-dimethyl-4-(iso-propyl)-3,5-dicarbomethoxy-1,4-dihydropyridine. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine: A Hantzsch Ester Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, a prominent member of the Hantzsch ester family, stands as a versatile and powerful reagent in modern organic synthesis and medicinal chemistry. Structurally analogous to the biological reducing agent NADH, this compound has garnered significant attention for its role as a mild and selective hydride donor.[1][2] This technical guide provides an in-depth exploration of its core attributes, from its fundamental synthesis and mechanistic underpinnings to its diverse applications in asymmetric catalysis, photocatalysis, and drug development. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as an authoritative resource for researchers seeking to harness the full potential of this remarkable molecule.

Introduction: The Significance of Hantzsch Esters

First synthesized by Arthur Rudolf Hantzsch in 1882, 1,4-dihydropyridines (DHPs), commonly known as Hantzsch esters, have evolved from a classic heterocyclic synthesis to indispensable tools in organic chemistry.[1][3][4] Their structural similarity to the nicotinamide adenine dinucleotide (NADH) coenzymes, nature's own reducing agents, forms the basis of their utility.[1] This biomimetic characteristic allows Hantzsch esters to function as potent hydride donors under mild conditions, facilitating a wide array of chemical transformations.[5][6][7]

Among the various Hantzsch esters, 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine distinguishes itself through the specific electronic and steric properties conferred by its acetyl and methyl substituents. These features fine-tune its reactivity and stability, making it a preferred reagent in numerous synthetic applications. The core value of this molecule lies in its ability to deliver a hydride (H⁻) to an acceptor molecule, driving reductions with high chemo- and regioselectivity.[5][7] This guide will dissect the synthesis, mechanism, and multifaceted applications of this specific Hantzsch ester, providing both theoretical understanding and practical, field-proven insights.

Synthesis and Characterization

The construction of the 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine core is achieved through the classic Hantzsch pyridine synthesis, a multi-component reaction renowned for its efficiency in building highly functionalized dihydropyridine rings in a single step.[3][8]

The Hantzsch Pyridine Synthesis: Mechanism and Rationale

The synthesis involves the condensation of an aldehyde (in this case, acetaldehyde), two equivalents of a β-dicarbonyl compound (acetylacetone), and a nitrogen source, typically ammonia or ammonium acetate.[3][4] The elegance of this reaction lies in its convergence of several fundamental organic reactions into a single, well-orchestrated sequence.

The accepted mechanism proceeds through two primary pathways that converge:

  • Knoevenagel Condensation: One equivalent of acetylacetone reacts with acetaldehyde to form an α,β-unsaturated carbonyl intermediate.[9] This step is crucial as it generates the electrophilic component of the subsequent Michael addition.

  • Enamine Formation: A second equivalent of acetylacetone reacts with ammonia to produce a β-enamino ester.[9] This intermediate serves as the nucleophile.

  • Michael Addition and Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine product.[3][9]

The driving force for the final aromatization to a pyridine, which can occur in a subsequent oxidation step, is the formation of a stable aromatic ring.[4] However, for its use as a hydride donor, the 1,4-dihydropyridine form is the desired product.

Hantzsch_Synthesis cluster_path1 Pathway 1: Knoevenagel Condensation cluster_path2 Pathway 2: Enamine Formation cluster_merge Convergent Steps A Acetylacetone C α,β-Unsaturated Carbonyl (Electrophile) A->C Condensation B Acetaldehyde B->C G Michael Addition C->G D Acetylacetone F β-Enamino Ester (Nucleophile) D->F Reaction E Ammonia (NH3) E->F F->G H Intramolecular Cyclization + Dehydration G->H I 3,5-Diacetyl-2,4,6-trimethyl- 1,4-dihydropyridine H->I Hydride_Transfer HE Hantzsch Ester (HEH) (Hydride Donor) TS Transition State [HEH---S-C] HE->TS Hydride Transfer Sub Substrate (S) Activated Activated Complex [S-C] Sub->Activated Cat Catalyst (C) Cat->Activated Activated->TS TS->Cat Catalyst Regeneration Prod Reduced Product (SH2) TS->Prod Py Pyridinium Ion (HE⁺) (Aromatic Byproduct) TS->Py Asymmetric_Reduction start Start step1 Dissolve quinoline substrate and chiral phosphoric acid (CPA) in appropriate solvent. start->step1 step2 Stir to form chiral ion pair complex. step1->step2 step3 Add Hantzsch ester to the reaction mixture. step2->step3 step4 Stir at specified temperature (e.g., room temp.) for 12-24h. Monitor by TLC/LC-MS. step3->step4 step5 Quench reaction and perform aqueous workup. step4->step5 step6 Purify via column chromatography. step5->step6 end Obtain enantiomerically enriched tetrahydroquinoline. step6->end

Sources

preliminary in vitro studies of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary In Vitro Investigation of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Novel Dihydropyridine Analog

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, renowned for its profound impact on cardiovascular medicine through the modulation of L-type calcium channels.[1][2] However, the therapeutic potential of DHPs extends far beyond their initial application, with emerging research highlighting their roles as antioxidant[3][4][5][6], anticancer[1], and multidrug resistance-reversing agents.[7][8] This guide focuses on a specific, lesser-studied analog, 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, providing a comprehensive roadmap for its preliminary in vitro evaluation. As we embark on this scientific inquiry, we will not merely present protocols but delve into the rationale behind each experimental choice, ensuring a robust and insightful investigation into the bioactivity of this compound.

Section 1: Compound Profile and Mechanistic Hypotheses

1.1. Chemical Identity and Structural Features

  • Systematic Name: 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

  • CAS Number: 1081-09-0[9]

  • Molecular Formula: C₁₂H₁₇NO₂[10]

  • Molecular Weight: 207.27 g/mol [10]

  • Structure:

    • The core structure is a 1,4-dihydropyridine ring.

    • Acetyl groups are present at the 3 and 5 positions.

    • Methyl groups are located at the 2, 4, and 6 positions.

The symmetrical substitution of acetyl groups and the presence of methyl groups are expected to influence the compound's lipophilicity and steric hindrance, which in turn will dictate its interaction with biological targets.

1.2. Hypothesized Mechanisms of Action

Based on the activities of structurally related 1,4-dihydropyridine derivatives, we can formulate two primary hypotheses for the bioactivity of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine:

  • Calcium Channel Modulation: The 1,4-DHP scaffold is a well-established pharmacophore for L-type calcium channel blockers.[2] The influx of calcium ions is a critical signaling event in numerous physiological processes, and its dysregulation is implicated in various pathologies.[2][11] It is therefore plausible that our target compound will exhibit modulatory effects on intracellular calcium dynamics.

  • Antioxidant Activity: Many DHP derivatives have demonstrated significant antioxidant properties, protecting cells from oxidative stress-induced damage.[3][4][5] This activity is often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.[6][12] The electron-rich dihydropyridine ring suggests a potential for redox activity.

These hypotheses will form the basis of our preliminary in vitro investigation.

Section 2: A Step-by-Step Guide to the In Vitro Evaluation

This section details the experimental workflows to assess the cytotoxic, antioxidant, and calcium-modulating properties of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

Foundational Steps: Compound Preparation and Cell Line Selection

2.1.1. Preparation of Stock Solutions

To ensure accurate and reproducible results, proper handling of the test compound is paramount.

  • Solvent Selection: Due to the predicted lipophilic nature of the compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution (e.g., 10 mM).

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

    • Dissolve in an appropriate volume of high-purity DMSO to achieve the desired stock concentration.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in a suitable cell culture medium immediately before each experiment. Ensure the final DMSO concentration in the cell culture does not exceed a non-toxic level (typically ≤ 0.5%).

2.1.2. Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining biologically relevant data. For a preliminary screen, a panel of cell lines is recommended to assess for potential cell-type-specific effects.

Cell LineTypeRationale for Inclusion
HEK293 Human Embryonic KidneyEasy to transfect and culture, widely used for initial toxicity screening.
SH-SY5Y Human NeuroblastomaRelevant for assessing neuroprotective or neurotoxic effects, expresses voltage-gated calcium channels.
HUVEC Human Umbilical Vein Endothelial CellsA primary cell line model for studying cardiovascular effects and endothelial function.[4]
HL-60 Human Promyelocytic LeukemiaA suspension cell line previously used to evaluate the cytotoxic and MDR-reversing activity of other 3,5-diacetyl-1,4-dihydropyridines.[7][8]
Assessment of Cytotoxicity: The MTT Assay

Before evaluating the specific biological activities of a compound, it is essential to determine its cytotoxic profile to identify a non-toxic concentration range for subsequent experiments. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[13][14][15][16]

2.2.1. Principle of the MTT Assay

The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[13]

2.2.2. Detailed MTT Assay Protocol

  • Cell Seeding:

    • Trypsinize and count the selected adherent cell lines (HEK293, SH-SY5Y, HUVEC). For the suspension cell line (HL-60), no trypsinization is needed.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment (for adherent cells) and recovery.

  • Compound Treatment:

    • Prepare a series of dilutions of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine in the appropriate cell culture medium. A typical concentration range for an initial screen is 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the test compound or controls.

    • Incubate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[16]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization of Formazan:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then aspirate the medium.

    • Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

2.2.3. Visualizing the Cytotoxicity Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compound Add Compound Dilutions incubation_24h->add_compound incubation_treatment Incubate 24/48/72h add_compound->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate 2-4h add_mtt->incubation_mtt solubilize Solubilize Formazan incubation_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Investigating Antioxidant Potential

A multi-assay approach is recommended to comprehensively evaluate the antioxidant properties of the compound, as different assays measure distinct aspects of antioxidant activity.[17][18]

2.3.1. DPPH Radical Scavenging Assay

This is a simple and widely used method to assess the ability of a compound to act as a free radical scavenger.[19]

  • Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form, leading to a decrease in absorbance.[19]

  • Protocol:

    • Prepare a stock solution of DPPH in methanol.

    • In a 96-well plate, add various concentrations of the test compound.

    • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid or Trolox should be used as a positive control.

    • Calculate the percentage of radical scavenging activity.

2.3.2. ABTS Radical Cation Decolorization Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.[19]

  • Principle: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color, which is reduced in the presence of an antioxidant.[19]

  • Protocol:

    • Prepare the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to a specific absorbance at 734 nm.

    • Add different concentrations of the test compound to the diluted ABTS•+ solution.

    • After a short incubation period, measure the absorbance at 734 nm.

    • Use Trolox as a standard.

    • Calculate the percentage of inhibition.

2.3.3. Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: At a low pH, a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants. The intensity of the blue color is proportional to the antioxidant capacity.[19]

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

    • Add the test compound to the FRAP reagent.

    • Incubate at 37°C.

    • Measure the absorbance at 593 nm.

    • A standard curve is prepared using a known concentration of FeSO₄.

    • The results are expressed as Fe²⁺ equivalents.

2.3.4. Cellular Antioxidant Assay

To move beyond simple chemical reactions, a cell-based assay can provide more biologically relevant information.[18][20]

  • Principle: Cells are pre-loaded with a fluorescent probe that is sensitive to reactive oxygen species (ROS). An oxidizing agent, such as hydrogen peroxide, is then added to induce oxidative stress.[18][20] The ability of the test compound to reduce the fluorescence signal indicates its cellular antioxidant activity.

  • Protocol:

    • Seed cells (e.g., SH-SY5Y) in a black-walled, clear-bottom 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for a specified period.

    • Load the cells with a ROS-sensitive fluorescent dye (e.g., DCFH-DA).

    • Induce oxidative stress by adding an oxidizing agent (e.g., H₂O₂).

    • Measure the fluorescence intensity using a fluorescence plate reader.

    • A known antioxidant, such as N-acetylcysteine, should be used as a positive control.

2.3.5. Comparative Summary of Antioxidant Assays

AssayPrincipleAdvantages
DPPH Radical ScavengingSimple, rapid, and inexpensive.[17]
ABTS Radical Cation DecolorizationApplicable to a wide range of compounds.
FRAP Ferric Ion ReductionMeasures the total antioxidant capacity.
Cellular ROS Quenching in CellsMore biologically relevant, considers cellular uptake and metabolism.[18][20]
Elucidating Calcium Channel Modulation

Live-cell calcium imaging is a powerful technique to visualize and quantify changes in intracellular calcium concentrations in real-time.[21][22][23][24]

2.4.1. Principle of Calcium Imaging

Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) that exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.[22][24] By monitoring the changes in fluorescence over time using fluorescence microscopy, we can study the dynamics of intracellular calcium signaling.[21][23]

2.4.2. Detailed Calcium Imaging Protocol

  • Cell Preparation:

    • Seed cells (e.g., SH-SY5Y) on glass-bottom dishes or plates suitable for microscopy.

    • Allow the cells to adhere and grow to an appropriate confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and a mild detergent like Pluronic F-127 to aid in dye solubilization and cell loading.

    • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells again to remove the excess dye.

  • Imaging and Data Acquisition:

    • Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.

    • Acquire a baseline fluorescence signal for a few minutes.

    • Apply the test compound at a non-toxic concentration and continue imaging to observe any changes in intracellular calcium levels.

    • As a positive control, use a known calcium channel modulator (e.g., nifedipine as an antagonist or Bay K8644 as an agonist). To induce a calcium influx, a depolarizing agent such as potassium chloride (KCl) can be added.

    • Capture images at regular intervals (e.g., every 1-2 seconds) for a duration of 5-20 minutes.[21]

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the average fluorescence intensity within each ROI for each time point.

    • Normalize the fluorescence intensity to the baseline (F/F₀) to represent the change in intracellular calcium concentration.

    • Plot the normalized fluorescence intensity over time to visualize the calcium transients.

2.4.3. Visualizing the Calcium Signaling Pathway

Calcium_Signaling cluster_membrane Cell Membrane DHP 3,5-Diacetyl-2,4,6- trimethyl-1,4-dihydropyridine L_type_Ca_Channel L-type Calcium Channel DHP->L_type_Ca_Channel Modulation (Inhibition or Activation?) Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) L_type_Ca_Channel->Cellular_Response Triggers Ca_ion Ca²⁺ Ca_ion->L_type_Ca_Channel Influx Intracellular Intracellular Space Extracellular Extracellular Space

Caption: Hypothesized modulation of L-type calcium channels by the DHP compound.

Section 3: Data Interpretation and Future Directions

The preliminary in vitro data will provide a foundational understanding of the bioactivity of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

  • Cytotoxicity Data: The IC₅₀ values will establish the safety profile of the compound and guide the selection of appropriate concentrations for further studies.

  • Antioxidant Profile: The results from the panel of antioxidant assays will reveal the compound's capacity to scavenge free radicals and reduce oxidative stress.

  • Calcium Modulation: The calcium imaging experiments will indicate whether the compound acts as an agonist or antagonist of calcium channels, or if it has no effect.

Based on these initial findings, further investigations can be designed. For instance, if significant antioxidant activity is observed, studies into its protective effects against oxidative damage in more complex cellular models would be warranted. If potent calcium channel modulation is identified, electrophysiological studies could be employed to characterize its effects on specific ion channel subtypes.

This systematic and logically structured approach to the preliminary in vitro evaluation of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine will ensure the generation of high-quality, reproducible data, paving the way for a deeper understanding of its therapeutic potential.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Examine. (2024). Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays.
  • Taylor & Francis Online. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ibidi. (2023). How to Use Calcium Imaging for Investigating Cell Signaling.
  • International Journal of Pharmaceutical Research and Applications. (2022). Methodology for In-Vitro Evaluation of Antioxidant Properties.
  • PubMed. (n.d.). Different antioxidative potencies of dihydropyridine calcium channel modulators in various models.
  • ResearchGate. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products.
  • BMG LABTECH. (2020). Calcium assays: at the centre of biology.
  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods.
  • PubMed. (n.d.). Antioxidant activity of different dihydropyridines.
  • PubMed. (2000). 3,5-diacetyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells.
  • PLOS. (n.d.). CaPTure: Calcium PeakToolbox for analysis of in vitro calcium imaging data.
  • Creative Biolabs. (n.d.). Calcium Imaging Assay Service.
  • ResearchGate. (2025). Antioxidant activity of different dihydropyridines.
  • Anticancer Research. (2000). 3,5-diacetyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells.
  • PubMed. (n.d.). 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress.
  • PubMed. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules.
  • MedCrave online. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview.
  • PubMed. (1994). Antioxidant activity of calcium channel blocking drugs.
  • Sigma-Aldrich. (n.d.). 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.
  • Chongqing Chemdad Co., Ltd. (n.d.). 3 5-DIACETYL-2 4 6-TRIMETHYL-1 4-DIHYDR&.

Sources

A Guide to the Definitive Structural Elucidation of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural integrity of a molecule is the bedrock of its function. For heterocyclic compounds like 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, a member of the pharmacologically significant Hantzsch ester family, unambiguous structural verification is a non-negotiable prerequisite for any research or development endeavor.[1][2] This guide provides an in-depth, technically-grounded walkthrough of the multi-faceted analytical strategy required to confirm the precise molecular architecture of this target compound. Moving beyond a mere recitation of data, we will explore the causal logic behind the selection of each analytical technique—from mass spectrometry to advanced NMR—and detail the interpretation of the resulting data, culminating in a definitive structural assignment. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for small molecule characterization.

The Strategic Imperative: A Multi-Technique Approach

The rationale is as follows:

  • Mass Spectrometry (MS) establishes the foundational data point: the molecular weight and, with high resolution, the elemental formula.

  • Infrared (IR) Spectroscopy provides a rapid and definitive confirmation of the key functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the cornerstone of the elucidation, mapping the complete atomic connectivity and stereochemistry of the molecule.

This integrated workflow provides orthogonal data, where the results from one technique corroborate the findings of another, minimizing ambiguity and ensuring scientific rigor.

G cluster_0 Elucidation Workflow Synthesis Hantzsch Synthesis of Target Compound MS Mass Spectrometry (MS) Synthesis->MS Provides Molecular Ion IR Infrared (IR) Spectroscopy Synthesis->IR Confirms Functional Groups NMR NMR Spectroscopy (1D & 2D) Synthesis->NMR Maps Atomic Connectivity Confirmation Definitive Structure Confirmation MS->Confirmation Elemental Formula IR->Confirmation Functional Group ID NMR->Confirmation Full Structure

Caption: Integrated workflow for structural elucidation.

Foundation: Molecular Formula via Mass Spectrometry

2.1 Rationale for High-Resolution Mass Spectrometry (HRMS)

The first step in characterizing any compound is to determine its molecular formula. While nominal mass spectrometry provides the integer mass, High-Resolution Mass Spectrometry (HRMS) is indispensable for achieving the required level of certainty. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique elemental composition, distinguishing between isobaric compounds (molecules with the same nominal mass but different atomic compositions). For this analysis, Electrospray Ionization (ESI) is the preferred technique due to its "soft" ionization nature, which minimizes fragmentation and ensures a strong signal for the protonated molecular ion, [M+H]⁺.[3][4]

2.2 Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an ESI Time-of-Flight (TOF) mass spectrometer.

  • Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ adduct.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

2.3 Data Interpretation: Confirming the Elemental Composition

The target molecule, 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, has a molecular formula of C₁₂H₁₇NO₂.[5][6] The expected HRMS data provides powerful evidence to support this composition.

ParameterTheoretical ValueObserved Value (Typical)
Molecular Formula C₁₂H₁₇NO₂-
Exact Mass (Monoisotopic) 207.1259-
[M+H]⁺ Adduct C₁₂H₁₈NO₂⁺-
Theoretical m/z of [M+H]⁺ 208.1332208.1330
Mass Accuracy -< 5 ppm

The observation of a high-intensity ion at m/z ≈ 208.1330, matching the calculated mass for the protonated molecule within a narrow error margin (<5 ppm), provides strong, defensible evidence for the elemental formula C₁₂H₁₇NO₂.

Corroboration: Functional Group Analysis by Infrared (IR) Spectroscopy

3.1 Rationale for IR Spectroscopy

IR spectroscopy is a rapid, non-destructive technique that probes the vibrational frequencies of chemical bonds. It is exceptionally useful for identifying the presence or absence of specific functional groups, thereby providing crucial corroborating evidence for the proposed structure.[7] For our target molecule, we expect to see characteristic absorptions for the N-H bond of the dihydropyridine ring and the C=O bonds of the two acetyl groups.

3.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid, crystalline sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.

  • Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric (CO₂, H₂O) contributions.

3.3 Spectral Interpretation

The IR spectrum provides a distinct fingerprint of the molecule's functional groups. The key is to look for absorptions in the characteristic frequency regions.[8]

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Interpretation
N-H Stretch Secondary Amine (in ring)~3340 cm⁻¹Confirms the presence of the N-H moiety within the dihydropyridine ring.
C-H Stretch (sp³) Methyl groups~2980-2920 cm⁻¹Indicates the presence of the aliphatic methyl groups.
C=O Stretch Acetyl Ketone~1690 cm⁻¹Strong, sharp absorption confirming the two conjugated acetyl carbonyl groups.
C=C Stretch Alkene (in ring)~1650 cm⁻¹Confirms the double bonds within the dihydropyridine ring structure.

The presence of these key bands, particularly the N-H stretch around 3340 cm⁻¹ and the strong C=O stretch at 1690 cm⁻¹, provides orthogonal validation of the structural features inferred from the mass spectrometry data.

The Blueprint: Definitive Structure by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC) experiments, a complete and unambiguous map of the atomic connectivity can be constructed.[9][10]

4.1 ¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum reveals the chemical environment, number, and connectivity of all protons in the molecule. The symmetry of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine leads to a relatively simple and highly informative spectrum.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Obtain a high-quality spectrum with sufficient signal-to-noise (typically 16-32 scans).

Data Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~5.70Broad Singlet1HNH -1The N-H proton is typically deshielded and often appears as a broad singlet due to quadrupole broadening.
~3.65Quartet1HCH -4The proton at the C4 position is coupled to the three protons of the C4-methyl group, resulting in a quartet.
~2.25Singlet6HCH₃ -2, CH₃ -6Due to molecular symmetry, the two methyl groups at positions 2 and 6 are chemically equivalent.
~2.15Singlet6HAcetyl CH₃ The two acetyl methyl groups are also equivalent due to symmetry and appear as a single sharp peak.
~1.10Doublet3HCH₃ -4This methyl group is coupled to the single proton at C4, resulting in a doublet.

4.2 ¹³C NMR: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum detects the different carbon environments, confirming the number of unique carbon atoms and providing information about their hybridization.

Protocol:

  • Sample and Instrument: Use the same sample and instrument as for the ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Data Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~195.5C =O (Acetyl)The carbonyl carbons of the acetyl groups are highly deshielded.
~144.0C -2, C -6The sp² carbons at positions 2 and 6 are equivalent due to symmetry.
~104.5C -3, C -5The sp² carbons bearing the acetyl groups are also equivalent.
~35.0C -4The lone sp³ carbon in the ring at position 4.
~29.0Acetyl C H₃The methyl carbons of the two equivalent acetyl groups.
~20.0C H₃-4The methyl carbon attached to the C4 position.
~18.5C H₃-2, C H₃-6The methyl carbons at the C2 and C6 positions.

4.3 2D NMR: Assembling the Final Structure

While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For this molecule, Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for final confirmation.[4]

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). The key expected correlation is between the CH -4 proton (~3.65 ppm) and the CH₃ -4 protons (~1.10 ppm), confirming the connectivity at the C4 position.

G H4 H-4 ~3.65 ppm Me4 Me-4 ~1.10 ppm H4->Me4 COSY Correlation

Caption: Key ¹H-¹H COSY correlation.

HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment, as it reveals long-range correlations (2-3 bonds) between protons and carbons. It allows us to piece the entire molecular framework together.

Key Expected HMBC Correlations:

  • From Acetyl-CH₃ protons (~2.15 ppm): Correlations to both the acetyl C =O (~195.5 ppm) and the ring carbon C -3/5 (~104.5 ppm) definitively link the acetyl groups to the dihydropyridine ring at the correct positions.

  • From C2/6-CH₃ protons (~2.25 ppm): Correlations to the ring carbons C -2/6 (~144.0 ppm) and C -3/5 (~104.5 ppm) confirm the placement of these methyl groups.

  • From H-4 proton (~3.65 ppm): Correlations to C -3/5 (~104.5 ppm) and C -2/6 (~144.0 ppm) anchor the C4 position within the heterocyclic ring.

mol H_acetyl H (Acetyl Me) ~2.15 ppm C_CO C=O ~195.5 ppm H_acetyl->C_CO HMBC C_3 C3/5 ~104.5 ppm H_acetyl->C_3 HMBC H_C2_Me H (C2/6 Me) ~2.25 ppm H_C2_Me->C_3 HMBC C_2 C2/6 ~144.0 ppm H_C2_Me->C_2 HMBC H_C4 H (C4) ~3.65 ppm H_C4->C_3 HMBC H_C4->C_2 HMBC

Caption: Key long-range ¹H-¹³C HMBC correlations.

Conclusion: A Unified Structural Assignment

The structural elucidation of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is achieved through the systematic and logical integration of orthogonal analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula of C₁₂H₁₇NO₂. Infrared spectroscopy provides rapid and definitive confirmation of the N-H and acetyl C=O functional groups. Finally, a comprehensive analysis of 1D and 2D NMR data provides an unambiguous blueprint of the atomic connectivity, confirming the placement of all methyl and acetyl substituents on the 1,4-dihydropyridine core. The confluence of this data provides an unassailable, validated structural assignment, meeting the highest standards of scientific rigor required for advanced research and development.

References

  • Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. (n.d.). PubMed. Retrieved from [Link]

  • Suárez, M., et al. (2011). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 22(1), 166-171. Retrieved from [Link]

  • Suárez, M., et al. (2011). NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains. ResearchGate. Retrieved from [Link]

  • Gros, P., et al. (2005). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 10(11), 1433-1447. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170248. Retrieved from [Link]

  • Singh, R. P., & Singh, O. V. (2011). Recent advances in Hantzsch 1,4-dihydropyridines. Organic and Medicinal Chemistry Letters, 1(1), 13. Retrieved from [Link]

  • Koleva, B. B., et al. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Journal of Molecular Structure, 1162, 1-10. Retrieved from [Link]

  • 1,1'-(1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • Patel, K., & Kumari, P. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 1(3), 10-14. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Toxicological Profile of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 1,4-Dihydropyridines and the Compound of Interest

The 1,4-dihydropyridine scaffold is a cornerstone in medicinal chemistry, most notably recognized for its role in L-type calcium channel blockers used in the management of hypertension.[1] Beyond this primary application, DHP derivatives have been investigated for a wide array of biological activities, including anticancer, antitubercular, and multidrug resistance reversal properties.[2][3] The subject of this guide, 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine (CAS No. 1081-09-0), is a specific analogue within this class.[4]

Chemical Structure:

  • Chemical Name: 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine[4]

  • Molecular Formula: C₁₂H₁₇NO₂[4]

  • Molecular Weight: 207.27 g/mol [4]

Known Toxicological Data and Hazard Classification

Direct and comprehensive toxicological studies on 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine are limited. However, a safety data sheet provides a preliminary hazard classification under the Globally Harmonized System (GHS).[5][6]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation

This classification suggests that the compound should be handled with appropriate personal protective equipment to avoid dermal, ocular, and respiratory exposure.[5]

Inferred Toxicological Properties from Structurally Related Compounds

The toxicological profile of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine can be inferred to some extent from studies on other DHP derivatives. It is crucial to note that these are inferences and require experimental validation for the specific compound.

Cytotoxicity

Studies on various synthesized 1,4-dihydropyridine derivatives have demonstrated a range of cytotoxic activities against different human cancer cell lines, including MCF-7 (breast), LS180 (colon), and MOLT-4 (lymphoblastic leukemia).[2] The potency of these compounds appears to be highly dependent on the nature of the substituents on the dihydropyridine ring.[2] For instance, some thiazole-substituted 1,4-DHPs have shown promising cytotoxic potential, suggesting they could be candidates for further development as anticancer agents.[2] Conversely, bulky substituents may lead to a loss of activity due to steric hindrance.[2] A study on a series of 4-phenyl-3,5-diacetyl-1,4-dihydropyridines, which are structurally related to the compound of interest, also reported varying cytotoxic activities against HL-60 and HSC-2 cells.[7]

Genotoxicity

The genotoxic potential of 1,4-dihydropyridines is not uniform across the class; some derivatives have been reported to possess genoprotective properties, while others are genotoxic.[8] The antioxidant or pro-oxidant behavior of DHPs, which can influence their interaction with DNA, is dependent on their specific chemical structure and the surrounding biological environment.[8] Some water-soluble DHPs have been shown to bind to DNA, with the affinity influenced by the substituents at the 3 and 5 positions of the dihydropyridine ring.[8]

Hepatotoxicity

Certain DHP analogues, such as diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate, are known to induce cholestasis and liver damage. The mechanism involves the inhibition of ferrochelatase, leading to an accumulation of protoporphyrin, which precipitates in the bile ducts, causing obstruction, inflammation, and fibrosis.[9] Additionally, some 4-alkyl analogues of DHP have been shown to cause mechanism-based inactivation of cytochrome P-450 enzymes through heme destruction, which can contribute to hepatotoxicity.[10]

Proposed Framework for Toxicological Assessment

Given the limited specific data, a systematic toxicological evaluation of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is warranted. The following sections outline a proposed workflow and detailed experimental protocols.

In Vitro Toxicity Testing

In vitro toxicology assays are essential for the initial screening of potential hazards, providing mechanistic insights and reducing the reliance on animal testing.[11][12]

Diagram 1: In Vitro Toxicology Workflow

InVitro_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Insights A Cytotoxicity Assays (e.g., MTT, Neutral Red) C Hepatotoxicity Assessment (Hepatocyte viability, CYP450 inhibition) A->C If cytotoxic B Genotoxicity Screening (Ames Test, in vitro Micronucleus) B->C D Cardiotoxicity Screening (hERG assay, cardiomyocyte viability) C->D

Caption: A tiered approach to in vitro toxicological assessment.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HeLa for general cytotoxicity) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vivo Toxicity Studies

Should in vitro studies indicate potential toxicity, in vivo studies are necessary to understand the systemic effects.[1]

Diagram 2: In Vivo Acute Toxicity Study Workflow

InVivo_Workflow A Animal Acclimatization (e.g., Sprague-Dawley rats) B Dose Range Finding Study A->B C Acute Toxicity Study (e.g., OECD 420) B->C D Clinical Observations (Daily for 14 days) C->D E Terminal Procedures (Blood collection, necropsy) D->E F Histopathology E->F

Caption: A generalized workflow for an in vivo acute toxicity study.

Experimental Protocol: Acute Oral Toxicity (OECD 420 Fixed Dose Procedure)

  • Animal Selection: Use healthy, young adult female Sprague-Dawley rats.

  • Acclimatization: Acclimatize the animals to laboratory conditions for at least 5 days.[1]

  • Dosing: Administer 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine orally by gavage at a starting dose level (e.g., 300 mg/kg), based on the findings of a dose-range finding study.[1]

  • Clinical Observations: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Histopathology: Preserve organs for histopathological examination, particularly if treatment-related changes are observed during necropsy.

Metabolism and Pharmacokinetics

The metabolic fate of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is currently unknown. However, the dihydropyridine ring of many DHP drugs is known to be metabolized by cytochrome P450 enzymes, leading to the formation of the corresponding pyridine derivative. Further studies are required to elucidate the specific metabolic pathways and pharmacokinetic profile of this compound.

Conclusion and Future Directions

The toxicological profile of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine remains largely uncharacterized. Preliminary hazard classification indicates potential for skin, eye, and respiratory irritation. Inferences from structurally related 1,4-dihydropyridines suggest that cytotoxicity and hepatotoxicity are potential areas of concern that warrant further investigation. This guide provides a structured approach for a comprehensive toxicological evaluation, encompassing both in vitro and in vivo methodologies. The elucidation of its metabolic pathways and pharmacokinetic properties will also be crucial for a complete understanding of its safety profile.

References

  • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC - NIH. (n.d.).
  • Effects of dihydropyridines and pyridines on multidrug resistance mediated by breast cancer resistance protein: in vitro and in vivo studies. - ClinPGx. (n.d.).
  • Application Notes and Protocols for In Vivo Hypertension Studies of Dihydropyridine Calcium Channel Blockers - Benchchem. (n.d.).
  • 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine - LookChem. (n.d.).
  • Antischistosomal Activity of 1,4-Dihydropyridines - MDPI. (n.d.).
  • Genotoxic and genoprotective effects of 1,4-dihydropyridine derivatives: a brief review - NIH. (n.d.).
  • Inhibition by dihydropyridine class calcium channel blockers of tumor cell-platelet-endothelial cell interactions in vitro and metastasis in vivo - PubMed. (1985).
  • Effects of 4-alkyl analogues of 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine on hepatic cytochrome P-450 heme, apoproteins, and catalytic activities following in vivo administration to rats - PubMed. (1990).
  • Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Ferrochelatase Inhibitor. (n.d.).
  • 3,5-diacetyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells - PubMed. (2000).
  • 3 5-DIACETYL-2 4 6-TRIMETHYL-1 4-DIHYDR 1081-09-0 wiki - Guidechem. (n.d.).
  • Comparative Cytoprotective Effect of Dihydropyridine Calcium Channel Blockers Against the Toxicity of Oxidized Low Density Lipoprotein for Cultured Lymphoid Cells - PubMed. (n.d.).
  • Effects of a Series of 4-alkyl Analogues of 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine on the Major Inducible Cytochrome P-450 Isozymes of Rat Liver - PubMed. (n.d.).
  • In Vitro Toxicology Testing - Charles River Laboratories. (n.d.).
  • In vitro and in vivo toxicity studies with active compounds | Download Table - ResearchGate. (n.d.).
  • Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. (2025).
  • 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine - Sigma-Aldrich. (n.d.).
  • In vitro toxicology - Wikipedia. (n.d.).
  • Diacetyl: Occurrence, Analysis and Toxicity: A Review. | Request PDF - ResearchGate. (2025).
  • 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate - PubChem. (n.d.).
  • 1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one - PubChem. (n.d.).
  • Plasma pharmacokinetics and oral bioavailability of the 3,4,5,6- tetrahydrouridine (THU) prodrug, triacetyl-THU (taTHU), in mice - SciSpace. (n.d.).
  • Safe exposure level for diacetyl - PMC - NIH. (n.d.).
  • Calcium channel blocker overdose: Not all the same toxicity - PubMed. (2024).
  • 1,4-Dihydropyridines: A Multtifunctional Molecule- A Review. (n.d.).
  • 3,5-DIACETYL-1,4-DIHYDRO-2,6-LUTIDINE Safety Data Sheets - Echemi. (n.d.).
  • 3 5-DIACETYL-2 4 6-TRIMETHYL-1 4-DIHYDR& Three Chongqing Chemdad Co. (n.d.).
  • 3,5-Diacetyl-1,4-dihydrolutidine | C11H15NO2 | CID 540181 - PubChem. (n.d.).
  • Calcium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf. (n.d.).
  • Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate - Safety Data Sheet. (2025).
  • Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | 1149-23-1 - ChemicalBook. (n.d.).
  • Prevention by chelating agents of metal-induced developmental toxicity - PubMed. (n.d.).

Sources

Methodological & Application

Synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is a key heterocyclic scaffold belonging to the Hantzsch ester class of 1,4-dihydropyridines (DHPs). These compounds are of significant interest in medicinal chemistry and drug development due to their structural similarity to NADH coenzymes and their established role as calcium channel blockers.[1][2] The synthesis of this particular DHP serves as an excellent model for the Hantzsch dihydropyridine synthesis, a classic multi-component reaction that efficiently constructs the dihydropyridine ring.

This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. Beyond a simple recitation of steps, this guide delves into the causality behind the experimental choices, offers insights into the reaction mechanism, and details the necessary purification and characterization techniques to ensure the synthesis of a pure, well-characterized final product.

Principle of the Synthesis: The Hantzsch Dihydropyridine Synthesis

The synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is achieved through the Hantzsch dihydropyridine synthesis. This versatile one-pot reaction involves the condensation of an aldehyde (acetaldehyde), two equivalents of a β-dicarbonyl compound (in this case, acetylacetone or pentane-2,4-dione), and a nitrogen donor, typically ammonia or an ammonium salt.[1][3][4] The reaction proceeds through a series of intermediates, culminating in the formation of the stable 1,4-dihydropyridine ring system. The overall reaction is depicted below:

Overall Reaction Scheme:

2 * (CH₃COCH₂COCH₃) + CH₃CHO + NH₃ → C₁₂H₁₇NO₂ + 2 H₂O

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

Reagents and Materials
ReagentChemical FormulaMolecular Weight ( g/mol )Molar Eq.QuantityNotes
AcetylacetoneC₅H₈O₂100.122.0Specify volume/massShould be freshly distilled if purity is a concern.
AcetaldehydeC₂H₄O44.051.0Specify volume/massHighly volatile and flammable. Handle in a fume hood.
Ammonium AcetateC₂H₇NO₂77.081.1Specify massActs as the nitrogen source and a mild catalyst.
Ethanol (95%)C₂H₆O46.07-Specify volumeReaction solvent.
Diethyl Ether(C₂H₅)₂O74.12-For washing
Deionized WaterH₂O18.02-For washing
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter flask

  • Filter paper

  • Graduated cylinders and syringes

  • Rotary evaporator (optional)

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Synthesis Workflow Diagram

Synthesis_Workflow Experimental Workflow for Hantzsch Synthesis reagents 1. Reagent Preparation - Acetylacetone - Acetaldehyde - Ammonium Acetate - Ethanol reaction_setup 2. Reaction Setup - Combine reagents in a round-bottom flask - Add ethanol as solvent reagents->reaction_setup reflux 3. Reaction - Heat the mixture to reflux - Stir for specified time reaction_setup->reflux cooling 4. Cooling & Precipitation - Cool the reaction mixture to room temperature - Further cool in an ice bath to induce precipitation reflux->cooling filtration 5. Isolation - Collect the solid product by vacuum filtration cooling->filtration washing 6. Purification (Washing) - Wash the crude product with cold deionized water - Wash with cold diethyl ether filtration->washing drying 7. Drying - Dry the purified product under vacuum washing->drying characterization 8. Characterization - Melting Point - FT-IR Spectroscopy - NMR Spectroscopy drying->characterization

Caption: A flowchart illustrating the key stages in the synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine acetylacetone (0.2 mol), acetaldehyde (0.1 mol), and ammonium acetate (0.11 mol).

  • Solvent Addition: To the reaction mixture, add 30 mL of 95% ethanol.

  • Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to a gentle reflux while stirring. The reaction is typically allowed to proceed for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the flask from the heating mantle and allow it to cool to room temperature. A yellow solid should precipitate out of the solution. To maximize the yield, cool the flask further in an ice bath for 30 minutes.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing and Purification: Wash the crude product on the filter paper with two portions of cold deionized water to remove any remaining ammonium acetate and other water-soluble impurities. Follow this with a wash using a small amount of cold diethyl ether to remove any non-polar impurities.

  • Drying: Transfer the purified solid to a watch glass and dry it in a desiccator under vacuum to a constant weight.

  • Characterization: Determine the melting point of the dried product and characterize it using FT-IR and NMR spectroscopy.

Mechanistic Insights

The Hantzsch synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is a fascinating example of a domino reaction where several transformations occur in a single pot. The mechanism can be understood through the following key steps:

  • Knoevenagel Condensation: Acetaldehyde reacts with one equivalent of acetylacetone under the mildly acidic conditions provided by the ammonium acetate to form an α,β-unsaturated dicarbonyl intermediate.

  • Enamine Formation: The second equivalent of acetylacetone reacts with ammonia (from the dissociation of ammonium acetate) to form a vinylogous amide, which is an enamine intermediate.

  • Michael Addition: The enamine intermediate then acts as a nucleophile and attacks the α,β-unsaturated dicarbonyl compound via a Michael addition.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to yield the final 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine product.

Reaction Mechanism Diagram

Hantzsch_Mechanism Mechanism of the Hantzsch Dihydropyridine Synthesis cluster_1 Intermediate Formation cluster_2 Enamine Formation acetylacetone1 Acetylacetone knoevenagel α,β-Unsaturated Dicarbonyl acetylacetone1->knoevenagel acetaldehyde Acetaldehyde acetaldehyde->knoevenagel michael_addition Michael Addition knoevenagel->michael_addition acetylacetone2 Acetylacetone enamine Enamine Intermediate acetylacetone2->enamine ammonia Ammonia ammonia->enamine enamine->michael_addition cyclization Cyclization & Dehydration michael_addition->cyclization product 3,5-Diacetyl-2,4,6-trimethyl- 1,4-dihydropyridine cyclization->product

Caption: A simplified diagram illustrating the key steps in the Hantzsch synthesis mechanism.

Characterization of the Final Product

To confirm the identity and purity of the synthesized 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, the following analytical techniques are essential.

Physical Properties
  • Appearance: Yellow crystalline solid

  • Molecular Formula: C₁₂H₁₇NO₂[5][6]

  • Molecular Weight: 207.27 g/mol [5][6]

  • Melting Point: 154-159 °C[7]

Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the structure of the molecule. The expected chemical shifts (δ) are:

    • A singlet for the NH proton.

    • A quartet for the C4-H proton.

    • A doublet for the C4-CH₃ protons.

    • A singlet for the C2 and C6-CH₃ protons.

    • A singlet for the acetyl group (COCH₃) protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule:

    • N-H stretching vibration (around 3300-3400 cm⁻¹).

    • C=O stretching vibration of the acetyl groups (around 1650-1700 cm⁻¹).

    • C=C stretching vibration of the dihydropyridine ring.

    • C-H stretching and bending vibrations.

Troubleshooting and Safety Precautions

  • Low Yield: If the yield is low, ensure that the acetaldehyde has not evaporated from the reaction mixture. It is advisable to add it to the reaction flask just before starting the reflux. The purity of the reagents can also affect the yield.

  • Incomplete Reaction: Monitor the reaction by TLC to ensure it has gone to completion. If the reaction stalls, a slight extension of the reflux time may be necessary.

  • Purification Issues: If the product is difficult to purify, recrystallization from a suitable solvent system (e.g., ethanol-water) can be employed.

Safety: This experiment should be performed in a well-ventilated fume hood. Acetaldehyde is flammable and an irritant. Acetylacetone is also flammable and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

References

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • PubChem. 1,1'-(1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one. [Link]

  • Scribd. Hantzsch Pyridine Synthesis | PDF. [Link]

  • Filo. Question 3 (20 marks) a) Describe the Hantzsch synthesis of pyridine, in.... [Link]

  • International Journal of Research Culture Society. Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Chemdad. 3 5-DIACETYL-2 4 6-TRIMETHYL-1 4-DIHYDR& Three Chongqing Chemdad Co.. [Link]

Sources

The Hantzsch Ester 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of a Classic Scaffold

First synthesized in 1881 by Arthur Hantzsch, 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, a quintessential Hantzsch ester, has transcended its origins as a simple condensation product to become a cornerstone reagent in contemporary organic synthesis.[1] Structurally analogous to the biological reducing agent NADH, this stable, crystalline solid has demonstrated remarkable versatility, serving as a mild and selective hydride donor in a myriad of transformations.[2] Its applications have expanded significantly from classical transfer hydrogenations to encompass sophisticated asymmetric catalyses and cutting-edge photoredox reactions. This guide provides an in-depth exploration of the practical applications of this Hantzsch ester, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Core Application I: Asymmetric Reductive Amination of Ketones

The synthesis of chiral amines is a paramount objective in medicinal chemistry. The Hantzsch ester, in concert with chiral Brønsted acids, provides an elegant and powerful platform for the asymmetric reductive amination of ketones. This organocatalytic approach avoids the use of transition metals, offering a greener and often more selective alternative.

Mechanistic Rationale: A Symphony of Non-Covalent Interactions

The enantioselectivity of this transformation is orchestrated by the chiral Brønsted acid catalyst, typically a phosphoric acid derivative like TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate).[3] The reaction proceeds through a carefully orchestrated sequence of events. The Brønsted acid protonates the imine intermediate, formed in situ from the ketone and amine, rendering it more electrophilic. The Hantzsch ester then delivers a hydride to the activated iminium ion. The chiral environment created by the bulky substituents on the phosphoric acid catalyst directs the approach of the Hantzsch ester, favoring the formation of one enantiomer of the amine product over the other.

ReductiveAmination Ketone Ketone (R1-CO-R2) Imine Imine Intermediate Ketone->Imine Amine Amine (R3-NH2) Amine->Imine ActivatedImine Protonated Iminium Ion [R1-C(R2)=N+H-R3]·B- Imine->ActivatedImine Protonation Catalyst Chiral Brønsted Acid (H-B) Catalyst->ActivatedImine Product Chiral Amine ActivatedImine->Product Hantzsch Hantzsch Ester (HEH) Hantzsch->ActivatedImine Hydride Transfer Byproduct Pyridine Byproduct Hantzsch->Byproduct TransferHydrogenation Enone α,β-Unsaturated Ketone Iminium Chiral Iminium Ion Enone->Iminium Catalyst Chiral Secondary Amine Catalyst Catalyst->Iminium Enamine Enamine Intermediate Iminium->Enamine Hantzsch Hantzsch Ester (HEH) Hantzsch->Iminium Hydride Transfer Byproduct Pyridine Byproduct Hantzsch->Byproduct Product Saturated Ketone Enamine->Product Hydrolysis Photoredox PC Photocatalyst (PC) PC_excited Excited PC* (more reducing) PC->PC_excited Visible Light (hν) Substrate Substrate (R-X) PC_excited->Substrate SET Substrate_reduced Reduced Substrate (R•) Substrate->Substrate_reduced Product Product (R-H) Substrate_reduced->Product HAT from HEH•+ Hantzsch Hantzsch Ester (HEH) Hantzsch_oxidized HEH•+ Hantzsch->Hantzsch_oxidized SET to PC+ Byproduct Pyridine Byproduct Hantzsch_oxidized->Byproduct

Sources

Application Notes and Protocols for 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine as a Reducing Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Perspective on a Classic Hydride Donor

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, a prominent member of the Hantzsch ester family, stands as a versatile and mild reducing agent in contemporary organic synthesis. Structurally analogous to the biological reducing agent NADH, this compound offers a stable, crystalline, and easy-to-handle alternative to many metal-based hydrides.[1] Its efficacy in transfer hydrogenation reactions, particularly for the reduction of polarized double bonds such as C=N, C=O, and activated C=C systems, has cemented its role in both academic and industrial research.[2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical use of this powerful synthetic tool. We will explore its mechanistic underpinnings, provide detailed protocols for its synthesis and application, and discuss its expanding role in modern synthetic methodologies like organocatalysis and photoredox catalysis.[4][5][6][7][8]

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and safety profile is paramount for its effective and safe implementation in the laboratory.

PropertyValueReference
CAS Number 1081-09-0[1]
Molecular Formula C₁₂H₁₇NO₂[1]
Molecular Weight 207.27 g/mol [1]
Appearance Light yellow solid
Melting Point 154-159 °C[9]

Safety Profile:

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is classified as an irritant.[10] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Hazard StatementPrecautionary Statement
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Mechanism of Action: The Driving Force of Aromatization

The reducing power of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine stems from its ability to act as a formal hydride (H⁻) donor. The reaction is driven by the formation of the highly stable, aromatic pyridine byproduct. The most widely accepted mechanism for reductions under thermal, non-photochemical conditions is a direct, single-step hydride transfer from the C4 position of the dihydropyridine ring to the electrophilic center of the substrate. This process is often facilitated by a Brønsted or Lewis acid catalyst, which activates the substrate towards nucleophilic attack by the hydride.

G cluster_0 Reduction Mechanism DHP 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine TS [Transition State] DHP->TS Substrate Substrate (e.g., Imine) Activated_Substrate Activated Substrate Substrate->Activated_Substrate Protonation Catalyst Acid Catalyst (H+) Catalyst->Activated_Substrate Activated_Substrate->TS Product Reduced Product (e.g., Amine) TS->Product Pyridine Aromatic Pyridine Byproduct TS->Pyridine

Caption: Generalized mechanism of acid-catalyzed reduction by 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

In the burgeoning field of photoredox catalysis, Hantzsch esters, including the diacetyl derivative, can also function as potent single-electron donors upon photoexcitation, further expanding their synthetic utility.[4][5][6]

Protocol 1: Synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

This protocol details the classic Hantzsch dihydropyridine synthesis, a multi-component reaction that provides a straightforward and reliable route to the title compound.[11]

G cluster_workflow Synthesis Workflow Reactants Acetaldehyde (1 eq) Acetylacetone (2 eq) Ammonium Acetate (1 eq) Solvent Ethanol Reactants->Solvent Dissolve Reaction Reflux (e.g., 78 °C) Solvent->Reaction Heat Cooling Cool to Room Temperature Reaction->Cooling Precipitation Precipitate Formation Cooling->Precipitation Isolation Vacuum Filtration Precipitation->Isolation Washing Wash with Cold Ethanol Isolation->Washing Drying Dry in vacuo Washing->Drying Product Crystalline Product Drying->Product

Caption: Workflow for the synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

Materials:

  • Acetylacetone (2.0 equivalents)

  • Acetaldehyde (1.0 equivalent)

  • Ammonium acetate (1.0 equivalent)

  • Ethanol (anhydrous)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ammonium acetate (1.0 eq) in ethanol. To this solution, add acetylacetone (2.0 eq) followed by the slow addition of acetaldehyde (1.0 eq) while stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product will begin to crystallize out of the solution. For enhanced precipitation, the flask can be placed in an ice bath.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine as a crystalline solid.

Expected Outcome: This procedure typically affords the product in good to excellent yields as a stable, crystalline solid.

Protocol 2: Representative Application - Organocatalytic Reduction of an Imine

This protocol describes a general procedure for the reduction of an imine to the corresponding amine using 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, catalyzed by a Brønsted acid. This transformation is a cornerstone of reductive amination strategies.

Note: While numerous protocols exist for the diethyl Hantzsch ester, specific examples for the 3,5-diacetyl derivative are less common in the literature. This protocol is a representative adaptation based on well-established procedures for related Hantzsch esters.[2][12]

Materials:

  • Imine substrate (1.0 equivalent)

  • 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine (1.2 equivalents)

  • Brønsted acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Schlenk flask or sealed vial, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere, add the imine substrate (1.0 eq), 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine (1.2 eq), and the Brønsted acid catalyst (0.1 eq).

  • Solvent Addition: Add the anhydrous solvent via syringe and stir the mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrate's reactivity).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. The pyridine byproduct can often be removed by an acidic wash. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired amine.

Substrate Scope and Optimization:

Substrate TypeTypical ConditionsExpected Outcome
Aromatic IminesRoom temperature to 50 °CGood to excellent yields
Aliphatic Imines50 °C to refluxModerate to good yields
Electron-deficient IminesRoom temperatureHigh yields
Electron-rich IminesElevated temperatures may be requiredVariable yields

Expanding Horizons: Photoredox Catalysis

A significant advancement in the application of Hantzsch esters is their use in visible-light photoredox catalysis.[4][5][6][7][8] In these transformations, the Hantzsch ester can act as a sacrificial electron donor to a photocatalyst, which then engages in a catalytic cycle. Alternatively, the photoexcited Hantzsch ester itself can directly participate in single-electron transfer processes.[13] This has enabled a host of new reactions, including reductive couplings and radical-mediated transformations, under exceptionally mild conditions.

G cluster_1 Photoredox Catalysis PC Photocatalyst PC_excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC e- transfer HE_radical HE radical cation Substrate_red Reduced Substrate HE Hantzsch Ester HE->HE_radical e- donation Substrate_ox Oxidized Substrate Substrate_ox->Substrate_red Reduction

Caption: Simplified scheme of Hantzsch ester involvement in a photoredox catalytic cycle.

Conclusion

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is a robust and versatile reducing agent with a broad spectrum of applications in modern organic synthesis. Its stability, mild reactivity, and the thermodynamic driving force of aromatization make it an attractive alternative to traditional metal hydrides. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for harnessing the synthetic potential of this valuable reagent. As research continues to evolve, particularly in the realms of asymmetric catalysis and photoredox reactions, the utility of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine and its derivatives is poised for even greater expansion.

References

  • Huang, W., & Cheng, X. (2020). Hantzsch Esters as Multifunctional Reagents in Visible-Light Photoredox Catalysis. Thieme E-Books & E-Journals. [Link]

  • Faisca Phillips, A. M. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Molecules, 28(4), 1801. [Link]

  • Faisca Phillips, A. M. (2021). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Organic Chemistry: Current Research, 10(5). [Link]

  • Huang, W., & Cheng, X. (2021). Hantzsch Esters as Multifunctional Reagents in Visible-Light Photoredox Catalysis. SynOpen, 5(01), 1-10. [Link]

  • Majek, M., & von Wangelin, A. J. (2019). Hantzsch esters: an emerging versatile class of reagents in photoredox catalyzed organic synthesis. Chemical Communications, 55(11), 1557-1560. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. [Link]

  • Bohrium. (2019). Hantzsch esters an emerging versatile class of reagents in photoredox catalyzed organic synthesis. [Link]

  • Kumar, A., & Kumar, S. (2021). Catalyst‐free Hantzsch ester‐mediated Organic Transformations Driven by Visible light. Chemistry–An Asian Journal, 16(16), 2136-2151. [Link]

  • Organic Chemistry Portal. (2017, May 15). Reduction of Organic Functional Groups. [Link]

  • Macmillan Group. (2005, December 14). Enantioselective Organocatalytic Hydride Reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Organic Functional Groups. [Link]

  • Fodor, K., et al. (2000). 3,5-diacetyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells. Anticancer Research, 20(1A), 373-377. [Link]

  • Al-Omar, M. A., et al. (2021). Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. Chemistry of Heterocyclic Compounds, 57(1), 86-93. [Link]

  • Suzuki, Y., Nakano, N., & Suzuki, K. (2003). Theoretical study on the reaction mechanism of formation of 3,5-diacetyl-1,4-dihydrolutidine. Environmental science & technology, 37(24), 5695-5700. [Link]

  • Sheldrick, G. M. (2008). 3,5-Diacetyl-2,6-dimethyl-4-(5-nitro-2-furyl)-1,4-dihydropyridine. Acta Crystallographica Section E: Structure Reports Online, 64(5), o937. [Link]

  • Chemdad. (n.d.). 3 5-DIACETYL-2 4 6-TRIMETHYL-1 4-DIHYDR&. [Link]

  • LookChem. (n.d.). 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. [Link]

  • PubChem. (n.d.). 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate. [Link]

  • Riddick, D. S., et al. (1990). Effects of 4-alkyl analogues of 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine on hepatic cytochrome P-450 heme, apoproteins, and catalytic activities following in vivo administration to rats. Molecular pharmacology, 37(1), 130-136. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. [Link]

  • Wang, C., et al. (2015). Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent. Chinese Journal of Chemistry, 33(7), 789-792. [Link]

  • PubChem. (n.d.). 1,1'-(1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one. [Link]

  • Al-Noaimi, M., et al. (2008). 3,6-Diacetyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine. Acta Crystallographica Section E: Structure Reports Online, 64(3), o551. [Link]

  • PubChem. (n.d.). 1,1'-(2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-diyl)diethanone. [Link]

Sources

Application Notes and Protocols for the Quantification of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, a member of the Hantzsch dihydropyridine family, is a significant heterocyclic compound.[1][2][3] The 1,4-dihydropyridine (DHP) core is a privileged scaffold in medicinal chemistry, most notably found in a class of L-type calcium channel blockers used to treat hypertension.[1] Beyond this, DHP derivatives are investigated for a wide range of pharmacological activities, including neuroprotective and antioxidant effects.[4] The synthesis of this specific molecule, often via the Hantzsch reaction, involves the condensation of an aldehyde, a β-ketoester (in this case, acetylacetone), and ammonia.[2][3]

Given its potential utility and the need to monitor its purity, stability, and concentration in various matrices, robust and reliable analytical methods for the quantification of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine are essential for researchers in drug discovery, chemical synthesis, and quality control. This document provides detailed application notes and protocols for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

HPLC is the cornerstone for the analysis of dihydropyridine derivatives due to its high resolution, sensitivity, and adaptability as a stability-indicating method.[5][6][7] A stability-indicating assay is crucial as it can distinguish the intact active molecule from its potential degradation products.[7][8] DHPs are known to be susceptible to degradation, particularly oxidation to their corresponding pyridine analogues, and hydrolysis of ester groups if present.[7]

Rationale for Method Design

The protocol outlined below is a reverse-phase HPLC (RP-HPLC) method, which is ideal for separating moderately polar compounds like the target analyte. A C18 column is selected for its versatility and commonality in separating a wide range of small organic molecules. The mobile phase, a combination of acetonitrile and water, is chosen for its miscibility, low UV cutoff, and ability to elute the analyte with a reasonable retention time and good peak shape. The detection wavelength is selected based on the UV absorbance maxima of the dihydropyridine chromophore.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Analyte Standard s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Prepare Serial Dilutions (Calibration Curve) s2->s3 s4 Prepare Unknown Sample s2->s4 h3 Inject Sample/Standard s3->h3 Calibration Standards s4->h3 Unknowns h1 Mobile Phase Preparation (Acetonitrile:Water) h2 System Equilibration h1->h2 h2->h3 h4 Isocratic Elution (C18 Column) h3->h4 h5 UV Detection h4->h5 d1 Integrate Peak Area h5->d1 Chromatogram d2 Construct Calibration Curve (Area vs. Concentration) d1->d2 d3 Quantify Unknown Sample d2->d3

Caption: Workflow for the quantification of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine using HPLC.

Detailed HPLC Protocol

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC grade acetonitrile

  • Ultrapure water

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v).[9]

    • Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.

  • Standard Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine reference standard.

    • Transfer it to a 100 mL volumetric flask and dissolve in the mobile phase to obtain a concentration of 100 µg/mL.

  • Preparation of Calibration Standards:

    • Perform serial dilutions from the stock solution to prepare a series of calibration standards. A typical concentration range for dihydropyridines could be 1.0 - 100.0 µg/mL.[5][6]

  • Sample Preparation:

    • Dissolve the sample containing the analyte in the mobile phase to achieve an expected concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (80:20 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: ~243 nm (This should be confirmed by running a UV scan of the analyte).[9]

    • Column Temperature: Ambient or controlled at 25 °C.

  • Analysis and Quantification:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared calibration standards, followed by the unknown samples.

    • Record the peak areas from the resulting chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the unknown samples using the linear regression equation from the calibration curve.

Method Validation Parameters

To ensure the trustworthiness of the method, it must be validated according to ICH guidelines.

ParameterObjectiveTypical Acceptance Criteria
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) > 0.99.[5][6]
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98-102% for spiked samples.
Precision To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) < 2% for repeatability and intermediate precision.[8]
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.Peak purity analysis and resolution from known impurities or degradation products.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.

Part 2: UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry offers a simpler, faster, and more accessible method for quantification when high sample throughput is needed and the sample matrix is relatively clean from interfering substances. The method relies on the principle that the analyte absorbs light at a specific wavelength, and the amount of absorbance is directly proportional to its concentration (Beer-Lambert Law). Spectral data for the target molecule and similar dihydropyridines are available in public databases.[10][11]

Rationale for Method Design

The choice of solvent is critical to ensure the analyte is fully dissolved and does not interact in a way that shifts its absorbance maximum (λmax). A common solvent like ethanol or methanol is often suitable. The λmax must be experimentally determined to ensure maximum sensitivity and adherence to the Beer-Lambert law.

Experimental Workflow for UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis Spectrophotometer cluster_data Data Analysis s1 Weigh Analyte Standard s2 Dissolve in Solvent (e.g., Ethanol) s1->s2 s3 Prepare Serial Dilutions (Calibration Curve) s2->s3 s4 Prepare Unknown Sample s2->s4 u4 Measure Absorbance s3->u4 Calibration Standards s4->u4 Unknowns u1 Perform Wavelength Scan (Determine λmax) u2 Set λmax u1->u2 u3 Blank with Solvent u2->u3 u3->u4 d1 Record Absorbance Values u4->d1 d2 Construct Calibration Curve (Absorbance vs. Concentration) d1->d2 d3 Quantify Unknown Sample d2->d3

Caption: Workflow for the quantification of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine using UV-Vis Spectrophotometry.

Detailed UV-Vis Protocol

Instrumentation and Consumables:

  • UV-Vis Spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

  • Spectrophotometric grade ethanol or methanol

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Determination of λmax:

    • Prepare a solution of the analyte in the chosen solvent (e.g., 10 µg/mL in ethanol).

    • Scan the solution across a UV range (e.g., 200-400 nm) against a solvent blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Standard Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard.

    • Dissolve in the chosen solvent in a 100 mL volumetric flask to get a 100 µg/mL stock solution.

  • Preparation of Calibration Standards:

    • From the stock solution, prepare a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) in the same solvent.

  • Sample Preparation:

    • Dissolve the unknown sample in the solvent to obtain a theoretical concentration within the linear range of the assay.

  • Absorbance Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using the solvent blank in a quartz cuvette.

    • Measure the absorbance of each calibration standard and the unknown sample(s).

  • Quantification:

    • Plot a graph of absorbance versus concentration for the standards.

    • Calculate the linear regression equation for the calibration curve.

    • Use this equation to determine the concentration of the unknown sample based on its absorbance.

Part 3: Final Considerations

  • Analyte Stability: 1,4-dihydropyridine derivatives can be sensitive to light and oxidation.[9] It is advisable to prepare solutions fresh, use amber glassware, and minimize exposure to air and light to ensure the integrity of the analyte during analysis.

  • Method Selection: The choice between HPLC and UV-Vis spectrophotometry depends on the specific application. For purity testing, stability studies, or analysis in complex matrices, the selectivity of the HPLC method is indispensable. For rapid quantification in simple, clean solutions, UV-Vis spectrophotometry is a highly efficient alternative.

  • Mass Spectrometry: For unequivocal identification, especially of degradation products or metabolites, coupling the HPLC system to a mass spectrometer (LC-MS) would be the definitive method. The molecular weight of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is 207.27 g/mol .[10][12]

References

  • Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. RSC Publishing.
  • Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis | Request PDF. ResearchGate.
  • 1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one. PubChem. Available at: [Link]

  • 3,5-Diacetyl-1,4-dihydro-2,6-dimethyl-4-phenyl-pyridine - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

  • Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. PMC - NIH. Available at: [Link]

  • (PDF) Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. ResearchGate. Available at: [Link]

  • Stability-indicating HPLC assay and solution stability of a new diaziridinyl benzoquinone. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate. PubChem. Available at: [Link]

  • Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine an. SciSpace. Available at: [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Available at: [Link]

  • 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. LookChem. Available at: [Link]

  • Theoretical study on the reaction mechanism of formation of 3,5-diacetyl-1,4-dihydrolutidine. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Journal of Scientific Research. Available at: [Link]

  • Experimental and Theoretical Investigation of the Solvatochromic Properties of 2,6Dimethyl-3,5-Diacetyl-1,4-Dihydropyridine: Spectroscopic Analysis and TD-DFT Calculations | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 3,5-Diacetyl-1,4-dihydrolutidine. PubChem. Available at: [Link]

  • Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. MedChemComm. Available at: [Link]

Sources

Application Notes and Protocols for the Study of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique 1,4-Dihydropyridine Derivative

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most recognized for its profound impact on the management of cardiovascular diseases through the blockade of L-type calcium channels.[1] This structural motif, however, is not a one-trick pony. Emerging research has illuminated a spectrum of other pharmacological activities, including antioxidant, neuroprotective, and multidrug resistance-reversing properties.[2][3][4] Within this versatile class of compounds, 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine stands out as a subject of significant interest. Its unique substitution pattern warrants a detailed investigation into its synthesis, characterization, and biological activity to unlock its full therapeutic potential.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed experimental framework for the synthesis, purification, characterization, and biological evaluation of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. The protocols herein are designed to be robust and reproducible, offering a solid foundation for further exploration of this promising molecule.

Chemical Profile

PropertyValueReference
Chemical Name 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine[5][6]
CAS Number 1081-09-0[5][6][7]
Molecular Formula C₁₂H₁₇NO₂[5][8]
Molecular Weight 207.27 g/mol [5][8]
Appearance Solid
Melting Point 154-159 °C

Synthesis and Purification: A Modern Take on a Classic Reaction

The synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is most effectively achieved through a modified Hantzsch pyridine synthesis. This multicomponent reaction offers an efficient and atom-economical route to the desired product.

Protocol 1: Hantzsch Synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Principle: This reaction involves the condensation of an aldehyde (acetaldehyde), a β-dicarbonyl compound (acetylacetone), and a nitrogen source (ammonium acetate). The initial product is the dihydropyridine, which is the target of this synthesis.

Materials:

  • Acetaldehyde

  • Acetylacetone (Pentane-2,4-dione)

  • Ammonium acetate

  • Ethanol (or a green solvent like glycerol)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine acetylacetone (2 equivalents) and ammonium acetate (1.2 equivalents) in ethanol.

  • Addition of Aldehyde: To the stirred mixture, add acetaldehyde (1 equivalent) dropwise. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Washing: Wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts.

  • Drying: Dry the crude product in a vacuum oven.

Rationale for Experimental Choices:

  • The use of a slight excess of ammonium acetate ensures the complete consumption of the limiting aldehyde.

  • Ethanol is a common solvent for Hantzsch reactions due to its ability to dissolve the reactants and facilitate the reaction. Greener alternatives like glycerol can also be explored.

  • Catalytic acid can accelerate the condensation steps of the reaction.

Purification Protocol

Principle: The crude product is purified by column chromatography to remove any remaining impurities.

Procedure:

  • Column Preparation: Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Loading: Dissolve the crude product in a minimal amount of the chromatography eluent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

Diagram of the Hantzsch Synthesis Workflow:

Hantzsch_Synthesis Reactants Acetaldehyde (1 eq) Acetylacetone (2 eq) Ammonium Acetate (1.2 eq) Solvent Ethanol (Catalytic Acetic Acid) Reactants->Solvent Dissolve Reaction Reflux (4-6 hours) Solvent->Reaction Heat Isolation Cooling & Filtration Reaction->Isolation Work-up Purification Column Chromatography (Silica Gel) Isolation->Purification Purify Product Pure 3,5-Diacetyl-2,4,6-trimethyl- 1,4-dihydropyridine Purification->Product

Caption: Workflow for the synthesis and purification of the target compound.

Structural Characterization

Accurate structural elucidation is critical for confirming the identity and purity of the synthesized compound.

Spectroscopic Data
TechniqueExpected Chemical Shifts / Bands
¹H NMR Signals corresponding to methyl protons at positions 2, 4, and 6, acetyl methyl protons, the proton at position 4, and the NH proton.
¹³C NMR Resonances for the methyl carbons, acetyl carbons (carbonyl and methyl), and the carbons of the dihydropyridine ring.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C-H stretching, and C=O stretching of the acetyl groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (207.27 g/mol ).

Note: Specific chemical shifts will be dependent on the solvent used for NMR analysis.

Biological Activity Assessment

Based on the known pharmacology of the 1,4-dihydropyridine class, the following assays are recommended to evaluate the biological activity of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

Protocol 2: In Vitro Calcium Channel Blocking Activity

Principle: The ability of the compound to block L-type calcium channels can be assessed by measuring its effect on the contraction of smooth muscle tissue induced by a depolarizing agent like potassium chloride (KCl).

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum or rat aorta)

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution)

  • Isotonic transducer and data acquisition system

  • Potassium chloride (KCl) solution (high concentration)

  • 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine stock solution (in a suitable solvent like DMSO)

  • Positive control (e.g., Nifedipine)

Procedure:

  • Tissue Preparation: Mount the isolated tissue in the organ bath containing aerated physiological salt solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular changes of the bath solution.

  • Induction of Contraction: Induce a sustained contraction by adding a high concentration of KCl to the organ bath.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add increasing concentrations of the test compound (or positive control) to the bath in a cumulative manner.

  • Data Recording: Record the relaxation of the tissue at each concentration.

  • Data Analysis: Calculate the percentage of inhibition of the KCl-induced contraction at each concentration and plot a concentration-response curve to determine the IC₅₀ value.

Rationale for Experimental Choices:

  • High KCl concentration depolarizes the cell membrane, opening voltage-gated L-type calcium channels and causing an influx of Ca²⁺, which leads to smooth muscle contraction.

  • A calcium channel blocker will inhibit this influx of Ca²⁺, resulting in the relaxation of the smooth muscle.

  • Nifedipine is a well-characterized L-type calcium channel blocker and serves as an excellent positive control.

Diagram of the Calcium Channel Blocking Assay Workflow:

Calcium_Channel_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tissue_Prep Mount Isolated Tissue in Organ Bath Equilibration Equilibrate Tissue Tissue_Prep->Equilibration KCl_Addition Induce Contraction (High KCl) Equilibration->KCl_Addition Compound_Addition Add Cumulative Concentrations of Test Compound KCl_Addition->Compound_Addition Data_Recording Record Tissue Relaxation Compound_Addition->Data_Recording CR_Curve Plot Concentration- Response Curve Data_Recording->CR_Curve IC50 Determine IC₅₀ Value CR_Curve->IC50

Caption: Workflow for the in vitro calcium channel blocking assay.

Protocol 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

Principle: This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine stock solution (in methanol or another suitable solvent)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol

  • UV-Vis spectrophotometer

  • 96-well microplate

Procedure:

  • Preparation of Solutions: Prepare a series of dilutions of the test compound and the positive control in methanol.

  • Assay Setup: In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

  • Addition of Test Compound: Add an equal volume of the different concentrations of the test compound, positive control, or methanol (as a blank) to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Data Analysis: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value.

Rationale for Experimental Choices:

  • The DPPH assay is a simple, rapid, and widely used method for screening the antioxidant activity of compounds.

  • The stable DPPH radical provides a reliable and reproducible source of free radicals.

  • Ascorbic acid and Trolox are well-known antioxidants and serve as appropriate positive controls.

Conclusion

The experimental setups detailed in these application notes provide a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. By following these protocols, researchers can obtain high-purity compound and generate reliable data on its potential as a calcium channel blocker and antioxidant. These foundational studies will pave the way for more in-depth investigations into the pharmacological profile and therapeutic applications of this intriguing 1,4-dihydropyridine derivative.

References

  • Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. (2025). SpringerLink. [Link]

  • 1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one. PubChem. [Link]

  • 3,5-diacetyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells. (1998). PubMed. [Link]

  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society. [Link]

  • The Antioxidant Activity of Dihydropyridine Derivatives. Gavin Publishers. [Link]

  • 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. LookChem. [Link]

  • Theoretical study on the reaction mechanism of formation of 3,5-diacetyl-1,4-dihydrolutidine. ResearchGate. [Link]

  • Effects of 4-alkyl analogues of 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine on hepatic cytochrome P-450 heme, apoproteins, and catalytic activities following in vivo administration to rats. (1990). PubMed. [Link]

  • Synthesis and calcium channel antagonist activity of dialkyl 4-(dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates. (1994). PubMed. [Link]

  • Antioxidant activity of different dihydropyridines. ResearchGate. [Link]

  • Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. (1992). PubMed. [Link]

  • Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. (2012). PubMed. [Link]

  • Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity. (2018). Scientific Reports. [Link]

  • 3,5-Diacetyl-1,4-dihydrolutidine. PubChem. [Link]

  • Crystal structures and pharmacological activity of calcium channel antagonists: 2,6-dimethyl-3,5-dicarbomethoxy-4-(unsubstituted, 2-methyl-, 4-methyl-, 3-nitro-, 4-nitro-, and 2,4-dinitrophenyl)-1,4-dihydropyridine. (1985). PubMed. [Link]

  • 3 5-DIACETYL-2 4 6-TRIMETHYL-1 4-DIHYDR&. Chemdad. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. (2019). World Journal of Pharmaceutical and Medical Research. [Link]

  • Synthetic Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates Induce Apoptosis. Bentham Science. [Link]

  • Synthesis and Anticonvulsant Activity of 3,5-Bis[(5'-Substituted Phenyl) 1,3,4- Oxadiazole] 1,4-Dihydropyridine. (2023). ResearchGate. [Link]

  • Evaluation of the Antioxidant and Neuroprotectant Activities of New Asymmetrical 1,3-Diketones. (2022). MDPI. [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. (2007). PubMed Central. [Link]

  • 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate. PubChem. [Link]

  • Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. (2013). Royal Society of Chemistry. [Link]

Sources

protocol for assessing the antioxidant activity of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for Assessing the Antioxidant Activity of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Audience: Researchers, scientists, and drug development professionals.

A Multi-Assay Approach to Characterizing the Antioxidant Profile of a Novel 1,4-Dihydropyridine Analog

Introduction: The Antioxidant Potential of 1,4-Dihydropyridines

The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone in medicinal chemistry, most famously recognized for its role in L-type calcium channel blockers like nifedipine and amlodipine.[1][2] However, the structural similarity of the 1,4-DHP ring to the biological reducing agent Nicotinamide Adenine Dinucleotide (NADH) imparts significant, and often overlooked, antioxidant capabilities.[1][3] These compounds can mitigate oxidative stress by neutralizing reactive oxygen species (ROS), a process implicated in a multitude of disease states.[4][5]

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, a Hantzsch 1,4-DHP derivative, is a promising candidate for antioxidant activity.[1][6] Its mechanism of action is presumed to involve the donation of a hydrogen atom from the N1-position of the dihydropyridine ring, leading to the neutralization of a free radical and the subsequent aromatization of the 1,4-DHP to its more stable pyridine derivative.[3][7] This process effectively terminates radical chain reactions.

A single antioxidant assay is insufficient to fully characterize a compound's antioxidant profile due to the varying mechanisms of radical quenching. Therefore, this guide details a validated, multi-assay protocol to provide a comprehensive assessment of the antioxidant activity of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. We will employ a panel of assays based on both Hydrogen Atom Transfer (HAT) and single Electron Transfer (ET) mechanisms.[8]

Foundational Assays for a Comprehensive Antioxidant Profile

To build a robust antioxidant profile, we recommend a panel of four widely accepted in vitro assays. This approach ensures that the compound's activity is tested against different radical species and through different mechanistic pathways.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: An ET-based assay to measure the capacity to scavenge a stable nitrogen-centered radical.[5][9]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: A versatile ET-based assay applicable to both hydrophilic and lipophilic compounds.[10]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: An ET-based assay that measures the ability of a compound to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).[11][12]

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: A HAT-based assay that evaluates the scavenging of biologically relevant peroxyl radicals.[13][14][15]

Protocol 1: DPPH Radical Scavenging Assay

Principle of the Assay

The DPPH assay is a straightforward and widely used method to assess antioxidant capacity.[5] It relies on the stable free radical DPPH•, which has a deep purple color in solution with a characteristic absorbance maximum around 517 nm.[5][9] When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to the non-radical form, DPPH-H. This reaction leads to a stoichiometric loss of the purple color, which is proportional to the concentration and potency of the antioxidant.[9]

The primary causality for performing this assay in the dark is to prevent the photo-degradation of the DPPH radical, ensuring the observed color change is due solely to the action of the antioxidant.[16] Methanol or ethanol are chosen as solvents because they effectively dissolve both the DPPH radical and a wide range of organic compounds.[9]

DPPH_Mechanism cluster_0 DPPH Radical Scavenging DPPH DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced) DPPH->DPPH_H + H• (from Antioxidant) DHP DHP-H (Antioxidant) DHP_Radical DHP• (Oxidized) DHP->DHP_Radical - H•

Caption: Mechanism of DPPH radical neutralization by a hydrogen-donating antioxidant.

Step-by-Step Protocol
  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C. Before use, allow it to reach room temperature and adjust the absorbance of a 1:10 diluted solution to approximately 1.0 ± 0.02 at 517 nm with methanol.[9]

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine in methanol.

    • Standard Solution (Trolox or Ascorbic Acid): Prepare a 1 mg/mL stock solution of Trolox in methanol.

    • Serial Dilutions: From the stock solutions of the test compound and standard, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the freshly prepared DPPH working solution to each well.

    • Add 100 µL of each sample dilution, standard dilution, or methanol (for the blank control) to the respective wells.

    • Mix gently by pipetting.

    • Incubate the plate in complete darkness at room temperature for 30 minutes.[16]

    • Measure the absorbance at 517 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (Inhibition %) using the following formula: Inhibition % = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control is the absorbance of the DPPH solution with methanol.

      • A_sample is the absorbance of the DPPH solution with the test compound or standard.

    • Plot the Inhibition % against the concentration of the test compound and the standard.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the plot using linear regression analysis.

Protocol 2: Ferric Reducing Antioxidant Power (FRAP) Assay

Principle of the Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions.[12] The assay utilizes a colorless ferric complex with 2,4,6-tripyridyl-s-triazine (TPTZ). In the presence of an antioxidant, which acts as a reducing agent, the Fe³⁺-TPTZ complex is reduced to the ferrous (Fe²⁺) form, producing an intense blue-colored complex with an absorbance maximum at 593 nm.[11][17] The reaction is intentionally conducted at an acidic pH (3.6) to maintain iron solubility and drive the reaction.[17] The intensity of the blue color is directly proportional to the reducing power of the sample.[17]

FRAP_Workflow reagent reagent sample sample process process result result prep Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) mix Mix Sample/Standard with FRAP Reagent prep->mix sample_prep Prepare Sample and Fe(II) Standard Dilutions sample_prep->mix incubate Incubate at 37°C (e.g., 10 minutes) mix->incubate measure Measure Absorbance at 593 nm incubate->measure analyze Calculate FRAP Value (µM Fe(II) Equivalents) measure->analyze

Caption: General experimental workflow for the FRAP assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Working Reagent: Prepare fresh daily by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[18]

    • Ferrous Sulfate (FeSO₄) Standard: Prepare a 1 mM stock solution of FeSO₄·7H₂O in deionized water. From this, create a standard curve (e.g., 1000, 500, 250, 125, 62.5 µM).

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the pre-warmed FRAP working reagent to each well.

    • Add 20 µL of the test compound, standard, or solvent (for blank) to the appropriate wells.

    • Mix and incubate at 37°C for 10 minutes.[16] Note: Reaction times may vary for some antioxidants and can be extended, but this may increase background absorbance.[18]

    • Measure the absorbance at 593 nm.[17]

  • Data Analysis:

    • Subtract the blank reading from all sample and standard readings.

    • Plot the absorbance of the FeSO₄ standards against their concentration to generate a standard curve.

    • Use the linear regression equation from the standard curve to determine the Fe(II) equivalent concentration for each sample dilution.

    • The FRAP value is expressed as µmol of Fe(II) equivalents per mg or mmol of the test compound.

Protocol 3: ABTS Radical Cation Decolorization Assay

Principle of the Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[10] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[10][19] This reaction produces a blue-green radical solution with a characteristic absorbance at 734 nm. When an antioxidant is added, it donates an electron or hydrogen atom to the ABTS•+, neutralizing the radical and causing the color to fade.[10] The extent of this decolorization is proportional to the antioxidant's concentration and activity. This assay is advantageous as it is effective at neutral pH and can be used for both hydrophilic and lipophilic compounds.

Step-by-Step Protocol
  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[19]

    • Adjusted ABTS•+ Solution: Before the assay, dilute the working solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[20]

    • Standard Solution (Trolox): Prepare a 1 mM stock solution of Trolox and create serial dilutions (e.g., 400, 200, 100, 50, 25 µM) in the same solvent used for dilution.[20]

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the adjusted ABTS•+ solution to each well.

    • Add 10 µL of the test compound, Trolox standard, or solvent (for blank) to the wells.

    • Mix and incubate in the dark at room temperature for 6-10 minutes.[16]

    • Read the absorbance at 734 nm.[10]

  • Data Analysis:

    • Calculate the percentage of inhibition using the same formula as in the DPPH assay.

    • Plot the inhibition percentage against the concentration of the Trolox standards to create a standard curve.

    • The antioxidant capacity of the test compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated using the formula: TEAC (mM) = (IC₅₀ of Trolox) / (IC₅₀ of Sample)

Protocol 4: Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle of the Assay

The ORAC assay is a gold-standard method that measures antioxidant capacity against biologically relevant peroxyl radicals through a hydrogen atom transfer (HAT) mechanism.[13][21] The assay is based on the principle that an antioxidant can protect a fluorescent probe (typically fluorescein) from oxidative degradation. Peroxyl radicals, generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), quench the fluorescence of the probe over time.[14] In the presence of an antioxidant, the fluorescent probe is protected until the antioxidant's capacity is depleted. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC) relative to a blank.[21]

ORAC_Principle cluster_0 Without Antioxidant cluster_1 With Antioxidant reagent reagent probe probe antioxidant antioxidant reaction reaction result result AAPH AAPH Peroxyl Peroxyl Radicals (ROO•) AAPH->Peroxyl Thermal Decomposition Fluorescein Fluorescein (Fluorescent) Peroxyl->Fluorescein Attacks DHP DHP-H (Antioxidant) Peroxyl->DHP Neutralized by Quenched Oxidized Fluorescein (Non-fluorescent) Fluorescein->Quenched Becomes Oxidized_DHP Oxidized DHP DHP->Oxidized_DHP Becomes

Caption: Principle of the ORAC assay demonstrating antioxidant protection of a fluorescent probe.

Step-by-Step Protocol
  • Reagent Preparation:

    • Phosphate Buffer (75 mM, pH 7.4): Prepare and keep at 37°C.

    • Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer and store wrapped in foil at 4°C. Immediately before use, dilute this stock 1:500 with the phosphate buffer to create the working solution.[15]

    • AAPH Solution (75 mM): Dissolve 203.4 mg of AAPH in 10 mL of 75 mM phosphate buffer. This solution must be made fresh daily.[15]

    • Trolox Standard: Prepare a stock solution and serial dilutions (e.g., 200, 100, 50, 25, 12.5 µM) in 75 mM phosphate buffer.

  • Assay Procedure (96-well black plate):

    • Add 25 µL of the test compound, Trolox standard, or phosphate buffer (blank) to each well.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate in the microplate reader at 37°C for 30 minutes.[14]

    • After incubation, inject 25 µL of the AAPH solution into each well to start the reaction.

    • Immediately begin kinetic reading of fluorescence every 1-2 minutes for at least 60-90 minutes. Use an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[14][22]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank from the fluorescence decay plot.

    • Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank

    • Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.

    • Determine the ORAC value of the test compound from the Trolox standard curve and express the results as µmol of Trolox Equivalents (TE) per mg or mmol of the compound.

Summary of Quantitative Data & Interpretation

The results from these four assays should be compiled to provide a holistic view of the antioxidant activity of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. A lower IC₅₀ value indicates higher potency in radical scavenging, while higher FRAP and ORAC values indicate greater antioxidant capacity.

AssayMetricExample Standard: Trolox3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine
DPPH IC₅₀ (µg/mL)Reported ValueExperimental Value
ABTS TEAC (mM)1.0 (by definition)Experimental Value
FRAP FRAP Value (µmol Fe(II)/mg)Reported ValueExperimental Value
ORAC ORAC Value (µmol TE/mg)Reported ValueExperimental Value

Interpretation: By comparing the results, a researcher can determine not only the potency but also the preferred mechanism of antioxidant action. For example, high activity in the DPPH, ABTS, and FRAP assays suggests a strong electron-donating capacity. High activity in the ORAC assay indicates efficient hydrogen atom donation to peroxyl radicals, which is highly relevant to in vivo conditions. Discrepancies between assays can provide valuable insights into the compound's specific reactivity towards different types of radicals.

References

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs.
  • Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP).
  • CogniFit. (2025). FRAP assay: Significance and symbolism. CogniFit.
  • BenchChem. (n.d.). Application Notes and Protocols for Antioxidant Studies of Novel Compounds. BenchChem.
  • Zen-Bio, Inc. (2020). FRAP Antioxidant Assay Kit. Zen-Bio.
  • Khan, M. A., et al. (2020). The Antioxidant Activity of Dihydropyridine Derivatives. Current Research in Bioorganic & Organic Chemistry.
  • Ramesh, R., et al. (2014). Catalyst-free one-pot synthesis and antioxidant evaluation of highly functionalized novel 1,4-dihydropyridine derivatives.
  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company.
  • Active Concepts. (2015). Oxygen Radical Absorbance Capacity (ORAC) Assay. Active Concepts.
  • Arigo biolaboratories. (n.d.). ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit.
  • Agilent Technologies. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent.
  • Kumar, A., et al. (2025). Synthesis and biological evaluation of N-aryl-1,4-dihydropyridines as novel antidyslipidemic and antioxidant agents.
  • BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. BMG Labtech.
  • BenchChem. (2025). Initial Antioxidant Potential of a Novel Compound Using the DPPH Assay: A Technical Guide. BenchChem.
  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine.
  • Zen-Bio, Inc. (2020). ABTS Antioxidant Assay Kit. Zen-Bio.
  • Cominacini, L., et al. (2003). Antioxidant activity of different dihydropyridines. PubMed.
  • Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol.
  • Karki, R., et al. (2006). The L-type calcium channel blockers, hantzsch 1,4-dihydropyridines, are not peroxyl radical-trapping, chain-breaking antioxidants. Chemical Research in Toxicology.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences.
  • Gulcin, I. (2020). DPPH Radical Scavenging Assay. MDPI.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences.
  • Ldo, V. F., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.
  • BenchChem. (2025). The ABTS Antioxidant Assay: A Comprehensive Technical Guide. BenchChem.
  • Khan, M. A., et al. (2020).
  • de Oliveira, R. B., et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. MDPI.
  • de Oliveira, C. M. A., et al. (2025). Synthesis and antioxidant activity of new lipophilic dihydropyridines.
  • Cominacini, L., et al. (2025). Antioxidant activity of different dihydropyridines.
  • Guna, G. R., & Sridhar, B. (n.d.). Antioxidant activity of synthesized compounds 4a-d and 5a-d using DPPH radical-scavenging method.
  • Kumar, D., et al. (2024).
  • Chivatá, I. C. L., et al. (2007).
  • Sharma, S., & Singh, P. (2023). Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative.
  • Santana, L., et al. (2021). Evaluation of the Antioxidant and Neuroprotectant Activities of New Asymmetrical 1,3-Diketones. MDPI.
  • Younker, J. M., et al. (2025). Guidelines for Evaluating the Antioxidant Activity of Lignin via the 2,2-diphenyl-1-picrylhydrazyl (DPPH). ChemRxiv.
  • Alamdari, D. H., et al. (2025). A novel assay for the evaluation of the prooxidant-antioxidant balance, before and after antioxidant vitamin administration in type II diabetes patients.

Sources

high-performance liquid chromatography (HPLC) method for 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) Method for 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Authored by: A Senior Application Scientist

This document provides a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine (DHP). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple protocol, delving into the scientific rationale behind the method's development and validation. Every step is grounded in established analytical principles and authoritative guidelines to ensure trustworthiness and reproducibility.

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most notably as a class of calcium channel blockers used in treating cardiovascular diseases.[1][2] The specific analyte, 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, serves as a key structural analog and potential synthetic intermediate. Accurate and reliable quantification is paramount for purity assessment, stability studies, and quality control. HPLC with Ultraviolet (UV) detection is the premier technique for this purpose, offering high specificity, sensitivity, and reproducibility.[3] This application note details a robust reversed-phase HPLC (RP-HPLC) method, validated according to the principles outlined by the International Council for Harmonisation (ICH).[4][5][6]

Foundational Principles: Method Development Rationale

The development of a robust HPLC method is a systematic process predicated on the physicochemical properties of the analyte. Understanding these properties allows for informed decisions, leading to a more reliable and efficient analytical procedure.

Analyte Physicochemical Characteristics

A summary of the key properties of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is presented below. These parameters are fundamental to the selection of the stationary phase, mobile phase, and detector settings.

PropertyValueSignificance for HPLC Method Development
Molecular Formula C₁₂H₁₇NO₂Indicates the elemental composition.[7][8][9]
Molecular Weight ~207.27 g/mol Confirms the identity of the molecule.[7][8][9]
pKa (Predicted) 3.53 ± 0.70The weakly acidic nature of the N-H proton suggests that pH control of the mobile phase below this value will ensure the analyte is in a single, neutral form, leading to consistent retention and sharp peak shape.[7][8][9]
logP (Predicted) ~2.28This value indicates moderate hydrophobicity, making the analyte ideally suited for reversed-phase chromatography where a nonpolar stationary phase is used.[8]
UV Absorbance ~237 nm (Typical for DHP class)Dihydropyridine derivatives are known to possess strong UV absorbance, making UV detection a highly sensitive and appropriate choice. A wavelength of 237 nm is a common and effective choice for this class of compounds.[3][10]
Causality Behind Experimental Choices
  • Chromatographic Mode (Reversed-Phase): Given the analyte's moderate hydrophobicity (logP ~2.28), reversed-phase HPLC is the logical choice. A nonpolar stationary phase (C18) will retain the molecule, and elution is achieved by increasing the polarity of the mobile phase.

  • Stationary Phase (C18 Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. It provides sufficient hydrophobic character to retain the DHP molecule and separate it from more polar impurities. The selection of a modern, high-purity silica column with end-capping minimizes peak tailing and improves overall chromatographic performance.

  • Mobile Phase Composition:

    • Aqueous Component (pH Control): To ensure the analyte remains in a single, non-ionized state (based on its pKa of ~3.5), the aqueous portion of the mobile phase is buffered to a pH of 3.0.[10][11] This prevents fluctuations in retention time and improves peak symmetry. A phosphate buffer is an excellent choice due to its UV transparency and buffering capacity in this pH range.

    • Organic Modifier (Acetonitrile): Acetonitrile is selected as the organic modifier due to its strong elution strength, low viscosity (leading to lower backpressure), and excellent UV transparency. An isocratic elution, a constant mixture of buffer and acetonitrile, is sufficient for this application, offering simplicity and robustness.

  • Detection Wavelength (237 nm): Based on the known UV spectra of similar dihydropyridine compounds, a detection wavelength of 237 nm provides high sensitivity for the analyte.[3][10]

Experimental Protocol: Quantification of DHP

This section provides a detailed, step-by-step methodology for the analysis.

Equipment and Reagents
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or similar).

  • Reagents:

    • 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine Reference Standard

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Phosphoric Acid (85%) (Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 237 nm
Run Time ~10 minutes
Preparation of Solutions
  • Mobile Phase A (20 mM KH₂PO₄, pH 3.0):

    • Accurately weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC grade acetonitrile.

  • Final Mobile Phase:

    • Mix Mobile Phase A and Mobile Phase B in a 40:60 ratio.

    • Degas the final mobile phase by sonication or vacuum filtration before placing it on the HPLC system.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the DHP reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. This solution should be stored under refrigeration and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions for linearity and quantification by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a portion of the sample containing DHP.

  • Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Workflow Diagram

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Acetonitrile A->B D Filter Sample (0.45 µm) B->D C Prepare Mobile Phase E Equilibrate HPLC System C->E D->E F Inject into HPLC System E->F G UV Detection at 237 nm F->G H Integrate Chromatogram G->H I Generate Calibration Curve H->I J Quantify Analyte I->J K Generate Report J->K G cluster_validation Core Validation Parameters cluster_invisible A Define Analytical Target Profile (ATP) B Develop HPLC Method A->B C System Suitability Test B->C D Method Validation Protocol C->D E Specificity (Forced Degradation) D->E F Linearity & Range D->F G Accuracy (% Recovery) D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J E->F K Method is Fit for Purpose F->G G->H H->I I->J

Sources

cell-based assay protocols using 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Fluorometric Quantification of Intracellular Formaldehyde via Hantzsch Reaction-Based Assays

Introduction: The Significance of Formaldehyde in Cellular Biology

Formaldehyde (FA), the simplest aldehyde, is widely recognized as an environmental toxin and a crosslinking agent for tissue fixation.[1] However, its role within biological systems is far more nuanced. Endogenous formaldehyde is a natural product of essential metabolic processes, including one-carbon metabolism, histone demethylation, and the oxidation of various metabolites.[2] This high reactivity allows FA to interact with a wide array of biological nucleophiles, positioning it as a potential signaling molecule at low concentrations but also as a source of cellular stress and damage at elevated levels.[2]

Given its dual role in cellular homeostasis and pathology, the accurate quantification of intracellular formaldehyde is critical for researchers in fields ranging from cancer biology and neurodegeneration to toxicology and metabolic disease.[3] Detecting this small, volatile, and highly reactive molecule within the complex milieu of a cell lysate presents a significant analytical challenge.[4][5]

This guide details a robust and sensitive method for quantifying formaldehyde in cell-based assays based on the classic Hantzsch pyridine synthesis .[6][7] In this reaction, formaldehyde condenses with two equivalents of a β-dicarbonyl compound (in this protocol, acetylacetone) and an ammonia source (ammonium acetate). The reaction yields a stable and highly fluorescent 1,4-dihydropyridine (DHP) derivative, specifically 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine .[8] The fluorescence intensity of this product is directly proportional to the initial amount of formaldehyde, providing a reliable and high-throughput method for its quantification in biological samples.[5]

While this application note focuses on the Hantzsch reaction for FA detection, it is noteworthy that the 1,4-dihydropyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including calcium channel modulation, anticancer properties, and multidrug resistance reversal.[9][10][11]

Principle of the Assay: The Hantzsch Reaction

The Hantzsch dihydropyridine synthesis is a multi-component reaction that forms a dihydropyridine ring.[6] The mechanism, adapted for formaldehyde detection with acetylacetone and ammonia, proceeds as follows:

  • Enamine Formation: One molecule of acetylacetone reacts with ammonia to form an enamine intermediate.

  • Knoevenagel Condensation: A second molecule of acetylacetone undergoes a Knoevenagel condensation with formaldehyde.

  • Michael Addition & Cyclization: The enamine intermediate acts as a nucleophile, attacking the product of the Knoevenagel condensation via a Michael addition. This is followed by dehydration and cyclization to form the stable, fluorescent 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.[7][12]

The resulting product can be readily detected using a standard fluorescence plate reader.

Hantzsch_Reaction cluster_reactants Reactants FA Formaldehyde (HCHO) Knoevenagel Knoevenagel Product FA->Knoevenagel + Acetylacetone AcAc1 Acetylacetone Enamine Enamine Intermediate AcAc1->Enamine + Ammonia AcAc2 Acetylacetone AcAc2->Knoevenagel NH3 Ammonia (from Ammonium Acetate) NH3->Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct + Knoevenagel Product (Michael Addition) Knoevenagel->Michael_Adduct Product 3,5-Diacetyl-2,4,6-trimethyl- 1,4-dihydropyridine (Fluorescent Product) Michael_Adduct->Product Cyclization & Dehydration

Caption: The Hantzsch reaction mechanism for formaldehyde detection.

Experimental Protocols

This section provides detailed, step-by-step protocols for sample preparation, assay execution, and data analysis.

Workflow Overview

The entire process involves preparing cellular samples, performing the chemical reaction to generate the fluorescent product, and quantifying the result against a known standard.

Assay_Workflow A 1. Cell Culture & Treatment (e.g., 6-well plate) B 2. Cell Harvesting (Trypsinization/Scraping) A->B C 3. Cell Lysis (e.g., Sonication or Buffers) B->C D 4. Deproteination (Critical Step) (e.g., TCA Precipitation) C->D E 5. Assay Setup in 96-Well Plate (Standards, Samples, Blanks) D->E F 6. Add Hantzsch Reagent (Ammonium Acetate/Acetylacetone) E->F G 7. Incubation (Room Temp, Dark) F->G H 8. Fluorescence Measurement (Ex: 370 nm, Em: 470 nm) G->H I 9. Data Analysis (Standard Curve & FA Calculation) H->I

Caption: Overall experimental workflow from cell culture to data analysis.

Materials and Reagents

Equipment:

  • Fluorescence microplate reader (black, flat-bottom 96-well plates recommended)

  • Microcentrifuge

  • Sonicator or homogenizer

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

  • Multichannel pipette

Reagents:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trichloroacetic Acid (TCA), 10% (w/v) solution

  • Neutralizer Solution (e.g., 1M Potassium Phosphate buffer, pH 7.5)

  • Formaldehyde Standard (e.g., 37% solution, analytical grade)

  • Ammonium Acetate

  • Acetylacetone

  • Deionized (DI) water

ReagentPreparation InstructionsStorage
Hantzsch Reagent Dissolve 15.4 g of Ammonium Acetate and 0.2 mL of Acetylacetone in DI water. Adjust final volume to 50 mL. This solution should be prepared fresh.Use immediately
FA Standard (10 mM) Dilute a stock 37% (approx. 12.3 M) formaldehyde solution in DI water. Verify the concentration of the stock via titration or use a certified standard. Prepare serial dilutions from this stock for the standard curve.4°C, prepare fresh
10% TCA Dissolve 10 g of Trichloroacetic Acid in DI water to a final volume of 100 mL.4°C

Table 1: Preparation of key reagents for the assay.

Protocol 1: Sample Preparation from Adherent Cells

Causality Insight: This protocol is designed to release intracellular formaldehyde and remove proteins, which can quench fluorescence and interfere with the assay. TCA precipitation is a common and effective method for deproteination.[13]

  • Cell Culture: Plate cells (e.g., HeLa, MCF-7) in a 6-well plate and grow to 80-90% confluency. Treat with compounds of interest as required by the experimental design.

  • Harvesting: Aspirate the culture medium and wash the cells twice with 1 mL of ice-cold PBS.

  • Lysis: Add 200-500 µL of ice-cold PBS to each well and scrape the cells. Transfer the cell suspension to a microcentrifuge tube. Lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF) or by 3 freeze-thaw cycles.

  • Deproteination: Add an equal volume of cold 10% TCA to the cell lysate (e.g., 200 µL of lysate + 200 µL of 10% TCA). Vortex vigorously.

  • Incubation & Centrifugation: Incubate on ice for 10 minutes to allow proteins to precipitate. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new, clean microcentrifuge tube. To neutralize the acidic supernatant, add 0.25 volumes of Neutralizer solution (e.g., to 100 µL of supernatant, add 25 µL of Neutralizer).[13] Check that the pH is between 7.0-8.0.

  • The sample is now ready for the assay. Store on ice.

Protocol 2: Fluorometric Assay (96-Well Plate Format)

Causality Insight: A standard curve is essential for accurate quantification. Running a "Sample Blank" without the final reaction component (acetylacetone) can help identify and subtract any intrinsic fluorescence from the sample itself, increasing accuracy.

  • Prepare Standard Curve: Create a series of formaldehyde standards by diluting the 10 mM stock in DI water. A typical range would be from 0 µM to 100 µM.

Well IDVolume of 100 µM FA StockVolume of DI WaterFinal FA Concentration (in well)
S00 µL50 µL0 µM (Blank)
S12.5 µL47.5 µL5 µM
S25 µL45 µL10 µM
S312.5 µL37.5 µL25 µM
S425 µL25 µL50 µM
S550 µL0 µL100 µM

Table 2: Example preparation of a formaldehyde standard curve for a 96-well plate.

  • Plate Setup: In a black, flat-bottom 96-well plate, add the following to designated wells (perform in duplicate or triplicate):

    • Standard Wells: 50 µL of each Formaldehyde Standard (S0-S5).

    • Sample Wells: 50 µL of your prepared cell sample (from Protocol 1, step 7).

    • Sample Blank Wells (Optional but Recommended): 50 µL of your prepared cell sample.

  • Initiate Reaction:

    • To all Standard and Sample wells, add 50 µL of the freshly prepared Hantzsch Reagent .

    • To the Sample Blank wells, add 50 µL of Ammonium Acetate solution without acetylacetone.

  • Incubation: Tap the plate gently to mix. Incubate for 20-30 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Read the fluorescence on a microplate reader with excitation set to ~370 nm and emission set to ~470 nm.[3][13]

Protocol 3: Data Analysis
  • Correct for Blanks:

    • Subtract the average fluorescence value of the 0 µM standard (S0) from all other standard readings.

    • Subtract the average fluorescence of the "Sample Blank" wells from the corresponding "Sample" wells to get the corrected sample fluorescence.

  • Generate Standard Curve: Plot the corrected fluorescence values for the standards (Y-axis) against the known formaldehyde concentrations (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99).

  • Calculate Sample Concentration: Use the equation from the linear regression to calculate the formaldehyde concentration in your samples.

    Concentration (µM) = (Corrected Sample Fluorescence - c) / m

  • Account for Dilution: Remember to multiply the final concentration by all dilution factors introduced during sample preparation (e.g., TCA precipitation and neutralization steps) to determine the original concentration in the cell lysate. For the example in Protocol 1, the dilution factor would be (200+200)/200 for TCA addition and (100+25)/100 for neutralization, resulting in a total dilution factor of 2 * 1.25 = 2.5.

Assay Performance and Troubleshooting

ParameterTypical ValueNotes
Detection Limit ~1-2 µMThe sensitivity allows for the detection of endogenous levels of formaldehyde in many cell types.[3]
Linear Range 1 - 100 µMSamples with higher concentrations should be diluted to fall within this range.
Specificity High for AldehydesThe reaction is not exclusively specific for formaldehyde but shows the highest reactivity with it. Other simple aldehydes may interfere, though they are less common intracellularly.
Incubation Time 20-30 minutesThe reaction is generally rapid. Longer incubation times do not significantly increase the signal and may increase background.

Table 3: Typical performance characteristics of the Hantzsch-based formaldehyde assay.

Troubleshooting:

  • High Background Fluorescence: Ensure use of black microplates. Check for contamination in reagents or water. Run a reagent-only blank.

  • Low Signal: Ensure Hantzsch reagent is freshly made. Check that the pH of the final sample is near neutral. Verify the functionality of the plate reader's lamp and filters.

  • Poor Standard Curve Linearity (R² < 0.99): Check for pipetting errors. Ensure standards were prepared correctly.

Conclusion

The Hantzsch reaction provides a sensitive, convenient, and high-throughput adaptable method for the quantification of formaldehyde in cell-based assays. By converting the non-fluorescent analyte into a stable, highly fluorescent dihydropyridine product, this assay empowers researchers to investigate the complex roles of endogenous formaldehyde in health and disease. The protocols outlined in this guide provide a validated framework for obtaining reliable and reproducible data for professionals in drug development, toxicology, and fundamental scientific research.

References

  • Encyclopedia.pub. (n.d.). Formaldehyde Measurement in Biological Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Formaldehyde - 6. ANALYTICAL METHODS. NCBI Bookshelf. Retrieved from [Link]

  • BioAssay Systems. (n.d.). QuantiChrom™ Formaldehyde Assay Kit (DIFA-100). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Formaldehyde - 6. ANALYTICAL METHODS. NCBI Bookshelf. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Formaldehyde - Chapter 6. Analytical Methods. Retrieved from [Link]

  • Kollár, T. G., & Kristóf, E. (2017). Fluorescent probes for imaging formaldehyde in biological systems. Current Opinion in Chemical Biology, 39, 45-54. Retrieved from [Link]

  • Li, J., et al. (2022). Cell-permeable fluorescent indicator for imaging formaldehyde activity in living systems. Analytical Biochemistry, 649, 114749. Retrieved from [Link]

  • Nagamatsu, T., et al. (2000). 3,5-diacetyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells. Anticancer Research, 20(1A), 373-377. Retrieved from [Link]

  • Sargsyan, A., et al. (2021). Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. ResearchGate. Retrieved from [Link]

  • Liu, W., et al. (2017). Recent advances in formaldehyde-responsive fluorescent probes. Dyes and Pigments, 149, 76-90. Retrieved from [Link]

  • Kalinina, E., et al. (2022). Approaches to Formaldehyde Measurement: From Liquid Biological Samples to Cells and Organisms. International Journal of Molecular Sciences, 23(12), 6642. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Lignell, H., et al. (2017). Mechanism of the Hantzsch 1,4-dihydropyridine synthesis. ResearchGate. Retrieved from [Link]

  • Megazyme. (n.d.). Formaldehyde Assay Kit (K-FRHYD). Retrieved from [Link]

  • Chen, Y., et al. (2018). A Two-photon Fluorescent Probe for Formaldehyde Detection and Regeneration in Living Cells. ResearchGate. Retrieved from [Link]

  • Arigo Biolaboratories. (n.d.). Formaldehyde Assay Kit (Fluorometric) - ARG82153. Retrieved from [Link]

  • Jagriti Sharma. (2022, April 24). HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. University of Liverpool. Retrieved from [Link]

  • Fassihi, A., et al. (2014). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 13(4), 1305–1313. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Fluorescent probes and materials for detecting formaldehyde: from laboratory to indoor for environmental and health monitoring. Retrieved from [Link]

  • da Silva, G. V. J., et al. (2023). Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions. MedChemComm, 14(1), 123-134. Retrieved from [Link]

  • Saini, M., et al. (2012). 1,4-Dihydropyridines: A Multifunctional Molecule- A Review. International Journal of Pharmaceutical & Chemical Sciences, 1(3), 1246-1266. Retrieved from [Link]

  • Riddick, D. S., et al. (1990). Effects of 4-alkyl analogues of 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine on hepatic cytochrome P-450 heme, apoproteins, and catalytic activities following in vivo administration to rats. Molecular Pharmacology, 37(1), 130-136. Retrieved from [Link]

  • Kim, Y. H., et al. (2018). Synthetic Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates Induce Apoptosis. Molecules, 23(10), 2661. Retrieved from [Link]

  • de los Rios, C., et al. (2013). Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. MedChemComm, 4(3), 590-594. Retrieved from [Link]

  • Sargsyan, A. D., et al. (2021). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. Molecules, 26(11), 3298. Retrieved from [Link]

  • Al-Obaidi, A. S. M., et al. (2021). Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. Scientific Reports, 11(1), 20951. Retrieved from [Link]

  • Sasi, L., et al. (2024). 1,4-Dihydropyridine-based FA1 site-specific fluorescent probes for the selective detection and quantification of HSA levels in biofluids. The Analyst, 149(18), 6727-6736. Retrieved from [Link]

  • Li, M. L., et al. (2009). Dimethyl 2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2390. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Experimental Design with 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine (DHP) is a member of the 1,4-dihydropyridine (DHP) class of organic compounds. This class is renowned for its significant impact on cardiovascular therapy, primarily through the modulation of L-type calcium channels.[1][2] While nifedipine is the archetypal DHP used in managing hypertension and angina, the broader family of DHP derivatives is under continuous investigation for novel therapeutic applications.[2] These include, but are not limited to, neuroprotection, and overcoming multidrug resistance (MDR) in cancer cells.[3][4][5] This document provides a comprehensive guide for researchers on designing and executing in vivo experiments with 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, focusing on scientific integrity, detailed protocols, and the rationale behind experimental choices.

Scientific Rationale and Mechanism of Action

The primary mechanism of action for DHPs involves their interaction with voltage-gated L-type calcium channels (LCCs).[2] These channels are crucial for regulating calcium influx into cells, which is a key event in processes like muscle contraction and neurotransmitter release.[1][6]

DHPs bind to a specific site on the α1 subunit of the LCC, leading to a conformational change that inhibits the influx of Ca2+ ions.[2] This blockade in vascular smooth muscle cells results in vasodilation and a subsequent reduction in blood pressure. However, it is crucial to note that subtle structural modifications to the DHP scaffold can dramatically alter their activity, sometimes producing compounds that promote calcium influx (calcium channel agonists).[6]

Beyond calcium channel modulation, certain DHP derivatives have been shown to inhibit the function of P-glycoprotein (Pgp), a key transporter involved in multidrug resistance in cancer.[3][4] By blocking Pgp, these DHPs can restore the efficacy of chemotherapeutic agents that are normally expelled from cancer cells. The exact mechanism for 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine needs to be empirically determined, but its investigation would logically start with these established DHP activities.

Diagram: Proposed Mechanism of Action for DHP Derivatives

DHP_Mechanism cluster_cell Cell Membrane LCC L-type Calcium Channel (α1 subunit) Ca_int Ca2+ (Intracellular) LCC->Ca_int Blocked Pgp P-glycoprotein (MDR Transporter) Chemo_ext Chemotherapeutic Drug (Extracellular) Pgp->Chemo_ext Blocked DHP 3,5-Diacetyl-2,4,6-trimethyl- 1,4-dihydropyridine DHP->LCC Binds & Inhibits DHP->Pgp Binds & Inhibits Ca_ext Ca2+ (Extracellular) Ca_ext->LCC Influx Effect_Vaso Vasodilation / Physiological Effect Ca_int->Effect_Vaso Reduced Influx Leads To... Chemo_int Chemotherapeutic Drug (Intracellular) Chemo_ext->Chemo_int Increased Accumulation Chemo_int->Pgp Efflux Effect_MDR Increased Intracellular Drug Concentration Chemo_int->Effect_MDR Results In... Xenograft_Workflow Start Start Implant Day 0: Implant NCI/ADR-RES Cells (5x10^6) in Mice Start->Implant Monitor_Growth Monitor Tumor Growth (3x per week) Implant->Monitor_Growth Randomize Randomize into Groups when Tumor Volume ~ 100-150 mm3 Monitor_Growth->Randomize Treat Initiate Treatment Regimen (21-28 days) Randomize->Treat Monitor_Efficacy Monitor Tumor Volume & Body Weight (3x per week) Treat->Monitor_Efficacy Endpoint Endpoint Reached (e.g., Tumor > 1500 mm3) Monitor_Efficacy->Endpoint Analysis Euthanize, Excise Tumors, Perform Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for an in vivo xenograft efficacy study.

Pharmacokinetic and Pharmacodynamic Analysis

A comprehensive study should correlate the drug's concentration in the body (pharmacokinetics, PK) with its biological effect (pharmacodynamics, PD).

Pharmacokinetic (PK) Analysis:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

  • Methodology:

    • Administer a single dose of the compound to a cohort of animals (e.g., rats or mice).

    • Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) into tubes containing an anticoagulant (e.g., EDTA).

    • Process blood to plasma by centrifugation.

    • Analyze the concentration of the parent drug and potential metabolites in the plasma using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). [7][8]The primary metabolic route for DHPs is often the oxidation of the dihydropyridine ring to its pyridine analog. [9]* Key Parameters: This analysis will yield crucial parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (Area Under the Curve), and t1/2 (half-life). [10] Pharmacodynamic (PD) Analysis:

  • Objective: To measure the biological effect of the compound.

  • Methodology:

    • Cardiovascular: In SHR rats, blood pressure can be monitored continuously using telemetry or at discrete time points using the tail-cuff method.

    • Oncology: The primary PD marker is the inhibition of tumor growth over time. Secondary markers could include measuring the intratumoral concentration of the co-administered chemotherapeutic agent to confirm the Pgp inhibition mechanism.

By integrating PK and PD data, a PK/PD model can be built to understand the relationship between drug exposure and therapeutic effect, which is invaluable for predicting effective dosing regimens in further studies.

References

  • Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. (2025). Springer Science+Business Media.
  • 3,5-diacetyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells. (2000). Anticancer Research. [Link]

  • 3,5-diacetyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells. (n.d.). Europe PMC. [Link]

  • Effects of 4-alkyl analogues of 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine on hepatic cytochrome P-450 heme, apoproteins, and catalytic activities following in vivo administration to rats. (1990). Molecular Pharmacology. [Link]

  • Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity. (n.d.). Nature. [Link]

  • Respiratory Toxicity of Diacetyl in C57Bl/6 Mice. (n.d.). PMC - NIH. [Link]

  • Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. (n.d.). Royal Society of Chemistry. [Link]

  • Toxicology Report No. S.0052729.5-18, March 2022. (2022). DTIC. [Link]

  • Novel dihydropyridines with positive inotropic action through activation of Ca2+ channels. (n.d.). Nature. [Link]

  • 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate. (n.d.). PubChem. [Link]

  • Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. (n.d.). PubMed. [Link]

  • A rapid method to detect and estimate the activity of the enzyme, alcohol oxidase by the use of two chemical complexes - acetylacetone (3,5-diacetyl-1,4-dihydrolutidine) and acetylacetanilide (3,5-di-N-phenylacetyl-1,4-dihydrolutidine). (n.d.). PubMed. [Link]

  • Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)]-3 ,5- pyridinedicarboxylates. (n.d.). PubMed. [Link]

  • Metabolism and pharmacokinetics of the dihydropyridine calcium antagonist, ryosidine, in man. (n.d.). PubMed. [Link]

  • Chemical Methods for Detecting Metabolites. (2021). eScholarship.org. [Link]

  • Introduction to Early in Vitro Identification of Metabolites of New Chemical Entities in Drug Discovery and Development. (2006). PubMed. [Link]

  • Methods of Analysis of Drugs and Drug Metabolites. (n.d.). OUCI. [Link]

  • Synthesis and calcium channel antagonist activity of dialkyl 4- (dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates. (n.d.). PubMed. [Link]

  • Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. (n.d.). PMC - NIH. [Link]

  • Pharmacodynamics (PD), Pharmacokinetics (PK) and PK-PD Modeling of NRF2 Activating Dietary Phytochemicals in Cancer Prevention and in Health. (n.d.). PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

troubleshooting solubility issues of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming common solubility challenges encountered during experimental work with this compound. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you can prepare reliable and reproducible solutions for your assays.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers often face difficulties in dissolving 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, a lipophilic molecule, in aqueous solutions suitable for biological assays. This guide provides a systematic approach to tackling these challenges.

Initial Assessment: Why is My Compound Not Dissolving?

The solubility of a compound is governed by its physicochemical properties and the choice of solvent. 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine possesses a dihydropyridine ring structure, which contributes to its overall low aqueous solubility. The key to successful dissolution is to start with an appropriate organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium.

Q1: I am having trouble dissolving 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. What is the recommended starting solvent?

For initial solubilization, a high-purity, anhydrous polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common first choice for creating stock solutions of poorly water-soluble compounds due to its high dissolving power.

Experimental Protocol: Preparing a Concentrated Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh the desired amount of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add a small volume of anhydrous DMSO to the compound.

  • Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.

  • Visual Inspection: Check for any undissolved particulate matter against a light source.

  • Sonication (If Necessary): If particles remain, sonicate the solution in a water bath for 10-15 minutes. This can help break down aggregates.

  • Gentle Warming (Use with Caution): As a last resort, gently warm the solution to 37°C. Be aware that prolonged heating can lead to compound degradation. Dihydropyridine derivatives can be sensitive to heat and light.

  • Storage: Once dissolved, store the stock solution in a tightly sealed container at -20°C or -80°C to minimize degradation and water absorption.

The Challenge of Aqueous Dilution: Precipitation and "Crashing Out"

A common failure point occurs when the organic stock solution is diluted into an aqueous buffer or cell culture medium. The drastic change in solvent polarity can cause the compound to precipitate, or "crash out," of the solution.

Q2: My compound dissolves in DMSO, but it precipitates when I add it to my aqueous buffer. How can I prevent this?

This is a classic solubility problem. The key is to maintain the compound's solubility during the dilution process. Here are several strategies to mitigate precipitation:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your aqueous medium.

  • Optimize DMSO Concentration: Most cell lines can tolerate low concentrations of DMSO (typically <0.5%), but it's crucial to determine the specific tolerance of your system. A higher final DMSO concentration will aid in solubility but may introduce vehicle effects.

  • Use a Co-Solvent: Employing a co-solvent system can enhance solubility. This involves dissolving the compound in a mixture of solvents. For example, a combination of DMSO and ethanol or polyethylene glycol (PEG) can be effective. Co-solvents can help to create a more gradual transition in polarity upon aqueous dilution[1][2].

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous medium while vortexing. This allows for a more gradual change in the solvent environment.

  • Serum in Media: If your experimental design allows, the presence of proteins, such as those in fetal bovine serum (FBS), can help to stabilize the compound and prevent precipitation.

Frequently Asked Questions (FAQs)

Q3: What is the predicted pKa of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine?

The predicted pKa of this compound is approximately 3.53 ± 0.70[3]. This suggests it is a weakly acidic compound.

Q4: Can I use solvents other than DMSO to prepare my stock solution?

Yes, other polar aprotic solvents like N,N-dimethylformamide (DMF) can be used. For some applications, polar protic solvents like ethanol may also be suitable, though they are generally less effective at dissolving highly lipophilic compounds compared to DMSO.

Q5: How does pH affect the solubility of dihydropyridine compounds?

The solubility of ionizable compounds is significantly influenced by pH[4][5]. For dihydropyridines, which can be sensitive to acidic conditions, it is advisable to work with buffers in the neutral to slightly alkaline range (pH 7-8) to maintain stability and improve solubility.

Q6: Are there any stability concerns I should be aware of?

Dihydropyridine derivatives can be susceptible to oxidation and degradation, particularly when exposed to light and acidic conditions. It is recommended to prepare fresh solutions for your experiments and to store stock solutions protected from light at low temperatures.

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

G start Start: Undissolved Compound stock_prep Prepare Concentrated Stock in Anhydrous DMSO start->stock_prep dissolved_check1 Is the compound fully dissolved in DMSO? stock_prep->dissolved_check1 agitation Vortex / Sonicate dissolved_check1->agitation No aq_dilution Dilute Stock into Aqueous Medium dissolved_check1->aq_dilution Yes warming Gentle Warming (37°C) (Use with Caution) agitation->warming warming->dissolved_check1 precipitate_check Does the compound precipitate? aq_dilution->precipitate_check success Success: Homogeneous Solution Proceed with Experiment precipitate_check->success No troubleshoot Troubleshooting Strategies precipitate_check->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc co_solvent Use a Co-Solvent (e.g., DMSO/Ethanol) troubleshoot->co_solvent step_dilution Perform Stepwise Dilution troubleshoot->step_dilution add_serum Add Serum to Medium (if applicable) troubleshoot->add_serum

Caption: A stepwise guide to dissolving 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

Summary of Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO₂[3][6]
Molecular Weight207.27 g/mol [3][6]
Melting Point154-159 °C[7]
Predicted pKa3.53 ± 0.70[3]
LogP2.28[8]
Hydrogen Bond Donor Count1[8]
Hydrogen Bond Acceptor Count3[8]

References

  • LookChem. 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. [Link]

  • LookChem. 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. [Link]

  • LookChem. 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. [Link]

  • Chemdad. 3 5-DIACETYL-2 4 6-TRIMETHYL-1 4-DIHYDR&. [Link]

  • PubMed. 3,5-diacetyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells. [Link]

  • PubChem. 3,5-Diacetyl-1,4-dihydrolutidine. [Link]

  • MedChemComm. Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. [Link]

  • PubChem. 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate. [Link]

  • MDPI. 3-Methyl 5-{3-[(4-Methylbenzenesulfonyl)oxy]propyl} 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. [Link]

  • Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]

  • ResearchGate. Theoretical study on the reaction mechanism of formation of 3,5-diacetyl-1,4-dihydrolutidine. [Link]

  • Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. [Link]

  • PubMed. Effects of 4-alkyl analogues of 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine on hepatic cytochrome P-450 heme, apoproteins, and catalytic activities following in vivo administration to rats. [Link]

  • PubMed. 3,5-diacetyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Diva-portal.org. In Silico and In Vitro Study towards the Rational Design of 4,4'-Disarylbisthiazoles as a Selective -Synucleinopathy Biomark. [Link]

  • World Journal of Pharmaceutical and Medical Research. SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. [Link]

  • JOCPR. Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. [Link]

  • Semantic Scholar. Synthesis and biological evaluation of new series 1,4-dihydropyridines. [Link]

  • ResearchGate. Theoretical study on the reaction mechanism of formation of 3,5-diacetyl-1,4-dihydrolutidine. [Link]

  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • NIH. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. [Link]

Sources

Hantzsch Dihydropyridine Synthesis: A Technical Support and Optimization Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch synthesis of 1,4-dihydropyridines (1,4-DHPs). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful multi-component reaction. As a foundational method in heterocyclic chemistry, the Hantzsch synthesis is instrumental in creating the core scaffold of numerous pharmaceutical agents, including vital calcium channel blockers like nifedipine and amlodipine.[1][2][3]

While elegant in its convergence, the classical Hantzsch synthesis—a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source—is often plagued by drawbacks such as harsh reaction conditions, long reaction times, and low product yields.[1][4] This guide provides in-depth troubleshooting advice and optimization protocols to help you navigate these challenges, enhance reaction efficiency, and implement modern, sustainable practices.

Core Principles: Understanding the Hantzsch Reaction Mechanism

Effective troubleshooting begins with a solid understanding of the reaction mechanism. The Hantzsch synthesis is not a single transformation but a cascade of well-known organic reactions. While several pathways have been proposed depending on the specific reactants and conditions, a generally accepted sequence involves the formation of two key intermediates that ultimately combine and cyclize.[5][6]

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound (a Knoevenagel adduct).

  • Enamine Formation: A second equivalent of the β-ketoester condenses with the ammonia source (e.g., ammonium acetate) to generate a vinylogous amide, or enamine.[2]

  • Michael Addition & Cyclization: The enamine intermediate acts as a nucleophile in a Michael addition to the Knoevenagel adduct. Subsequent intramolecular cyclization and dehydration yield the final 1,4-dihydropyridine ring system.[2][6]

Acid or base catalysts play a crucial role by accelerating these individual steps, particularly the initial condensations.

Hantzsch_Mechanism Fig. 1: Hantzsch Synthesis Mechanism Aldehyde Aldehyde (R-CHO) Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Carbonyl) Aldehyde->Knoevenagel Ketoester1 β-Ketoester Ketoester1->Knoevenagel Condensation Ketoester2 β-Ketoester Enamine Enamine Intermediate Ketoester2->Enamine Ammonia Ammonia Source (NH₃) Ammonia->Enamine Condensation MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Enamine->MichaelAdduct Michael Addition DHP 1,4-Dihydropyridine (1,4-DHP) MichaelAdduct->DHP Cyclization & Dehydration

Caption: Fig. 1: Hantzsch Synthesis Mechanism

Troubleshooting Guide

This section addresses common experimental issues in a direct question-and-answer format.

Issue 1: Low Product Yield or Incomplete Conversion

Q: My reaction yield is poor (<40%) using the classical method of refluxing in ethanol, and the TLC shows significant starting material even after 8-10 hours. Why is this happening and what is the most impactful change I can make?

A: This is the most common challenge with the traditional Hantzsch protocol. The uncatalyzed reaction is often slow, and prolonged heating can lead to the degradation of both reactants and the 1,4-DHP product.[7]

Primary Solution: Introduce a Catalyst. The single most effective way to improve both reaction rate and yield is to use a catalyst. Catalysis accelerates the key condensation steps, allowing the reaction to proceed under milder conditions and in shorter times.[7] There is a vast array of effective catalysts, offering a trade-off between activity, cost, and ease of use.

  • Brønsted Acids: Simple acids like p-toluenesulfonic acid (p-TSA) are inexpensive and highly effective.[1][8]

  • Lewis Acids: Salts like Yb(OTf)₃ can be very active, even at room temperature.[7]

  • Heterogeneous Catalysts: Solid-supported acids like sulfonic acid-functionalized magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-SO₃H) offer excellent yields and the significant advantage of being easily removed by filtration, simplifying purification.[9][10]

  • Green Catalysts: Options like tannic acid or cellulose-SO₃H work efficiently, often in environmentally benign solvents like water.[9]

Secondary Solutions:

  • Alternative Energy Sources: Microwave or ultrasonic irradiation can dramatically reduce reaction times from hours to minutes and significantly improve yields by providing efficient, uniform heating.[1][7][11]

  • Solvent-Free Conditions: Mixing the reactants with a catalyst (e.g., Ceric Ammonium Nitrate, CAN) and stirring at room temperature or with gentle heating can lead to excellent yields, high reaction concentrations, and a simplified workup.[1]

Issue 2: Significant Side Product Formation

Q: My reaction produces the desired 1,4-DHP, but my crude NMR shows a complex mixture. I see a significant amount of the fully aromatized pyridine, and other unidentified byproducts.

A: Side product formation is typically caused by overly harsh conditions or the inherent reactivity of the intermediates.

Solutions:

  • Control the Temperature: The oxidation of the 1,4-DHP product to the corresponding pyridine is a common side reaction, often accelerated by high temperatures and prolonged reaction times.[1][12] If the 1,4-DHP is your target, use a catalyst that allows you to run the reaction at a lower temperature (e.g., room temperature to 60 °C).

  • Avoid Unintentional Oxidation: Ensure your reactants, particularly the aldehyde, are free of peroxide impurities. If working on a later step to intentionally aromatize the DHP, common oxidants include nitric acid, KMnO₄, or iodine in refluxing methanol.[1][13] Understanding these conditions helps you to avoid them when the DHP is the desired product.

  • Consider Regioisomers: While the 1,4-DHP is the thermodynamically favored product, the formation of the 1,2-dihydropyridine (1,2-DHP) regioisomer has been reported under certain conditions, further complicating the product mixture.[14] Careful control of reaction conditions and purification are key to isolating the desired isomer.

  • Purify Reactants: Impurities in the starting materials are a frequent cause of side reactions. Ensure the aldehyde is pure (distill if necessary) and that the β-ketoester and ammonia source are of high quality.[7][15]

Troubleshooting_Workflow Fig. 2: Troubleshooting Workflow Start Low Yield / Slow Reaction AddCatalyst Add a Catalyst (p-TSA, Fe₃O₄@SiO₂-SO₃H, etc.) Start->AddCatalyst Primary Action CheckPurity Check Reactant Purity (Aldehyde, Ketoester) Start->CheckPurity ChangeSolvent Optimize Solvent (Try Water or Solvent-Free) AddCatalyst->ChangeSolvent If still slow Success Improved Yield & Purity AddCatalyst->Success Often Sufficient AltEnergy Use Microwave or Ultrasound ChangeSolvent->AltEnergy For max speed AltEnergy->Success SideProducts Side Products Observed LowerTemp Lower Reaction Temperature SideProducts->LowerTemp To prevent oxidation OptimizePurification Optimize Purification (Recrystallization) SideProducts->OptimizePurification LowerTemp->Success

Caption: Fig. 2: Troubleshooting Workflow

Issue 3: Product Purification and Isolation

Q: My reaction seems to work, but isolating the pure 1,4-DHP is challenging. Column chromatography gives poor separation from byproducts.

A: 1,4-DHPs are often crystalline solids, making recrystallization the preferred method of purification.

Solutions:

  • Prioritize Recrystallization: Before resorting to chromatography, attempt to recrystallize the crude product from a suitable solvent system, such as ethanol, ethanol/water, or ethyl acetate/hexane.[14][16] This is often sufficient to obtain highly pure material, especially if the reaction itself was clean.

  • Use a Heterogeneous Catalyst: Employing a solid-supported catalyst that can be simply filtered from the reaction mixture post-completion dramatically simplifies the workup and removes one component from the crude mixture.[10]

  • "On-Water" Synthesis: Performing the reaction in water often leads to the product precipitating out in high purity as it forms. The pure 1,4-DHP can then be isolated by simple filtration, with the aqueous filtrate potentially being recycled.[4][17]

Frequently Asked Questions (FAQs)

Q: What is the best solvent for the Hantzsch synthesis? A: While ethanol is traditional, water is an excellent, environmentally friendly alternative that often provides superior yields.[4][18] The reaction's efficiency in water is attributed to hydrophobic effects that promote the aggregation of the organic reactants. For many substrate combinations, solvent-free conditions provide the fastest rates and simplest workups.[16]

Q: What is the optimal temperature? A: This is highly dependent on the catalyst used. Classical methods require reflux temperatures (e.g., ~78 °C in ethanol).[3] However, with modern catalysts, reactions can be highly efficient at room temperature or with gentle heating to 50-80 °C.[9][19] Lowering the temperature is a key strategy to prevent the formation of over-oxidized pyridine byproducts.[12]

Q: Which source of ammonia is best? A: Ammonium acetate is the most commonly used and reliable nitrogen source. It is easy to handle and serves as both the ammonia donor and a mild catalytic acid.[8][18] Other sources like ammonium hydroxide or ammonium carbonate have also been used successfully.[4][5]

Q: How can I make my Hantzsch synthesis "greener"? A: Several strategies align with the principles of green chemistry:

  • Use Water as a Solvent: Eliminate volatile organic compounds (VOCs).[4][18]

  • Solvent-Free Synthesis: The ultimate in atom economy, avoiding solvents altogether.[1][16]

  • Use a Recyclable Heterogeneous Catalyst: Minimize waste and allow for catalyst reuse.[10]

  • Lower Energy Consumption: Use a catalyst that enables the reaction to run at room temperature instead of reflux.[1]

  • Alternative Energy Sources: Microwave or ultrasound can reduce energy consumption compared to hours of conventional heating.[11]

Data Summary: Comparative Guide to Catalysts

The choice of catalyst is critical to the success of a modern Hantzsch synthesis. The table below summarizes the performance of various catalytic systems for a model reaction: the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate from benzaldehyde, ethyl acetoacetate, and an ammonia source.

CatalystAmmonia SourceSolventTemp. (°C)Time (h)Yield (%)Reference
None (Classical) NH₄OAcEthanolReflux865[9]
p-TSA NH₄OHEthanolReflux682[9]
Tannic Acid NH₄OAcH₂O80194[9]
Fe₃O₄@SiO₂-SO₃H NH₄OAcEthanol600.596[9]
CAN (Ceric Ammonium Nitrate) NH₄OAcNoneRT2.590+[1]
Zr-ZSM-5 Zeolite (Microwave) NH₄OHNone300 (MW)~0.596[10]

Analysis: The data clearly shows that catalyzed reactions offer dramatic improvements over the classical, uncatalyzed method in both reaction time and yield.[9] Modern heterogeneous and green catalysts can provide near-quantitative yields in under an hour under mild conditions.[9][10]

Optimized Experimental Protocol: Green, Catalyst-Free Synthesis in Water

This protocol is adapted from efficient, environmentally benign procedures that leverage water as the reaction medium, often leading to product precipitation and simplified isolation.[4][18]

Materials:

  • Aromatic aldehyde (10 mmol, 1.0 equiv)

  • Ethyl acetoacetate (20 mmol, 2.0 equiv)

  • Ammonium acetate (13 mmol, 1.3 equiv)

  • Deionized Water (20 mL)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

Procedure:

  • To the round-bottom flask, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (20 mmol), ammonium acetate (13 mmol), and deionized water (20 mL).

  • Heat the mixture to 80-90 °C with vigorous stirring. For many substrates, the mixture will become homogeneous initially and then a precipitate will begin to form.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Once the aldehyde is consumed, cool the reaction mixture to room temperature, and then further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water (2 x 15 mL) and then with a small amount of cold ethanol to aid in drying.

  • Dry the solid product under vacuum. The product is often of high purity (>95%) without further purification. If necessary, recrystallize from ethanol.

References

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Yang, J., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Green Chemistry Letters and Reviews. Retrieved from [Link]

  • Patil, S. B., et al. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Materials Chemistry and Physics. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Retrieved from [Link]

  • YouTube. (2023). Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Retrieved from [Link]

  • ResearchGate. (2019). Optimization of the reaction conditions for the Hantzsch condensation.... Retrieved from [Link]

  • ACS Publications. (2024). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Retrieved from [Link]

  • Royal Society Open Science. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Retrieved from [Link]

  • ResearchGate. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Retrieved from [Link]

  • ACS Publications. (2000). Learning from the Hantzsch synthesis. Modern Drug Discovery. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this Hantzsch ester. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

The synthesis of this 1,4-dihydropyridine (1,4-DHP) via the Hantzsch reaction is generally straightforward.[1][2] However, the principal challenge lies in its purification, owing to its inherent chemical instability. The primary degradation pathway is oxidation to the corresponding pyridine derivative, a process driven by the thermodynamic favorability of aromatization.[3][4] This guide will address the common pitfalls and provide robust solutions for obtaining high-purity material.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect after synthesizing 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine?

The most prevalent impurity is the oxidized analog, 3,5-diacetyl-2,4,6-trimethylpyridine . The dihydropyridine ring is susceptible to oxidation, which leads to the formation of a stable aromatic pyridine ring.[3] This can occur during the reaction, workup, or even during storage if not handled properly. Other potential impurities include unreacted starting materials like acetylacetone and intermediates from the Hantzsch condensation.[5]

Q2: My crude product is a bright yellow or brownish solid. Is this normal?

Yes, it is common for the crude product to be colored. Pure 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is typically a pale yellow solid.[6] The presence of the oxidized pyridine impurity, which is often more intensely colored, and other reaction side-products can contribute to a darker yellow, orange, or even brownish appearance in the crude material. The goal of purification is to remove these chromophoric impurities.

Q3: How can I quickly assess the purity of my crude product before a large-scale purification?

Thin-Layer Chromatography (TLC) is the most effective and rapid method. The target 1,4-DHP is significantly less polar than its oxidized pyridine counterpart.

  • Recommended TLC System:

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: 30-50% Ethyl acetate in Hexane (v/v)

  • Observation: Under UV light (254 nm), you will typically see two spots. The higher spot (larger Rf value) is your desired 1,4-dihydropyridine product. The lower, more polar spot (smaller Rf value) is the oxidized pyridine impurity. The relative intensity of these spots gives a good qualitative measure of purity.

Q4: How should I store my purified 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine to prevent degradation?

Due to its sensitivity to light and air, proper storage is critical.[7] We recommend the following:

  • Store the solid in an amber vial to protect it from light.

  • Purge the vial with an inert gas (Argon or Nitrogen) before sealing.

  • Store at low temperatures (-20°C is ideal) to minimize thermal degradation.

  • Avoid storing it in solution for extended periods.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. Incorrect Solvent Choice: The compound is too soluble in the chosen solvent even at low temperatures. 2. Excessive Solvent Used: Too much solvent was used to dissolve the crude product, preventing saturation upon cooling. 3. Premature Crystallization: The product crystallized in the filter funnel during hot filtration.1. Perform Small-Scale Solvent Screening: Test solvents like ethanol, isopropanol, or mixtures like ethyl acetate/hexane. The ideal solvent dissolves the compound when hot but sparingly when cold. 2. Use Minimal Hot Solvent: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures the solution is saturated. 3. Pre-heat Your Funnel: Use a hot gravity filtration setup. Pre-heating the filter funnel and flask with solvent vapor prevents a sudden drop in temperature.
Product Still Contains Oxidized Impurity (Confirmed by TLC/NMR) 1. Co-crystallization: The impurity has similar solubility properties and is crystallizing along with the product. 2. Oxidation During Purification: The product is oxidizing during the heating and filtration steps of recrystallization.1. Re-crystallize: A second recrystallization may be necessary. If co-crystallization persists, switch to an alternative solvent system or proceed to column chromatography. 2. Minimize Heat and Air Exposure: Do not prolong the boiling step during recrystallization. Consider performing the workup under a nitrogen atmosphere if the problem is severe.
Product Fails to Crystallize ("Oils Out") 1. High Impurity Level: The presence of significant impurities can inhibit crystal lattice formation. 2. Rapid Cooling: Cooling the solution too quickly can cause the compound to precipitate as an amorphous oil instead of an ordered crystal.1. "Clean-up" First: If the crude is very impure, first pass it through a short plug of silica gel with a non-polar solvent to remove highly polar impurities, then attempt recrystallization. 2. Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature, then transfer it to a 4°C refrigerator. Avoid placing it directly into an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
TLC Shows a "Streak" Instead of a Clean Spot 1. Sample Overload: Too much sample was spotted on the TLC plate. 2. Acidic/Basic Impurities: Trace acidic or basic impurities are interacting with the silica gel. 3. Compound Degradation: The compound is degrading on the silica plate.1. Dilute Your Sample: Spot a more dilute solution of your compound on the TLC plate. 2. Use a Buffered Mobile Phase: Add a small amount (e.g., 0.1-1%) of triethylamine (TEA) or acetic acid to the eluent to neutralize the silica gel surface and improve spot shape. 3. Run the TLC Quickly: Do not let the spotted plate sit for a long time before developing.

Section 3: Detailed Purification Protocols

Protocol 1: Recrystallization (Preferred Method)

Recrystallization is the most efficient method for purifying this compound, leveraging differences in solubility between the product and impurities at varying temperatures.

Step-by-Step Methodology:

  • Solvent Selection: In our experience, ethanol or isopropanol are excellent starting points. Place a small amount of your crude product in a test tube and add the solvent dropwise. It should be sparingly soluble at room temperature but dissolve completely upon heating.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent, swirling the flask, until the solid just dissolves. Using the minimum volume is critical for maximizing recovery.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (a spatula tip) to the hot solution and swirl for 1-2 minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal (if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for at least one hour to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Avoid excessive heating.

Protocol 2: Flash Column Chromatography

This method is recommended if recrystallization fails to remove the oxidized pyridine impurity or if the crude product is an oil. It separates compounds based on their differential adsorption to a stationary phase.[8]

Step-by-Step Methodology:

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): Start with an eluent system determined by TLC analysis. A gradient of 10% to 40% ethyl acetate in hexane is typically effective. The 1,4-DHP product will elute before the more polar pyridine impurity.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane). Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent mixture. The less polar 1,4-DHP will travel down the column faster.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Section 4: Characterization & Purity Confirmation

Confirming the identity and purity of your final product is a critical final step.

Comparative Data Table: Product vs. Impurity
Parameter 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine (Product) 3,5-diacetyl-2,4,6-trimethylpyridine (Oxidized Impurity) Rationale for Difference
Polarity LowerHigherThe N-H bond in the 1,4-DHP is less polar than the aromatic pyridine nitrogen, resulting in weaker interaction with silica gel.
TLC Rf (30% EtOAc/Hex)~0.5 - 0.6~0.2 - 0.3Reflects the lower polarity of the product.
¹H NMR (N-H proton) ~5.5 - 8.5 ppm (broad singlet, 1H)AbsentThe N-H proton is lost upon aromatization.[4]
¹H NMR (C4-H proton) ~3.5 - 4.0 ppm (quartet, 1H)AbsentThe C4 position becomes part of the aromatic ring.
¹H NMR (C4-CH₃ protons) ~1.0 ppm (doublet, 3H)~2.5 ppm (singlet, 3H)The C4-CH₃ becomes an aromatic methyl group with a characteristic downfield shift.

Note: Exact NMR shifts can vary depending on the solvent used.[9][10]

Section 5: Visual Workflow and Chemical Relationships

Purification Workflow Diagram

PurificationWorkflow cluster_start Synthesis Output cluster_purification Purification Options cluster_analysis Quality Control cluster_end Final Product Crude Crude Product (Mixture of DHP, Pyridine, & Starting Materials) Recrystal Recrystallization (Primary Method) Crude->Recrystal High Purity Crude Column Column Chromatography (Secondary Method) Crude->Column Oily/Low Purity Crude Analysis Purity Analysis (TLC, NMR) Recrystal->Analysis Column->Analysis Analysis->Recrystal Needs Repurification Pure Pure 1,4-DHP Analysis->Pure Meets Spec

Caption: General purification workflow for 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

Key Chemical Species Diagram

ChemicalRelationship DHP 3,5-Diacetyl-2,4,6-trimethyl- 1,4-dihydropyridine (Desired Product) Pyridine 3,5-diacetyl-2,4,6-trimethylpyridine (Oxidized Impurity) DHP->Pyridine Oxidation / Aromatization (Light, Air, Heat, Acid) [1, 16] Start Starting Materials (Acetylacetone, Acetaldehyde, Ammonia) Start->DHP Hantzsch Synthesis [17]

Caption: Relationship between the target product and its primary oxidation impurity.

References

  • Hantzsch pyridine synthesis - Wikipedia. (n.d.).
  • Taylor & Francis Online. (2011, February 2). Oxidation of 1,4-Dihydropyridines and 3,4-Dihydropyrimidin-2(1H)-ones to Substituted Pyridines and Pyrimidinones Using Ca(OCl)2 in Aqueous Media.
  • FRONTIERS IN CHEMICAL SCIENCES. (n.d.). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.
  • Oriental Journal of Chemistry. (n.d.). An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II)
  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2025, September 17).
  • SciSpace. (n.d.). Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers.
  • Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. (n.d.).
  • NIH. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1.
  • Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine deriv
  • Improvement of the Chromatographic Separation of Several 1,4-Dihydropyridines Calcium Channel Antagonist Drugs by Experimental Design. (n.d.).
  • Theoretical study on the reaction mechanism of formation of 3,5-diacetyl-1,4-dihydrolutidine. (n.d.).
  • Sigma-Aldrich. (n.d.). 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Request PDF. (2025, August 5). Synthesis and Photochemistry of Novel 3,5-Diacetyl-1,4-dihydropyridines.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
  • EPFL. (n.d.).
  • Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. (n.d.).
  • Thermo Fisher Scientific - US. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Column Chrom
  • Guidechem. (n.d.). 3 5-DIACETYL-2 4 6-TRIMETHYL-1 4-DIHYDR 1081-09-0 wiki.
  • PubMed. (n.d.). Normal-phase TLC separation of enantiomers of 1.

Sources

stability and degradation of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Here, we provide in-depth FAQs and troubleshooting guides to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine in solution?

The principal degradation route for 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, like other 1,4-dihydropyridine (DHP) derivatives, is the aromatization (oxidation) of the dihydropyridine ring to form its corresponding pyridine analog, 3,5-diacetyl-2,6-dimethylpyridine.[1][2] This process involves the loss of two hydrogen atoms from the 1,4-dihydropyridine ring and results in a more stable, planar aromatic system. This degradation is often irreversible and leads to a complete loss of the compound's intended activity.

DHP 3,5-Diacetyl-2,4,6-trimethyl- 1,4-dihydropyridine (Active Compound) PYR 3,5-Diacetyl-2,6-dimethylpyridine (Aromatized Degradant) DHP->PYR Aromatization (Oxidation) FACTORS Influencing Factors: - Light (UV Irradiation) - Oxidizing Agents - Metal Ions (e.g., Fe³⁺) - Extreme pH - Elevated Temperature FACTORS->DHP

Caption: Primary degradation pathway of 1,4-dihydropyridine.

Q2: What are the key factors that influence the stability of this compound in solution?

The stability of 1,4-dihydropyridine derivatives is notoriously sensitive to environmental conditions. Researchers must meticulously control the following factors:

  • Light: DHPs are highly photosensitive.[3][4] Exposure to light, particularly UV irradiation, is a primary catalyst for the aromatization of the dihydropyridine ring.

  • pH: The compound is most stable in neutral to slightly acidic solutions. Both strongly acidic and alkaline conditions can accelerate degradation.

  • Temperature: Elevated temperatures can increase the rate of degradation.[1] While thermodegradation in a dry, solid state may be slow, in solution, the effects of heat are more pronounced.[1][2]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation pathways, and solvents should be degassed to remove dissolved oxygen, a potential oxidant.

  • Presence of Metal Ions: Trace metal ions, particularly ferric ions (Fe³⁺), can act as powerful catalysts for the oxidation of 1,4-dihydropyridines, leading to rapid degradation.[5]

  • Air/Oxygen: As the primary degradation is an oxidation reaction, the presence of atmospheric oxygen can contribute to the compound's instability.

Q3: How should I properly prepare and store solutions of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine?

To maximize the shelf-life and reproducibility of your experiments, adhere to the following storage protocols:

  • Use High-Purity Solvents: Always use analytical or HPLC-grade solvents.

  • Protect from Light: Prepare solutions under low-light conditions. Store all solutions in amber glass vials or wrap containers in aluminum foil to completely block light exposure.

  • Control Temperature: For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, freeze solutions at -20°C or below. Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use volumes.

  • Inert Atmosphere: For maximum stability, particularly for long-term storage, degas the solvent before use and consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container.

  • pH Management: If using aqueous buffers, ensure the pH is maintained within a stable range (typically pH 4-7).

Q4: What are the visible signs of degradation?

A common indicator of degradation is a color change . The formation of the aromatized pyridine derivative from the related compound, 3,5-diacetyl-1,4-dihydrolutidine, is known to produce a distinct yellow color.[6] Therefore, if your initially colorless or pale-yellow solution turns a more intense yellow or brown, significant degradation has likely occurred. However, the absence of a color change does not guarantee stability; analytical confirmation is always necessary.

Troubleshooting Guides

Problem: I'm observing a rapid loss of my compound's concentration in solution, even when stored for a short period.

This is a classic stability issue. This guide will help you systematically identify the root cause.

A Rapid Loss of Compound Concentration B Is the solution protected from light? A->B C Wrap vials in foil. Work under yellow light. B->C No D What is the storage temperature? B->D Yes L Problem Resolved C->L E Store at 2-8°C (short-term) or -20°C (long-term). D->E Ambient F What is the solvent/buffer pH? D->F Controlled (Cold) E->L G Adjust pH to 4-7. Avoid strong acids/bases. F->G <4 or >7 H Have you checked for metal ion contamination? F->H 4-7 G->L I Use high-purity water/solvents. Consider using a chelator (e.g., EDTA) in buffer. H->I No J Is the solution exposed to air? H->J Yes I->L K Degas solvent. Store under inert gas (N₂ or Ar). J->K Yes J->L No K->L

Caption: Troubleshooting workflow for rapid compound degradation.

Step-by-Step Investigation:

  • Light Exposure Assessment (Most Common Cause):

    • Question: Are your containers clear? Are you working under direct laboratory lighting for extended periods?

    • Action: Immediately transfer a small aliquot of a freshly prepared solution into an amber vial or a foil-wrapped clear vial. Prepare a control sample in a clear vial. Expose both to ambient lab light for a few hours. Analyze both samples by HPLC. A significantly lower concentration in the clear vial confirms photosensitivity is the primary issue.

  • Thermal Stability Check:

    • Question: Is the solution being left at room temperature for long durations?

    • Action: Prepare two samples. Keep one at room temperature and another in a refrigerator (2-8°C). Analyze both after 24 hours. If the room temperature sample shows significantly more degradation, thermal instability is a contributing factor.

  • pH and Solvent Evaluation:

    • Question: What is the pH of your solution? Are you using unbuffered aqueous solutions?

    • Action: Measure the pH of your solution. If it is outside the optimal 4-7 range, prepare a new solution using a suitable buffer (e.g., phosphate or acetate buffer). Compare the stability of the buffered versus unbuffered solution.

  • Contamination Check (Metal Ions & Oxidants):

    • Question: Are you using high-purity water (Type I) and analytical grade solvents? Could your glassware or reagents be a source of metal ion contamination?

    • Action: Prepare a solution using the highest purity reagents available. If using aqueous buffers, consider adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to sequester any contaminating metal ions. Compare the stability of this solution to one prepared without the chelator.

Problem: I see new, unidentified peaks appearing in my HPLC/UPLC chromatogram over time.

The appearance of new peaks is a strong indication of degradation. The primary goal is to identify if these peaks correspond to the expected aromatized pyridine product.

Analytical Approach:

  • Peak Identification via Forced Degradation:

    • Objective: To intentionally generate the primary degradant to confirm its identity in your samples.

    • Procedure:

      • Prepare a solution of the parent compound at a known concentration (e.g., 1 mg/mL).

      • Transfer this solution to a clear quartz cuvette or vial.

      • Expose it to a strong UV light source (e.g., in a photostability chamber) for several hours.

      • Inject this "forced degradation" sample into your HPLC system. The major new peak that appears should correspond to the aromatized pyridine derivative.

    • Confirmation: Compare the retention time of the new peak in your experimental samples to the major peak from the forced degradation sample. A match provides strong evidence that you are observing the expected degradation product.

  • LC-MS Analysis:

    • For definitive identification, analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The parent compound (3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine) has a molecular weight of approximately 207.27 g/mol . The aromatized pyridine product will have a molecular weight that is 2 Da less (due to the loss of two hydrogen atoms), approximately 205.25 g/mol . Look for an ion corresponding to [M-2H+H]⁺ or a similar adduct in your mass spectrum.

Experimental Protocols

Protocol A: General Forced Degradation Study

This protocol outlines a systematic approach to test the stability of your compound under various stress conditions.

A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Aliquot into 5 Vials A->B C1 Control (Wrap in foil, store at -20°C) B->C1 C2 Photolytic Stress (Clear vial, UV light, 24h) B->C2 C3 Thermal Stress (Foil wrap, 60°C oven, 24h) B->C3 C4 Acidic Stress (Add 0.1N HCl, RT, 24h) B->C4 C5 Basic Stress (Add 0.1N NaOH, RT, 24h) B->C5 E Analyze All Samples by HPLC-UV C1->E C2->E C3->E D Neutralize Acid/Base Samples C4->D C5->D D->E

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in an appropriate organic solvent like acetonitrile.

  • Aliquoting: Distribute the stock solution into separate vials for each stress condition.

  • Stress Conditions:

    • Control: Wrap one vial in foil and store it at -20°C. This is your baseline (T=0) sample.

    • Photostability: Place a clear vial under a UV lamp that provides controlled illumination.

    • Thermal: Wrap a vial in foil and place it in an oven at a set temperature (e.g., 60°C).

    • Acid/Base Hydrolysis: To two separate vials, add an equal volume of 0.1 N HCl and 0.1 N NaOH, respectively. Keep these at room temperature.

  • Time Points: Sample and analyze each condition at various time points (e.g., 2, 8, 24 hours).

  • Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC method (see Protocol B). Calculate the percentage of the parent compound remaining and the area percentage of the largest degradation product.

Protocol B: HPLC-UV Method for Quantification and Impurity Profiling

This method can be used as a starting point for monitoring the stability of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 20% B

    • 18-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm and 350 nm (The DHP ring has a characteristic absorbance around 350 nm, which will disappear upon aromatization. The pyridine ring will absorb at a lower wavelength, typically around 230-270 nm. Monitoring both can be informative).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Summary

The following table summarizes the expected stability of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine under various conditions based on the known behavior of 1,4-DHP derivatives.

ConditionStressorExpected StabilityPrimary DegradantReference
Light UV / Ambient Lab LightHighly Unstable Aromatized Pyridine[3][4]
pH < 4 (Strongly Acidic)Moderate to Low StabilityAromatized Pyridine[5]
pH 4 - 7 (Neutral)Optimal Stability -
pH > 7 (Basic)Low StabilityAromatized Pyridine
Temperature -20°C to 4°CHigh Stability -
Temperature 25°C (Room Temp)Moderate Stability (protect from light)Aromatized Pyridine[1]
Temperature > 40°CLow StabilityAromatized Pyridine[1][2]
Contaminants Fe³⁺ IonsVery Unstable Aromatized Pyridine[5]
Atmosphere Air (Oxygen)Moderate to Low StabilityAromatized Pyridine
Atmosphere Inert (N₂ or Ar)High Stability -

References

  • Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions. Chinese Pharmaceutical Journal.
  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477–484. Available at: [Link]

  • Marciniec, B., & Ogrodowczyk, M. (2006). THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. Acta Poloniae Pharmaceutica, 63(6), 477-484.
  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. ResearchGate. Available at: [Link]

  • Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Science. Available at: [Link]

  • Theoretical study on the reaction mechanism of formation of 3,5-diacetyl-1,4-dihydrolutidine. Journal of Molecular Structure: THEOCHEM.
  • A rapid method to detect and estimate the activity of the enzyme, alcohol oxidase by the use of two chemical complexes - acetylacetone (3,5-diacetyl-1,4-dihydrolutidine) and acetylacetanilide (3,5-di-N-phenylacetyl-1,4-dihydrolutidine). PubMed. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the Hantzsch dihydropyridine synthesis for this specific molecule, with a focus on avoiding common side products and optimizing reaction outcomes.

Introduction: The Hantzsch Synthesis and Its Challenges

The Hantzsch reaction, first reported by Arthur Hantzsch in 1881, is a classic multi-component reaction used to synthesize dihydropyridines.[1] In the case of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, the synthesis involves the condensation of two equivalents of acetylacetone, one equivalent of acetaldehyde, and an ammonia source.[2] While seemingly straightforward, this reaction is often plagued by the formation of side products, leading to reduced yields and complex purification procedures.[1][3]

This guide provides a comprehensive overview of the common challenges encountered during this synthesis and offers practical, evidence-based solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine?

The most prevalent side product is the oxidized pyridine derivative, 3,5-diacetyl-2,4,6-trimethylpyridine.[4][5] The dihydropyridine ring is susceptible to oxidation, which leads to aromatization.[1] This oxidation can occur during the reaction, work-up, or even during storage if the product is not handled properly.

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields in the Hantzsch synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Inappropriate temperature, reaction time, or solvent can significantly hinder the reaction's progress.[1]

  • Impure Reactants: The purity of acetylacetone, acetaldehyde, and the ammonia source is critical. Impurities can lead to undesired side reactions.

  • Side Product Formation: The formation of the oxidized pyridine and other byproducts directly consumes the starting materials and the desired product.

  • Inefficient Purification: Product loss during work-up and recrystallization is a common issue.

Q3: Can other side products besides the oxidized pyridine form?

Yes, other side products can form, although they are often less prevalent than the oxidized pyridine. These can include:

  • Michael Adducts: Incomplete cyclization can lead to the formation of acyclic Michael addition products.[6]

  • 1,2-Dihydropyridine Isomers: Under certain conditions, the formation of the less stable 1,2-dihydropyridine isomer can occur.[3]

  • Self-Condensation Products: Self-condensation of acetylacetone can lead to various byproducts, particularly under basic conditions.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

Issue 1: High Levels of the Oxidized Pyridine Byproduct

Symptoms: The isolated product is often yellow and may have a lower melting point than the pure dihydropyridine. 1H NMR spectroscopy will show characteristic aromatic protons for the pyridine ring.

Causality: The dihydropyridine ring is sensitive to oxidation, which can be promoted by heat, light, and the presence of oxygen.

Solutions:

Parameter Recommendation Rationale
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This minimizes contact with atmospheric oxygen, a key oxidizing agent.
Temperature Maintain a moderate reaction temperature. Avoid excessive heating.Higher temperatures can accelerate the rate of oxidation.
Reaction Time Monitor the reaction progress by TLC and stop the reaction once the starting materials are consumed.Prolonged reaction times increase the likelihood of product oxidation.
Work-up Use degassed solvents for the work-up and purification steps.This reduces the exposure of the product to dissolved oxygen.
Storage Store the purified product under an inert atmosphere, protected from light.This prevents gradual oxidation during storage.
Issue 2: Low Reaction Yield and Incomplete Conversion

Symptoms: Significant amounts of starting materials (acetylacetone, acetaldehyde) are observed in the crude reaction mixture by TLC or NMR.

Causality: The reaction kinetics may be slow due to suboptimal conditions or catalyst inefficiency.

Solutions:

Parameter Recommendation Rationale
Catalyst Consider the use of a catalyst. Lewis acids (e.g., Yb(OTf)3) or Brønsted acids (e.g., p-toluenesulfonic acid) can be effective.[7]Catalysts can accelerate the key steps of the reaction, such as the Knoevenagel condensation and enamine formation.
Ammonia Source Use ammonium acetate as the ammonia source.[8]Ammonium acetate is often more effective than aqueous ammonia and can provide a mild buffering effect.[9]
Solvent While ethanol is common, consider alternative solvents like methanol or even aqueous conditions, which have been shown to improve yields in some cases.[1]The polarity of the solvent can influence the reaction rate and the solubility of intermediates.
Concentration Increasing the concentration of reactants can sometimes improve the reaction rate.Higher concentrations can lead to more frequent molecular collisions and a faster reaction.

Reaction Mechanism and Side Product Formation Pathways

A clear understanding of the reaction mechanism is crucial for controlling the formation of side products. The Hantzsch synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is believed to proceed through the following key steps:

Hantzsch_Mechanism acetylacetone1 Acetylacetone knoevenagel Knoevenagel Adduct (α,β-unsaturated diketone) acetylacetone1->knoevenagel acetaldehyde Acetaldehyde acetaldehyde->knoevenagel acetylacetone2 Acetylacetone enamine Enamine acetylacetone2->enamine ammonia Ammonia ammonia->enamine michael_adduct Michael Adduct knoevenagel->michael_adduct enamine->michael_adduct Michael Addition dihydropyridine 3,5-Diacetyl-2,4,6-trimethyl- 1,4-dihydropyridine michael_adduct->dihydropyridine Cyclization & Dehydration pyridine 3,5-Diacetyl-2,4,6-trimethylpyridine (Oxidized Byproduct) dihydropyridine->pyridine Oxidation

Caption: The generally accepted mechanism of the Hantzsch dihydropyridine synthesis.

The primary pathway to the desired 1,4-dihydropyridine involves the formation of a Knoevenagel adduct and an enamine, followed by a Michael addition and subsequent cyclization and dehydration.[6]

The main side product, the corresponding pyridine, is formed through the oxidation of the 1,4-dihydropyridine ring.

Oxidation_Pathway dihydropyridine 3,5-Diacetyl-2,4,6-trimethyl- 1,4-dihydropyridine pyridine 3,5-Diacetyl-2,4,6-trimethylpyridine dihydropyridine->pyridine oxidant Oxidizing Agent (e.g., O2, heat) oxidant->pyridine

Caption: The oxidation of the 1,4-dihydropyridine to the pyridine byproduct.

Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reactant purity.

Materials:

  • Acetylacetone (2 equivalents)

  • Acetaldehyde (1 equivalent)

  • Ammonium acetate (1.1 equivalents)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with an inert gas for at least 15 minutes.

  • Reactant Addition: To the flask, add ethanol, followed by acetylacetone, acetaldehyde, and ammonium acetate. Maintain a gentle flow of inert gas.

  • Reaction: Heat the mixture to a gentle reflux (approximately 78 °C for ethanol) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is typically a mixture of hexane and ethyl acetate.

  • Work-up: Once the reaction is complete (typically after 2-4 hours), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.

  • Isolation: Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain the pure 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

  • Drying and Storage: Dry the purified product under vacuum and store it in a sealed container under an inert atmosphere, protected from light.

Analytical Characterization

Proper characterization of the product and any impurities is essential.

  • 1H NMR Spectroscopy: The 1H NMR spectrum of the desired product will show characteristic signals for the methyl groups, the C4-proton, and the NH proton. The oxidized pyridine byproduct will exhibit aromatic proton signals.

  • Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the product and identify any byproducts.

  • Melting Point: The melting point of the pure 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is a good indicator of its purity. A broad or depressed melting point suggests the presence of impurities.

Conclusion

The synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine via the Hantzsch reaction requires careful control of reaction conditions to minimize the formation of the oxidized pyridine byproduct and other impurities. By following the troubleshooting guide and recommended protocol provided, researchers can significantly improve the yield and purity of their desired product.

References

  • BenchChem. (2025). Troubleshooting low yields in Hantzsch 1,4-Dihydropyridine synthesis.
  • BenchChem. (2025). Troubleshooting low yields in the Hantzsch synthesis using Diacetonamine.
  • Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • Saini, A., Kumar, S., & Sandhu, J. S. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67(2), 95-111.
  • Deb, M. L., & Bhuyan, P. J. (2014). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. ISRN Organic Chemistry, 2014, 1-6.
  • Wikipedia. Hantzsch pyridine synthesis.
  • JoeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube.
  • Chemistry Stack Exchange. (2021). Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure.
  • Melha, M. S., & El-Zahabi, H. S. A. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(45), 29337-29373.
  • Núñez-Vergara, L. J., Navarrete-Encina, P. A., Salas, S., Conde, B., Carbajo, J., Squella, J. A., & Camargo, C. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 236-242.
  • Molbase. Synthesis of 3,5-diacetyl-4-(4-carbomethoxyphenyl)-1,4-dihydro-2,6-dimethylpyridine.
  • Islam, M. S., & Al-Majid, A. M. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170230.
  • Zurek, G., & Karst, U. (1999). Liquid chromatography-mass spectrometry method for the determination of aldehydes derivatized by the Hantzsch reaction.
  • Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters.
  • Tredwell, M., Pimlott, S. L., & Sutherland, A. (2012).
  • ResearchGate.
  • Li, J., Li, C., & Wang, W. (2012). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 14(7), 1856-1860.
  • Al-Omar, M. A. (2019). Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. Chemistry of Heterocyclic Compounds, 55(1), 1-13.
  • ResearchGate. Mechanism of the Hantzsch 1,4-dihydropyridine synthesis.
  • Nikoorazm, M., Goudarziafshar, H., & Yousefi, S. (2011). Nano Aluminium Nitride as a Solid Source of Ammonia for the Preparation of Hantzsch 1,4-Dihydropyridines and Bis-(1,4-dihydropyridines) in Water via One Pot Multicomponent Reaction. Journal of the Brazilian Chemical Society, 22(3), 525-531.
  • Yang, J., Zhou, Y., & Zhang, Y. (2012). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water.
  • Suzuki, T., Ishiguro, K., & Yamabe, S. (2004). Theoretical study on the reaction mechanism of formation of 3,5-diacetyl-1,4-dihydrolutidine. Journal of Molecular Structure: THEOCHEM, 672(1-3), 133-141.
  • Sigma-Aldrich. 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.
  • Bain, R. M., Pulliam, C. J., & Cooks, R. G. (2016).
  • S. Sapkal, S., Shingate, B., & Shingare, M. (2009). Ceric Ammonium Nitrate (CAN) Catalyzes the One-Pot Synthesis of Polyhydroquinoline via the Hantzsch Reaction. Australian Journal of Chemistry, 62(3), 254-258.
  • Al-Ghorbani, M., & Hussien, M. A. (2022). Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. Scientific Reports, 12(1), 1-14.
  • Zamfir, A., & Černuchová, P. (2010). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 15(11), 7862-7876.
  • Bērziņa, E., Krauze, A., Suna, E., & Duburs, G. (2020). Data for the synthesis and characterisation of 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines.
  • Journal of Synthetic Chemistry. (2023).

Sources

Technical Support Center: Refining Analytical Detection of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical detection of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine (DHP). This guide is designed for researchers, chemists, and drug development professionals who work with this and related Hantzsch dihydropyridine compounds. Here, we address common challenges encountered during analysis, providing not just solutions but the underlying scientific rationale to empower your experimental design and troubleshooting.

Introduction: The Analytical Challenge of a Hantzsch Product

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is a classic product of the Hantzsch dihydropyridine synthesis, a multi-component reaction fundamental to medicinal chemistry.[1] While the synthesis is well-established, quantitative analysis of the DHP product can be deceptively complex. The 1,4-dihydropyridine ring is susceptible to oxidation, converting to its aromatic pyridine analogue. This instability, coupled with potential side products from the synthesis[2], demands robust and well-understood analytical methods to ensure data integrity.

This guide provides troubleshooting Q&As for the most common analytical techniques—High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry—along with crucial advice on sample handling and preparation.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the workhorse for analyzing DHP, offering separation from impurities and precise quantification. However, various issues can arise.

Q1: My DHP peak is showing significant tailing or fronting. What is the cause and solution?

Answer: Poor peak shape is a common but solvable problem. The cause dictates the solution.

  • Peak Tailing (Asymmetrical peak with a drawn-out tail):

    • Causality: Tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual, acidic silanol groups on silica-based C18 columns. The basic nitrogen in the DHP ring can interact strongly with these sites. Another cause is column overload, where the sample concentration is too high for the column's capacity.

    • Troubleshooting Steps:

      • Mobile Phase Modification: Add a competitive base to the mobile phase, such as 0.1% triethylamine (TEA), to saturate the active silanol sites and prevent secondary interactions with your DHP analyte.

      • Reduce Sample Mass: Dilute your sample. Perform a dilution series (e.g., 1:10, 1:100) to see if the peak shape improves. If it does, you were likely overloading the column.

      • Check Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to your mobile phase. Injecting in a much stronger solvent can cause peak distortion.

  • Peak Fronting (Asymmetrical peak with a sloping front):

    • Causality: Fronting is most commonly a symptom of column overload, especially concentration overload. It can also occur if the sample solvent is significantly stronger than the mobile phase.

    • Troubleshooting Steps:

      • Dilute the Sample: This is the primary solution. A simple 1:10 dilution is often sufficient to resolve the issue.

      • Match Injection Solvent: Prepare your sample in the initial mobile phase whenever possible.

Q2: The retention time of my DHP peak is shifting between injections. Why is this happening?

Answer: Retention time (RT) instability points to a lack of equilibrium in the HPLC system or changes in the mobile phase.

  • Causality: The most frequent causes are insufficient column equilibration time, a leaking pump or injector, or changes in mobile phase composition due to evaporation of a volatile component or poor mixing. Temperature fluctuations around the column can also cause shifts.

  • Troubleshooting Workflow:

start Retention Time Shift Observed equilibrate Is column fully equilibrated? (Allow 10-15 column volumes) start->equilibrate leaks Check for leaks? (Fittings, pump seals, injector) equilibrate->leaks No solve_equilibrate Equilibrate column longer equilibrate->solve_equilibrate Yes mobile_phase Is mobile phase fresh & well-mixed? leaks->mobile_phase No solve_leaks Tighten fittings / Replace seals leaks->solve_leaks Yes temp Is column temperature stable? mobile_phase->temp No solve_mobile_phase Prepare fresh mobile phase / Use degasser mobile_phase->solve_mobile_phase Yes solve_temp Use a column oven temp->solve_temp No

Caption: Troubleshooting workflow for HPLC retention time shifts.

Q3: I'm seeing an extra peak appear over time, especially in my standard solution. What is it?

Answer: You are likely observing the oxidation of your DHP analyte.

  • Causality: The 1,4-dihydropyridine ring is prone to oxidation to the more stable aromatic pyridine derivative. This process can be accelerated by light, air (oxygen), and certain solvents. The resulting pyridine is a different chemical entity with its own chromatographic properties and will appear as a separate peak, usually at a different retention time.

  • Validation & Solution:

    • Spike with a Pyridine Standard: If available, synthesize or procure the corresponding pyridine analogue and spike it into your sample. If the new peak increases in size, you have confirmed its identity.

    • Prepare Fresh Samples: Always prepare DHP standards and samples fresh and analyze them promptly.

    • Use Amber Vials: Protect solutions from light by using amber autosampler vials or vials wrapped in aluminum foil.

    • Solvent Choice: Prepare stock solutions in a deoxygenated solvent like acetonitrile and store them under an inert atmosphere (nitrogen or argon) at low temperatures.

Section 2: UV-Vis Spectrophotometry Troubleshooting

While less specific than HPLC, UV-Vis is excellent for quick concentration checks, provided the sample is pure.

Q1: My absorbance readings are inconsistent or lower than expected for a known concentration.

Answer: This issue often points to analyte degradation or an incorrect measurement wavelength.

  • Causality: As with HPLC, DHP can oxidize to its pyridine form in solution. The pyridine analogue has a different molar absorptivity and a different λmax (wavelength of maximum absorbance). Measuring at the DHP's λmax will result in a lower-than-expected reading if a significant portion has oxidized. Inconsistent readings can also stem from using a dirty cuvette or sample precipitation.

  • Troubleshooting Steps:

    • Confirm λmax: Run a full wavelength scan (e.g., 200-400 nm) on a freshly prepared, high-purity sample of your DHP in the analysis solvent. The peak of this scan is your true λmax and should be used for all subsequent measurements. The formation of the yellow-colored 3,5-diacetyl-1,4-dihydrolutidine is known to have an absorbance maximum around 412-420 nm.[3]

    • Prepare Fresh Solutions: Do not use stock solutions that are more than a few hours old unless their stability has been rigorously verified.

    • Check for Solubility: Visually inspect your solution in the cuvette for any cloudiness or particulate matter, which indicates the sample is precipitating and scattering light, leading to erroneous readings.

    • Cuvette Hygiene: Always clean the cuvette with the appropriate solvent and wipe the optical faces with a lint-free cloth before each measurement.

Section 3: General FAQs & Best Practices

Q1: What are the key physicochemical properties I should be aware of for DHP?

Answer: Understanding the basic properties of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is critical for method development.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂[4][5]
Molecular Weight 207.27 g/mol [5]
pKa (Predicted) 3.53 ± 0.70[4]
LogP (Predicted) 2.28[6]
Appearance Typically a yellow or light-colored solid[3]
Solubility Generally soluble in organic solvents like acetonitrile, methanol, and DMSO. Low solubility in water.General Knowledge
Q2: What is a good starting HPLC method for analyzing DHP?

Answer: A standard reversed-phase method is an excellent starting point. The following protocol can be adapted as needed.

Appendix A: Standard Operating Protocol - HPLC Analysis of DHP

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 30% B

    • 13-18 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 370 nm (Note: Confirm optimal wavelength with your standard).

  • Sample Preparation: Dissolve sample in Acetonitrile:Water (1:1) to a concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Q3: My DHP sample is from a Hantzsch synthesis. What potential impurities should I look for?

Answer: Besides the oxidation product, you may see byproducts from the synthesis itself.

  • Causality: The Hantzsch reaction, while efficient, can have competing pathways or incomplete reactions.[2]

  • Potential Impurities:

    • Unreacted Starting Materials: Aldehyde and β-ketoester (e.g., ethyl acetoacetate) starting materials may be present if the reaction did not go to completion.

    • Michael Adducts: Side reactions, such as the Michael addition of the β-ketoester to an unsaturated intermediate, can form open-chain or alternative cyclic byproducts.[2]

    • Oxidized Pyridine Analogue: As discussed, this is a common degradant but can also be formed in situ during the reaction workup if oxidizing conditions are present.

A well-developed HPLC method with a gradient elution is essential to separate the DHP from these potential impurities.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Guidechem. (n.d.). 3 5-DIACETYL-2 4 6-TRIMETHYL-1 4-DIHYDR 1081-09-0 wiki.
  • PubChem. (n.d.). 1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one.
  • Dispendix. (n.d.). FAQ & Troubleshooting.
  • Various Authors. (2025).
  • Sigma-Aldrich. (n.d.). 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.
  • MDPI. (n.d.). Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation.
  • International Journal of Research Culture Society. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives.
  • BenchChem. (n.d.). A Comparative Analysis of 1,4-Dihydropyridine Synthesis Methods: From Classic Reactions to Modern Innovations.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • U.S. Chemical. (2009). D3000 - Troubleshooting Guide.
  • LookChem. (n.d.). 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.
  • Theoretical study on the reaction mechanism of formation of 3,5-diacetyl-1,4-dihydrolutidine. (n.d.).
  • Med. Chem. Commun. (2013). Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents.
  • National Institutes of Health. (n.d.). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking.
  • PubMed. (n.d.). 3,5-diacetyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells.
  • ResearchGate. (n.d.). Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media.
  • 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. (2023).
  • ResearchGate. (n.d.). Chemical structures of the 1,4-DHP compounds.
  • PubMed. (2019). A rapid method to detect and estimate the activity of the enzyme, alcohol oxidase by the use of two chemical complexes - acetylacetone (3,5-diacetyl-1,4-dihydrolutidine) and acetylacetanilide (3,5-di-N-phenylacetyl-1,4-dihydrolutidine).

Sources

Technical Support Center: Experiments with 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine and related 1,4-dihydropyridine (DHP) compounds. This guide, compiled by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common pitfalls in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and use of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

Q1: What are the primary stability concerns when working with 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine?

A1: The most significant stability concern is its susceptibility to oxidation, leading to the aromatization of the dihydropyridine ring to form the corresponding pyridine derivative.[1][2] This process can be accelerated by exposure to light (photodegradation) and certain chemical oxidants.[3][4] The resulting pyridine by-product is typically devoid of the desired pharmacological activity.[3]

Q2: How should I properly store my 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine samples?

A2: Due to its photolability, it is crucial to protect the compound from light at all times.[3][5] Solid samples should be stored in amber vials in a cool, dark, and dry place. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, use amber glass or UV-blocking containers and store them at low temperatures.[3] Some studies suggest that polyethylene terephthalate (PET) containers can offer significant photoprotection for DHP solutions.[3][5]

Q3: My compound shows a new spot on TLC/a new peak in HPLC analysis after a short period. What could be the cause?

A3: The appearance of a new, typically more polar, spot/peak is a strong indication of the oxidation of the 1,4-dihydropyridine ring to its pyridine analogue.[2][6] This is a common degradation pathway for DHPs.[4] To confirm this, you can attempt to intentionally oxidize a small sample of your starting material (e.g., with a mild oxidizing agent like manganese dioxide) and compare the resulting product's chromatographic behavior to the impurity.

Q4: I am having trouble dissolving 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine in my aqueous buffer. What can I do?

A4: 1,4-Dihydropyridines are often poorly soluble in water. To improve solubility, you can:

  • Use a co-solvent such as DMSO, DMF, or ethanol. However, be mindful of the final concentration of the organic solvent in your assay, as it may affect biological systems.

  • Consider the use of cyclodextrins, which can form inclusion complexes with DHPs and enhance their aqueous solubility and stability.[7]

Q5: What are the key safety precautions when handling 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine?

A5: Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[8] It is classified as a skin and eye irritant and may cause respiratory irritation.[8] Therefore, it should be handled in a well-ventilated area or a fume hood.[8]

II. Troubleshooting Guides

This section provides structured guidance for overcoming common challenges encountered during the synthesis and application of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

A. Troubleshooting Low Yields in Hantzsch Synthesis

The Hantzsch reaction is the most common method for synthesizing 1,4-dihydropyridines, including 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.[6][9] However, the classical approach can suffer from low yields.[10][11]

Problem Potential Causes Recommended Solutions
Low or No Product Formation 1. Inefficient Reaction Conditions: Classical methods often require long reflux times in solvents like ethanol or acetic acid, which can be suboptimal.[11] 2. Impure Reactants: Impurities in the aldehyde, β-dicarbonyl compound, or ammonia source can inhibit the reaction. 3. Side Reactions: Competing reactions, such as the Knoevenagel condensation between the aldehyde and β-dicarbonyl, may dominate.[12]1. Optimize Reaction Conditions:     a. Catalysis: Introduce a catalyst. Lewis acids (e.g., Yb(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid) can significantly improve yields and reduce reaction times.[10]     b. Energy Source: Consider using microwave irradiation or ultrasonication to accelerate the reaction.[10]     c. Solvent: Explore alternative solvents. Greener options like water or solvent-free conditions have proven effective.[11] 2. Purify Reactants: Ensure the purity of all starting materials before use. 3. Control Stoichiometry: Carefully control the stoichiometry of the reactants to favor the desired multi-component reaction.
Formation of Multiple Byproducts 1. Over-oxidation: The desired 1,4-dihydropyridine product can be oxidized to the corresponding pyridine under harsh reaction conditions.[6] 2. Michael Addition Side Products: Unwanted Michael additions can occur.[10]1. Milder Conditions: Avoid prolonged heating and strong oxidizing agents.[6] If oxidation to the pyridine is desired, it should be performed as a separate, controlled step.[2] 2. One-Pot Procedures: Utilize one-pot synthesis protocols that have been optimized to minimize byproduct formation.[11]
Difficult Product Isolation/Purification 1. Product Solubility: The product may be soluble in the reaction solvent, making precipitation difficult. 2. Tarry Residues: The formation of polymeric or tarry byproducts can complicate purification.1. Isolation Strategy: If the product does not precipitate upon cooling, try adding a non-polar solvent like hexane or pouring the reaction mixture into ice-water. 2. Purification Method: Recrystallization from a suitable solvent (e.g., ethanol) is the preferred method of purification. If significant impurities remain, column chromatography on silica gel may be necessary.
B. Investigating Product Instability

The inherent instability of the 1,4-dihydropyridine ring is a major challenge. The following diagram illustrates the primary degradation pathway.

G DHP 3,5-Diacetyl-2,4,6-trimethyl- 1,4-dihydropyridine Oxidized 3,5-Diacetyl-2,4,6-trimethylpyridine (Inactive Metabolite) DHP->Oxidized Oxidation (Light, Air, Oxidizing Agents)

Caption: Oxidation of 1,4-dihydropyridine to its inactive pyridine form.

Observation Potential Cause Verification & Solution
Color Change in Solid or Solution (e.g., to yellow/brown) Oxidation of the 1,4-dihydropyridine ring.[2]Verification: Analyze the sample by HPLC or TLC. The presence of a new, more polar peak/spot corresponding to the pyridine derivative confirms degradation.[13] Solution: Discard the degraded sample. Prepare fresh solutions before each experiment and protect all samples from light.[3]
Decreased Potency in Biological Assays Degradation of the active 1,4-dihydropyridine to its inactive pyridine form.[3]Verification: Check the purity of the stock solution using HPLC. Solution: Prepare fresh stock solutions from a pure, solid sample. Store stock solutions in small aliquots at -20°C or below, protected from light.
Inconsistent Experimental Results Gradual degradation of the compound in solution during the experiment.Verification: Perform a time-course stability study of your compound in the assay buffer under the experimental conditions (light, temperature). Solution: If the compound is unstable, minimize the incubation time. Consider incorporating stabilizing agents like antioxidants if compatible with the assay.

III. Experimental Protocols

A. Synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine via Hantzsch Condensation

This protocol provides a straightforward method for the synthesis of the title compound.

Materials:

  • Acetaldehyde

  • Acetylacetone

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (2 equivalents) and ammonium acetate (1.1 equivalents) in ethanol.

  • To this stirring solution, add acetaldehyde (1 equivalent) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine as a crystalline solid.

Self-Validation:

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the -NH proton signal in the ¹H NMR spectrum is a key indicator of oxidation to the pyridine derivative.[2]

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity. The literature melting point is 154-159 °C.[14]

B. Workflow for Investigating Low Yields in Hantzsch Synthesis

The following diagram outlines a logical workflow for troubleshooting poor outcomes in the Hantzsch synthesis.

G cluster_0 Troubleshooting Workflow: Hantzsch Synthesis Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure OptimizeCond Optimize Reaction Conditions CheckPurity->OptimizeCond Purity OK Catalysis Introduce Catalyst (e.g., p-TSA, Yb(OTf)₃) OptimizeCond->Catalysis Energy Use Alternative Energy (Microwave/Ultrasound) OptimizeCond->Energy Solvent Change Solvent (e.g., H₂O, Solvent-free) OptimizeCond->Solvent Analysis Analyze Byproducts (TLC, LC-MS) Catalysis->Analysis Energy->Analysis Solvent->Analysis Oxidation Is Pyridine the Main Byproduct? Analysis->Oxidation Milder Use Milder Conditions (Lower Temp, Shorter Time) Oxidation->Milder Yes Success Improved Yield Oxidation->Success No Milder->Success

Caption: A step-by-step guide to troubleshoot low yields in Hantzsch synthesis.

IV. References

  • Mura, P., Mura, C., Bramanti, G., & Giordano, F. (2006). Photostabilization of 1,4-dihydropyridine antihypertensives by incorporation into beta-cyclodextrin and liposomes. Journal of Nanoscience and Nanotechnology, 6(9-10), 2979–2985. [Link]

  • Ragno, G., Cione, E., & Di Gioia, M. L. (2016). Photostabilization studies of antihypertensive 1,4-dihydropyridines using polymeric containers. Journal of Photochemistry and Photobiology A: Chemistry, 321, 137-143. [Link]

  • Ragno, G., Cione, E., & Di Gioia, M. L. (2016). Photostabilization studies of antihypertensive 1,4-dihydropyridines using polymeric containers. Unical IRIS. [Link]

  • Kawabe, S., Horiuchi, C., & Hoshino, M. (2008). Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 618–624. [Link]

  • Shaabani, A., Ghadari, R., & Sarvary, A. (2011). Oxidation of 1,4-Dihydropyridines and 3,4-Dihydropyrimidin-2(1H)-ones to Substituted Pyridines and Pyrimidinones Using Ca(OCl)2 in Aqueous Media. Synthetic Communications, 41(13), 1970-1979. [Link]

  • Ragno, G., Cione, E., & Di Gioia, M. L. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. Molecules, 24(4), 738. [Link]

  • Zafar, A., Zafar, S., & Jabeen, A. (2020). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 1(1), 1-8. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2011). An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature. Oriental Journal of Chemistry, 27(2), 549-552. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Zafar, A., Zafar, S., & Jabeen, A. (2020). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences. [Link]

  • Hayrapetyan, S. L., et al. (2019). Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. Chemistry of Heterocyclic Compounds, 55(8), 734-743. [Link]

  • Li, J., et al. (2012). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. RSC Advances, 2(1), 234-238. [Link]

  • Phillips, A. P. (2000). Learning from the Hantzsch synthesis. Modern Drug Discovery, 3(6), 37-40. [Link]

  • Kawase, M., Shah, A., & Motohashi, N. (2000). 3,5-diacetyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells. Anticancer Research, 20(1A), 373–377. [Link]

  • Kataria, M., et al. (2017). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Scientific Research in Science, Engineering and Technology, 3(7), 541-546. [Link]

  • LookChem. (n.d.). 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. [Link]

  • Riddick, D. S., et al. (1990). Effects of 4-alkyl analogues of 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine on hepatic cytochrome P-450 heme, apoproteins, and catalytic activities following in vivo administration to rats. Molecular Pharmacology, 37(1), 130–136. [Link]

  • Cheng, C. Y., Lee, M. J., & Chen, J. Y. (1996). An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. Tetrahedron Letters, 37(25), 4377-4380. [Link]

  • Chemdad. (n.d.). 3 5-DIACETYL-2 4 6-TRIMETHYL-1 4-DIHYDR&. [Link]

  • PubChem. (n.d.). 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate. [Link]

  • Takayanagi, H. (2012). Theoretical study on the reaction mechanism of formation of 3,5-diacetyl-1,4-dihydrolutidine. Journal of Molecular Modeling, 18(11), 4875–4883. [Link]

  • Swarnalatha, G., et al. (2011). 1,4-Dihydropyridines: A Multifunctional Molecule- A Review. International Journal of ChemTech Research, 3(1), 329-335. [Link]

  • de los Rios, C., et al. (2013). Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. MedChemComm, 4(3), 590-594. [Link]

  • Hayrapetyan, S. L., et al. (2021). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. Molecules, 26(21), 6485. [Link]

  • Glass, J. D., & El-Koussi, A. A. (1988). Synthesis and calcium channel antagonist activity of dialkyl 4-(dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates. Journal of Medicinal Chemistry, 31(7), 1404–1408. [Link]

  • Sharma, A., et al. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Molecules, 26(16), 4886. [Link]

  • Kumar, R. S., et al. (2019). A rapid method to detect and estimate the activity of the enzyme, alcohol oxidase by the use of two chemical complexes - acetylacetone (3,5-diacetyl-1,4-dihydrolutidine) and acetylacetanilide (3,5-di-N-phenylacetyl-1,4-dihydrolutidine). International Journal of Biological Macromolecules, 137, 102–110. [Link]

  • Kumar, S., et al. (2012). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 499-504. [Link]

  • PubChem. (n.d.). 3,5-Diacetyl-1,4-dihydrolutidine. [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine (DHP) Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine (DHP) formulations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the inherent bioavailability challenges associated with this poorly soluble compound. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding DHP and its formulation challenges.

Q1: What is 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine (DHP) and what are its key properties?

A1: 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine (CAS No: 1081-09-0) is a derivative of the 1,4-dihydropyridine (1,4-DHP) chemical scaffold.[1][2] This class of compounds is known for a variety of biological activities.[3][4] Structurally, DHP is a lipophilic molecule with poor aqueous solubility, a characteristic that presents a significant hurdle for oral drug delivery.[5][6] Its predicted pKa is approximately 3.53, and it has a melting point between 154-159 °C.[2][7] These properties place it in the Biopharmaceutical Classification System (BCS) Class II, characterized by low solubility and high permeability.[8][9]

Q2: Why is the oral bioavailability of DHP formulations often low?

A2: The low oral bioavailability of DHP stems primarily from its poor aqueous solubility.[5][6] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[10][11] The dissolution rate is often the rate-limiting step for absorption of BCS Class II drugs.[12][13] Inadequate dissolution leads to low drug concentration at the site of absorption, resulting in poor and erratic bioavailability and limiting therapeutic efficacy.[6]

Q3: What are the primary strategies for enhancing the bioavailability of a poorly soluble compound like DHP?

A3: A variety of formulation strategies can be employed to overcome the solubility and dissolution challenges of DHP. These techniques aim to increase the surface area of the drug, improve its wettability, or present it in a pre-dissolved or amorphous state. Key approaches include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface-area-to-volume ratio, thereby enhancing the dissolution rate.[6][14][15]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can transform it into an amorphous state, which has higher solubility than the crystalline form.[16][17][18]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like nanoemulsions or self-emulsifying drug delivery systems (SEDDS) keeps the drug in a solubilized state throughout its transit in the GI tract, bypassing the dissolution step.[19][20][21]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of the drug.[14][22]

Q4: How do I choose the most suitable bioavailability enhancement technique for my DHP formulation?

A4: The selection of an appropriate technique depends on several factors, including the physicochemical properties of DHP, the desired dosage form, and the target release profile. The following decision-making workflow can guide your choice.

G start Start: DHP Formulation Goal solubility Primary Goal: Increase Solubility & Dissolution start->solubility solid_dosage Target: Solid Dosage Form? (Tablet/Capsule) solubility->solid_dosage Yes liquid_dosage Target: Liquid/Semi-Solid Form? solubility->liquid_dosage No solid_dispersion Strategy: Solid Dispersion (e.g., with PVP/HPMC) solid_dosage->solid_dispersion For amorphous conversion micronization Strategy: Micronization / Nanonization solid_dosage->micronization To increase surface area nanoemulsion Strategy: Nanoemulsion / SMEDDS liquid_dosage->nanoemulsion

Caption: Decision tree for selecting a DHP bioavailability enhancement strategy.

Q5: What are the Critical Quality Attributes (CQAs) I should monitor for enhanced DHP formulations?

A5: For any enhanced DHP formulation, it is crucial to monitor specific CQAs to ensure product performance and stability. Key attributes include:

  • Drug Content & Purity: To ensure dosage accuracy and safety.

  • Particle Size Distribution: Critical for nanoformulations and micronized powders, as it directly impacts surface area and dissolution.[23]

  • In Vitro Dissolution/Drug Release Profile: This is a key performance indicator and is essential for quality control and predicting in vivo behavior.[11][24][25]

  • Physical Stability: The formulation must be monitored for any signs of drug precipitation, crystal growth (in amorphous systems), or phase separation (in emulsions).[26]

  • For Nanoformulations: Entrapment efficiency and zeta potential are additional CQAs that determine drug loading and colloidal stability, respectively.[27][28]

Part 2: Troubleshooting Guides

This section provides direct answers to specific experimental problems you may encounter.

Issue 1: Poor DHP Dissolution from Solid Formulations

Q: My DHP tablet, prepared via direct compression, shows less than 20% drug release after 60 minutes in simulated intestinal fluid. How can I improve this?

A: A slow dissolution rate is the primary obstacle for BCS Class II compounds like DHP. This indicates that the drug's poor solubility and wettability are limiting its release. Simply compressing the crystalline drug is insufficient.

Causality: The crystalline structure of DHP is thermodynamically stable and requires significant energy to break apart before it can dissolve. Furthermore, its hydrophobic nature prevents effective wetting by the aqueous dissolution medium, leading to particle aggregation and a reduced effective surface area.

Troubleshooting Workflow:

G start Problem: Poor Dissolution (<20% in 60 min) step1 Step 1: Increase Surface Area Action: Micronize DHP API start->step1 check1 Re-test Dissolution. Is release > 80%? step1->check1 step2 Step 2: Improve Wettability & Convert to Amorphous Form Action: Formulate a Solid Dispersion check1->step2 No success Success: Optimized Formulation check1->success Yes tech1 Method A: Solvent Evaporation (with PVP K30 or HPMC) step2->tech1 tech2 Method B: Hot Melt Extrusion (if DHP is thermally stable) step2->tech2 check2 Characterize: Confirm amorphous state (XRD/DSC). Test Dissolution. tech1->check2 tech2->check2 check2->success

Caption: Workflow for troubleshooting poor DHP dissolution.

Recommended Actions:

  • Particle Size Reduction: Start with micronization to reduce the DHP particle size to the 1-10 micron range.[29] This significantly increases the drug's surface area. While effective, this may not be sufficient on its own if wettability is the primary issue.

  • Solid Dispersion: This is a highly effective technique.[10][17] By dispersing DHP in a hydrophilic carrier like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC), you can achieve two things:

    • Improved Wettability: The hydrophilic carrier dissolves rapidly, releasing the drug as fine particles that are more easily wetted.[17]

    • Amorphous State: The drug is molecularly dispersed, preventing the formation of its stable crystal lattice. Amorphous forms are more energetic and have a higher apparent solubility.[17]

    • See Protocol 1 for a detailed method on preparing a solid dispersion.

Issue 2: Instability and Low Drug Load in Liquid Formulations

Q: I am developing a DHP nanoemulsion for oral delivery, but I'm facing phase separation after one week and can't achieve a drug load higher than 1 mg/mL. What should I investigate?

A: These are common challenges in nanoemulsion development, pointing to suboptimal selection of excipients and processing parameters.

Causality:

  • Phase Separation (Instability): Nanoemulsions are kinetically stable, not thermodynamically stable.[26] Instability (e.g., Ostwald ripening, coalescence) occurs when the surfactant film around the oil droplets is not robust enough to prevent them from merging over time. This is often due to an incorrect surfactant-to-cosurfactant (S/CoS) ratio or an inappropriate choice of components.

  • Low Drug Loading: The drug's solubility in the selected oil phase is the limiting factor for drug load. If DHP has low solubility in the chosen oil, you cannot achieve a high concentration in the final formulation.

Troubleshooting Steps:

  • Re-evaluate the Oil Phase: Screen various oils (e.g., medium-chain triglycerides like Capryol™ 90, long-chain triglycerides like soybean oil) for their ability to solubilize DHP. The oil with the highest solubilizing capacity should be selected.

  • Optimize the Surfactant/Co-surfactant (S/CoS) System: The choice and ratio of S/CoS are critical for forming a stable nanoemulsion with a small droplet size.[20]

    • Screening: Use commonly employed surfactants (e.g., Tween® 80, Cremophor® EL) and co-surfactants (e.g., Transcutol® P, Propylene Glycol).

    • Construct a Ternary Phase Diagram: This is an essential step to identify the self-nanoemulsifying region, which shows the range of compositions that will form a stable nanoemulsion.

  • Check Processing Parameters: For high-energy emulsification methods, ensure parameters like homogenization pressure/time or sonication amplitude are optimized to achieve the smallest and most uniform droplet size.

ParameterTroubleshooting ActionRationale
Drug Solubility Screen multiple GRAS-listed oils (MCTs, LCTs).Select the oil with the highest solubilization capacity for DHP to maximize drug loading.
Droplet Size Adjust S/CoS ratio; increase homogenization energy.Smaller droplets (<200 nm) create a larger interfacial area, enhancing stability and absorption.[19][30]
Zeta Potential Select surfactants that impart a higher surface charge.A zeta potential of > |30| mV generally indicates good colloidal stability due to electrostatic repulsion.[27]
Stability Perform accelerated stability studies (temperature cycling, centrifugation).To quickly identify formulations prone to phase separation, creaming, or cracking.
Issue 3: Low Permeability Despite Improved Solubility

Q: My DHP solid dispersion formulation shows excellent dissolution, but its transport across a Caco-2 cell monolayer is still very low. What is limiting the absorption?

A: This suggests that while you've overcome the dissolution barrier, the drug's permeation across the intestinal epithelium is now the rate-limiting step. This can happen even with drugs classified as having "high permeability."

Causality: The term "high permeability" in BCS is relative. The drug may still be subject to efflux by transporters like P-glycoprotein (P-gp) present in the intestinal wall, or its passive diffusion may be suboptimal. Some 1,4-DHP derivatives have been shown to be P-gp substrates.[31]

Recommended Actions:

  • Investigate P-gp Efflux: Conduct a bidirectional transport study across Caco-2 cells. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that P-gp is actively pumping your compound out of the cells, limiting its net absorption.

  • Incorporate a Permeation Enhancer: If efflux or low passive diffusion is confirmed, consider adding a permeation enhancer to your formulation.[32] These excipients transiently and reversibly open the tight junctions between intestinal cells (paracellular route) or fluidize the cell membrane (transcellular route) to increase drug transport.[33][34]

    • Selection: Choose enhancers with a good safety profile (GRAS status is preferred). Examples include medium-chain fatty acids (e.g., sodium caprate) and certain non-ionic surfactants.[32][35]

    • Caution: Permeation enhancers must be used with caution, as excessive concentrations can cause mucosal irritation or damage.[35][36] Always perform cytotoxicity assays to determine a safe concentration range.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of DHP Solid Dispersion by Solvent Evaporation

Objective: To prepare a 1:4 (w/w) DHP to PVP K30 solid dispersion to enhance its dissolution rate.

Materials:

  • 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine (DHP)

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (ACS Grade)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Methodology:

  • Dissolution: Accurately weigh 1.0 g of DHP and 4.0 g of PVP K30. Dissolve both components in a minimal volume of methanol (e.g., 50-100 mL) in a round-bottom flask. Ensure complete dissolution by gentle swirling or sonication.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40-50°C. Apply a vacuum and rotate the flask to evaporate the methanol until a thin, dry film is formed on the flask wall. This method is a standard technique for preparing solid dispersions.[16][18]

  • Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Carefully scrape the solid material from the flask. Gently pulverize the material using a mortar and pestle to obtain a fine powder.

  • Sieving: Pass the powder through a 100-mesh sieve to ensure a uniform particle size distribution.

  • Storage: Store the resulting solid dispersion in a desiccator to protect it from moisture.

  • Self-Validation/Characterization:

    • Dissolution Testing: Perform a dissolution test (see Protocol 2A) and compare the profile to that of the physical mixture and the pure DHP. A significant increase in the dissolution rate validates the success of the formulation.

    • Solid-State Characterization: Use X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of DHP within the polymer matrix. The absence of sharp peaks corresponding to crystalline DHP in the XRD pattern is a key indicator of success.

Protocol 2: Characterization of Enhanced DHP Formulations

A) In Vitro Dissolution Testing (USP Apparatus II)

Objective: To assess the in vitro release profile of a DHP formulation. This is a critical test for quality control and predicting in vivo performance.[24][25]

Apparatus & Media:

  • USP Dissolution Apparatus II (Paddle)

  • Dissolution Medium: 900 mL of Simulated Intestinal Fluid (SIF), pH 6.8, without enzymes. Maintain at 37 ± 0.5 °C.

  • Paddle Speed: 50 or 75 RPM.

Procedure:

  • Setup: De-aerate the dissolution medium and bring it to 37°C in the dissolution vessels.

  • Sample Introduction: Place a quantity of the formulation (e.g., solid dispersion powder in a capsule or a tablet) equivalent to a specific dose of DHP into each vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Preparation: Filter the samples through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of DHP in the filtered samples using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the results. For extended-release formulations, testing should continue for a longer duration with multiple time points specified.[37][38]

B) Particle Size and Zeta Potential Analysis

Objective: To characterize the key physical attributes of DHP nanoformulations that govern their stability and biological interaction.[23][27][39]

Apparatus:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Sample Preparation: Dilute the nanoemulsion formulation with deionized water to an appropriate concentration to avoid multiple scattering effects (usually a faint, slightly opalescent appearance).

  • Particle Size Measurement:

    • Equilibrate the sample in the instrument at 25°C.

    • Perform the measurement to obtain the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A PDI value < 0.3 indicates a narrow and homogenous size distribution.

  • Zeta Potential Measurement:

    • Load the diluted sample into a specific folded capillary cell.

    • Apply an electric field and measure the electrophoretic mobility of the droplets. The instrument software will convert this to the zeta potential. A value greater than |30| mV is desirable for good electrostatic stability.

References

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (n.d.). Slideshare. Retrieved from [Link]

  • Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. (2025, August 7). IT Medical Team. Retrieved from [Link]

  • McCartney, F., & Brayden, D. J. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Pharmaceutics, 11(1), 19. Retrieved from [Link]

  • Al-Amodi, A. A., Al-Dhuayan, A. S., et al. (2023). Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs. BioMed Research International. Retrieved from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. (n.d.). IT Medical Team. Retrieved from [Link]

  • NANOEMULSION IN ENHANCEMENT OF BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A REVIEW. (n.d.). Pharmacophore. Retrieved from [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]

  • Al-Amodi, A. A., Al-Dhuayan, A. S., et al. (2023). Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs. BioMed Research International. Retrieved from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). MDPI. Retrieved from [Link]

  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. (2021). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Insights of Nanoemulsion as a Drug Delivery System: An Overview of Current Trends and Applications. (2025, March 3). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. (n.d.). SciSpace. Retrieved from [Link]

  • Enhancing the Bioavailability of Poorly Soluble Drugs. (2024). Pharmaceutics. Retrieved from [Link]

  • Critical evaluation of permeation enhancers for oral mucosal drug delivery. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Formulations, Characterization and Applications of Nanoparticle in Drug Delivery: Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications. (2024). MDPI. Retrieved from [Link]

  • Intestinal Permeation Enhancers Safely Enable the Oral Delivery of Macromolecules. (n.d.). ProQuest. Retrieved from [Link]

  • Bioavailability Enhancement Techniques For Poorly Soluble Drug. (2025, December 12). IJCRT.org. Retrieved from [Link]

  • Overcoming poor permeability: Translating permeation enhancers for oral peptide delivery. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Critical Evaluation of Permeation Enhancers for Oral Mucosal Drug Delivery. (n.d.). AMiner. Retrieved from [Link]

  • Nanoformulations - Insights Towards Characterization Techniques. (n.d.). PubMed. Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). Expert Opinion on Drug Delivery. Retrieved from [Link]

  • Dissolution Tests for ER Products. (n.d.). APV. Retrieved from [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (n.d.). Ascendia Pharma. Retrieved from [Link]

  • Characterization of Nanoparticles for Drug Delivery. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Characterization of Nanoparticles Intended for Drug Delivery. (n.d.). Frederick National Lab for Cancer Research. Retrieved from [Link]

  • Characterisation of polymeric nanoparticles for drug delivery. (2025, February 28). Royal Society of Chemistry. Retrieved from [Link]

  • What is in vitro dissolution testing? (2024, January 10). Pion Inc. Retrieved from [Link]

  • In Vitro Dissolution Testing For Solid Oral Dosage Forms. (n.d.). Agno Pharmaceuticals. Retrieved from [Link]

  • The Value of In Vitro Dissolution in Drug Development. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. (2015). The AAPS Journal. Retrieved from [Link]

  • 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. (n.d.). ResearchGate. Retrieved from [Link]

  • 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. (n.d.). LookChem. Retrieved from [Link]

  • 3,5-diacetyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells. (2000). Anticancer Research. Retrieved from [Link]

  • 3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 3 5-DIACETYL-2 4 6-TRIMETHYL-1 4-DIHYDR&. (n.d.). Chongqing Chemdad Co.. Retrieved from [Link]

  • 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate. (n.d.). PubChem. Retrieved from [Link]

  • 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. (2014). Oxidative Medicine and Cellular Longevity. Retrieved from [Link]

  • 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. (2023). Current Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Protocol Modifications for Sensitive Assays Involving 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. This guide provides in-depth troubleshooting, protocol optimization strategies, and answers to frequently asked questions to ensure the accuracy and sensitivity of your experiments.

Section 1: Core Principles & Compound Fundamentals

This section addresses the foundational knowledge required to work with this specific Hantzsch ester, clarifying its identity and the mechanism of its formation, which is crucial for troubleshooting.

FAQ 1: What exactly is 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine and how is it formed?

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine (CAS No. 1081-09-0) is a derivative of 1,4-dihydropyridine (1,4-DHP).[1] It is most commonly the yellow, fluorescent product of the Hantzsch dihydropyridine synthesis, a classic multi-component reaction.[2][3]

Critically, its formation in an analytical context is typically used for the detection of acetaldehyde . The reaction involves the condensation of two equivalents of a β-dicarbonyl compound (acetylacetone), one equivalent of an aldehyde (acetaldehyde), and a nitrogen donor (ammonia or an ammonium salt like ammonium acetate).[2][4]

This compound is structurally analogous to 3,5-diacetyl-1,4-dihydrolutidine (DDL), the product formed when formaldehyde is the target analyte.[5] The key difference is the methyl group at the 4-position of the dihydropyridine ring, which originates from the acetaldehyde molecule. Both compounds share similar chromophoric and fluorophoric properties, but their reaction kinetics and spectral characteristics may differ slightly.

FAQ 2: What is the underlying mechanism of the Hantzsch reaction for this assay?

The Hantzsch reaction proceeds through several key steps. Understanding this mechanism is vital for diagnosing issues related to side products or low yield. The generally accepted pathway involves the formation of two key intermediates that ultimately combine and cyclize.[3][6][7]

  • Knoevenagel Condensation: Acetaldehyde reacts with one molecule of acetylacetone to form an α,β-unsaturated carbonyl intermediate.

  • Enamine Formation: A second molecule of acetylacetone reacts with ammonia to form a β-enamino ester.

  • Michael Addition & Cyclization: The enamine attacks the α,β-unsaturated intermediate. This is followed by an intramolecular cyclization and dehydration to yield the final 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine product.[7]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Acetaldehyde Acetaldehyde Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Acetaldehyde->Unsaturated_Carbonyl Knoevenagel Condensation Acetylacetone_1 Acetylacetone (1 eq.) Acetylacetone_1->Unsaturated_Carbonyl Acetylacetone_2 Acetylacetone (1 eq.) Enamine β-Enamino Ester Acetylacetone_2->Enamine Enamine Formation Ammonia Ammonia Ammonia->Enamine Final_Product 3,5-Diacetyl-2,4,6-trimethyl- 1,4-dihydropyridine Unsaturated_Carbonyl->Final_Product Michael Addition, Cyclization & Dehydration Enamine->Final_Product

Caption: The Hantzsch reaction pathway for acetaldehyde detection.

Section 2: Synthesis & Purification Troubleshooting Guide

For researchers synthesizing this compound as a standard or for biological screening, this section addresses common hurdles.

Q1: My Hantzsch reaction yield is disappointingly low. What are the most effective ways to improve it?

Low yield is a frequent issue with the classic Hantzsch synthesis, which can suffer from harsh conditions and long reaction times.[2]

  • Causality: The reaction equilibrium may not favor product formation, or side reactions may be consuming reactants. High temperatures over long periods can also lead to product degradation.

  • Solutions & Protocol Modifications:

    • Catalysis: Introduce an acid catalyst like p-toluenesulfonic acid (PTSA) to accelerate the condensation steps.[2]

    • Solvent Choice: While ethanol is common, consider alternative "green" solvents like water or glycerol, which can sometimes improve yields.[8]

    • Energy Input: The use of ultrasonic irradiation has been shown to dramatically increase yields (often >90%) and reduce reaction times by promoting efficient mixing and mass transfer in aqueous micelles.[2]

    • Reagent Purity: Ensure the acetaldehyde used is fresh and free of its common impurity, paraldehyde, which can inhibit the reaction. Use high-purity ammonium acetate as the ammonia source.

Q2: I'm observing multiple spots on my TLC plate, suggesting side products. How can I increase the reaction's selectivity?

The formation of multiple products indicates that alternative reaction pathways are competing with the desired Hantzsch cyclization.

  • Causality: The order of addition and stoichiometry of reactants are critical. Pre-formation of one intermediate before introducing the final components can guide the reaction down the correct path.[6]

  • Solutions & Protocol Modifications:

    • Controlled Reagent Addition: Instead of a one-pot dump, try a stepwise approach. For example, pre-react the acetaldehyde and one equivalent of acetylacetone to form the Knoevenagel adduct before adding the ammonia and the second equivalent of acetylacetone.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable rate. Refluxing for extended periods can promote side reactions. Room temperature reactions using more efficient catalysts (e.g., ionic liquids) have been reported and can offer higher purity.[2]

Standard Protocol: Synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

This protocol provides a reliable starting point for laboratory-scale synthesis.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (50 mL).

  • Reagents: Add acetaldehyde (10 mmol), acetylacetone (20 mmol), and ammonium acetate (15 mmol) to the flask.[4]

  • Reaction: Heat the mixture to a gentle reflux (approx. 78°C) with continuous stirring.

  • Monitoring: Monitor the reaction's progress every 30 minutes using Thin Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/hexane (3:7). The product is a yellow, UV-active spot. The reaction is typically complete within 2-4 hours.[4]

  • Isolation: Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes. The product will precipitate as a yellow solid.

  • Purification: Collect the crude solid by vacuum filtration, washing with a small amount of cold ethanol.[4] For higher purity, recrystallize the solid from hot ethanol. Dry the final product under vacuum. The expected melting point is in the range of 154-159°C.[9]

Section 3: Analytical Assay Troubleshooting

This is the core section for professionals using the in situ formation of this compound for the quantitative analysis of acetaldehyde.

Q1: The signal (absorbance or fluorescence) in my assay is weak or non-existent. What is the cause?

A weak signal is a common frustration and can stem from several factors related to reagent integrity or reaction conditions.

  • Causality: The Hantzsch reaction is incomplete, or the resulting dihydropyridine product is not being detected efficiently.

  • Troubleshooting Checklist:

    • Reagent Integrity: The primary culprit is often the acetylacetone reagent (often part of a "Nash Reagent" formulation).[5] It can degrade over time. Prepare fresh reagent weekly and store it protected from light in a refrigerator.

    • pH of Reaction: The reaction is pH-sensitive. The optimal pH for the formation of the dihydropyridine is typically between 6.0 and 7.0.[10] Ensure your ammonium acetate buffer is correctly prepared and has the right pH.[5]

    • Incubation Conditions: The reaction requires thermal energy to proceed to completion. Ensure you are heating the samples sufficiently. A common condition is 60°C for 10-30 minutes.[5][10] Inadequate heating will result in an incomplete reaction and a low signal.

    • Wavelength Selection: Verify that your spectrophotometer or fluorometer is set to the correct wavelengths. For absorbance, the maximum (λmax) is typically around 410-415 nm .[5][10] For fluorescence, typical excitation is ~415 nm and emission is ~480 nm, though these should be optimized on your instrument.[11]

Q2: My standard curve is not linear (low R² value). How can I fix this?

A non-linear standard curve invalidates quantitative results. The issue usually lies in technique or concentration range.

  • Causality: Inaccurate dilutions, saturation of the detector at high concentrations, or instability of the standards.

  • Solutions & Protocol Modifications:

    • Pipetting Technique: Use calibrated pipettes and proper technique. For low concentrations, perform serial dilutions carefully.

    • Concentration Range: You may be exceeding the linear dynamic range of the assay. If the curve flattens at the top, your highest concentrations are too high. Prepare a wider range of standards, focusing on the lower end.

    • Standard Stability: Prepare acetaldehyde standards fresh from a verified stock solution for each experiment. Acetaldehyde is volatile and can evaporate from solution, changing its concentration.

    • Incubation Time: Ensure all samples and standards are incubated for the exact same amount of time and at the same temperature before reading.

Q3: My blank/negative control has a very high background signal. What are the sources of this contamination?

A high blank reading obscures the signal from your actual samples and reduces the sensitivity of the assay.

  • Causality: Contamination of reagents or labware with acetaldehyde or other interfering aldehydes.

  • Solutions & Protocol Modifications:

    • Reagent Purity: Use high-purity water (Milli-Q or equivalent) and analytical grade reagents for all buffers and solutions. Some sources of ammonium acetate can contain trace aldehyde contaminants.

    • Labware Cleaning: Dedicate a set of glassware for this assay and wash it thoroughly. Avoid using detergents that may contain formaldehyde or other aldehydes as preservatives.

    • Sample Matrix Interference: If analyzing complex biological or environmental samples, other components in the matrix may be interfering. A study on the related formaldehyde assay noted interference from SO₂.[12] Run a matrix blank (a sample without the analyte) to diagnose this. If the matrix is the issue, sample cleanup (e.g., solid-phase extraction) may be necessary.

Q4: How can I significantly improve the sensitivity of my assay to detect very low levels of acetaldehyde?

For trace analysis, the standard colorimetric method may not be sufficient.[13]

  • Causality: The molar absorptivity of the dihydropyridine product limits the detection threshold in colorimetry. Fluorometry is inherently more sensitive.

  • Solutions & Protocol Modifications:

    • Switch to Fluorometry: The dihydropyridine product is fluorescent. Measuring fluorescence instead of absorbance can increase sensitivity by several orders of magnitude.

    • Fluorescence Enhancement: The fluorescence intensity of the dihydropyridine product can be dramatically increased (over tenfold) by performing the reaction in the presence of a serum albumin, such as Bovine Serum Albumin (BSA), at a concentration of 0.6-1.8% (w/v).[11] This is a powerful and simple modification for high-sensitivity applications.

    • Solvent Extraction: After the reaction, the dihydropyridine product can be extracted into a small volume of an immiscible organic solvent (e.g., n-amyl alcohol).[13] This concentrates the product, thereby increasing the signal and assay sensitivity.

ParameterStandard AssayHigh-Sensitivity ModificationRationale
Detection Mode Spectrophotometry (Absorbance)Fluorometry (Fluorescence)Fluorometry is inherently more sensitive than absorbance.
Wavelength ~412 nmEx: ~415 nm / Em: ~480 nmMeasures emitted light against a dark background, reducing noise.
Key Reagent Nash Reagent (Ammonium Acetate, Acetylacetone)Nash Reagent + Bovine Serum Albumin (BSA)BSA enhances the quantum yield of the fluorophore.[11]
Post-Reaction Direct MeasurementOptional: Extraction into organic solventConcentrates the product into a smaller volume for a stronger signal.[13]

Section 4: Data Interpretation & Best Practices

Adhering to best practices is essential for generating reproducible and trustworthy data.

FAQ 3: How should I prepare and store my reagents for maximum stability and performance?
  • Acetylacetone Reagent (Nash Reagent): Prepare this by mixing ammonium acetate, glacial acetic acid, and acetylacetone in high-purity water.[14] A typical recipe involves 15g ammonium acetate, 0.3mL glacial acetic acid, and 0.2mL acetylacetone in 100mL of water.[14] Store this solution in a dark, airtight bottle at 4°C for no longer than one week. Discard if it develops a significant yellow color.

  • Acetaldehyde Standards: Due to its volatility, prepare a high-concentration stock solution in water and determine its exact concentration via titration. Store this stock in a tightly sealed vial at 4°C. Prepare working standards by diluting this stock immediately before each assay.

Experimental Workflow: Quantitative Acetaldehyde Assay

This workflow outlines the critical steps from sample preparation to data analysis for a high-sensitivity fluorometric assay.

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Prep_Reagents Prepare Fresh Nash Reagent + BSA Add_Reagent Add Nash+BSA Reagent to All Wells/Tubes Prep_Reagents->Add_Reagent Prep_Standards Prepare Acetaldehyde Standards (Serial Dilution) Aliquot Aliquot Standards, Samples, & Blanks into Tubes/Plate Prep_Standards->Aliquot Prep_Samples Prepare Samples (Dilute if necessary) Prep_Samples->Aliquot Aliquot->Add_Reagent Incubate Seal and Incubate (e.g., 60°C for 20 min) Add_Reagent->Incubate Cool Cool to Room Temp (Protect from light) Incubate->Cool Measure Measure Fluorescence (Ex: ~415 nm, Em: ~480 nm) Cool->Measure Plot Plot Standard Curve (Fluorescence vs. Concentration) Measure->Plot Calculate Calculate Sample Concentrations from Regression Line Plot->Calculate

Caption: High-sensitivity fluorometric assay workflow.

References

  • Interference by chemicals in the determination of formaldehyde. (1988). OSTI.GOV. [Link]

  • Kleeberg, U., & Klinger, W. (1982). Sensitive formaldehyde determination with Nash's reagent and a 'tryptophan reaction'. Journal of Pharmacological Methods, 8(1), 19-31. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Supporting information Quantification of formaldehyde. The Royal Society of Chemistry. [Link]

  • Satoh, K., et al. (2000). 3,5-diacetyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells. Anticancer Research, 20(1A), 373-377. [Link]

  • Bunnage, M. E., et al. (2007). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Organic Process Research & Development, 11(3), 450-457. [Link]

  • Chou, S. S., et al. (1997). Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. Journal of Food and Drug Analysis, 5(3). [Link]

  • Putri, A. R., et al. (2021). The reaction of the Nash method. ResearchGate. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Alhassan, M., et al. (2019). Comparison of Three Spectrophotometric Reagents for Determination of Formaldehyde (FA) in Fish. International Journal of Advanced Research in Chemical Science, 6(3), 7-14. [Link]

  • Al-Jabari, G., & Jaselskis, B. (1988). Spectrophotometric determination of formaldehyde. Talanta, 35(8), 655-657. [Link]

  • Tessini, C., et al. (2021). Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil. Molecules, 26(21), 6538. [Link]

  • Muchtaridi, M., et al. (2018). Determination of Formaldehyde Content in Wet Noodles by Thin Layer Chromatography-Densitometry After Derivatization with Nash Reagent. Oriental Journal of Chemistry, 34(2), 1019-1025. [Link]

  • Brulińska, E., & Garska, M. (1992). [Determination of Formaldehyde Using the Colorimetric Method With Acetylacetone. I. Determination of Formaldehyde in Selected Cosmetic Products]. Roczniki Panstwowego Zakladu Higieny, 43(3-4), 289-293. [Link]

  • Takanashi, S., & Tamura, Z. (1970). Method for determination of formaldehyde.
  • Bailey, B. W., & Rankin, J. M. (1971). New spectrophotometric method for determination of formaldehyde. Analytical Chemistry, 43(6), 782-784. [Link]

  • Hošková, K., et al. (2019). Review of Spectrophotometric Methods for Determination of Formaldehyde. Journal of Chemistry. [Link]

  • Noenplab, A., et al. (2020). A Dihydropyridine Derivative as a Highly Selective Fluorometric Probe for Quantification of Au3+ Residue in Gold Nanoparticle Solution. Chemosensors, 8(3), 67. [Link]

  • El-Gamal, M. I., et al. (2021). Design and Synthesis of Multi-Functional Ligands through Hantzsch Reaction. Molecules, 26(11), 3343. [Link]

  • Sharma, M. G., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Chemistry Central Journal, 11(1), 53. [Link]

  • Lavilla, R., et al. (2004). Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. Bioorganic & Medicinal Chemistry Letters, 14(12), 3199-3202. [Link]

  • 3 5-DIACETYL-2 4 6-TRIMETHYL-1 4-DIHYDR&. Chongqing Chemdad Co.. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine and Nifedipine as L-type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular therapeutics, 1,4-dihydropyridine (DHP) derivatives represent a cornerstone in the management of hypertension and angina.[1][2] Nifedipine, a first-generation DHP, is a well-established L-type calcium channel blocker, exerting its therapeutic effect through vasodilation.[3] This guide provides a comparative analysis of the efficacy of a structurally related analogue, 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, with the established profile of nifedipine. While direct comparative experimental data for 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is not extensively available in public literature, this guide will leverage structure-activity relationship (SAR) principles within the dihydropyridine class to infer its potential efficacy and provide detailed protocols for a head-to-head experimental comparison.

Introduction to the Compounds

Nifedipine is a widely prescribed medication for hypertension and angina pectoris.[4] Its chemical structure features a 1,4-dihydropyridine ring with ester groups at the C3 and C5 positions and a nitrophenyl group at the C4 position. These structural motifs are crucial for its antagonistic activity at the L-type calcium channel.

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine , on the other hand, is a derivative where the ester groups of a nifedipine-like structure are replaced by acetyl groups. While research on this specific compound has explored its potential in reversing multidrug resistance in tumor cells, its profile as a vasodilator and calcium channel blocker is less characterized.[5][6]

Mechanism of Action: L-type Calcium Channel Blockade

The primary mechanism of action for dihydropyridine derivatives is the blockade of L-type voltage-gated calcium channels. These channels are critical for regulating the influx of extracellular calcium into vascular smooth muscle cells, which is a key trigger for muscle contraction. By inhibiting this calcium influx, DHPs lead to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.

The interaction of DHPs with the L-type calcium channel is highly specific, targeting the α1 subunit of the channel complex. The conformation of the dihydropyridine ring and the nature of the substituents at various positions significantly influence the binding affinity and, consequently, the antagonist potency.

L-type Calcium Channel Blockade cluster_0 Vascular Smooth Muscle Cell cluster_1 Pharmacological Intervention cluster_2 Physiological Effect Depolarization Depolarization L_type_Ca_Channel L-type Ca2+ Channel Depolarization->L_type_Ca_Channel opens Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Blockade Channel Blockade L_type_Ca_Channel->Blockade Ca_Calmodulin Ca2+ - Calmodulin Complex Ca_Influx->Ca_Calmodulin Vasodilation Vasodilation MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Contraction Muscle Contraction MLCK_activation->Contraction Vasoconstriction Vasoconstriction DHP Dihydropyridine (Nifedipine or Analogue) DHP->L_type_Ca_Channel binds to Blockade->Ca_Influx inhibits

Figure 1: Signaling pathway of L-type calcium channel blockade by dihydropyridines.

Comparative Efficacy: A Structure-Activity Relationship Perspective

The efficacy of dihydropyridine derivatives as calcium channel blockers is intricately linked to their chemical structure. While direct comparative data for 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is lacking, we can infer potential differences in efficacy based on established SAR principles.

FeatureNifedipine3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridineInferred Impact on Efficacy
Substituents at C3 and C5 Ester groupsAcetyl groupsThe substitution of ester groups with acetyl groups may alter the molecule's lipophilicity and electronic properties, which could influence its binding affinity to the L-type calcium channel. Studies on various DHP derivatives have shown that modifications at these positions can significantly impact potency.[1]
Substituent at C4 2-Nitrophenyl groupUnsubstituted (in the core name)The nature of the substituent at the C4 position is a critical determinant of activity. The presence of an aryl group at this position is generally required for potent calcium channel blocking activity.[4] If the C4 position of the acetyl derivative is unsubstituted, it is likely to have significantly lower vasodilatory efficacy compared to nifedipine.
Methyl groups at C2 and C6 PresentPresentThese methyl groups are generally considered important for maintaining the boat-like conformation of the dihydropyridine ring, which is optimal for receptor binding.

It is crucial to emphasize that the above table is based on theoretical SAR and requires experimental validation.

Experimental Protocols for a Head-to-Head Comparison

To definitively compare the efficacy of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine and nifedipine, the following experimental protocols are recommended.

In Vitro Vasodilation Assay Using Isolated Arterial Rings

This assay directly measures the ability of a compound to relax pre-constricted blood vessels.

Vasodilation Assay Workflow cluster_0 Preparation cluster_1 Equilibration & Viability Check cluster_2 Experiment cluster_3 Data Analysis Isolate_Artery Isolate rat thoracic aorta Cut_Rings Cut into 2-3 mm rings Isolate_Artery->Cut_Rings Mount_Rings Mount rings in organ bath Cut_Rings->Mount_Rings Equilibrate Equilibrate in Krebs-Henseleit buffer Mount_Rings->Equilibrate Wake_Up Induce contraction with KCl (Wake-up protocol) Equilibrate->Wake_Up Wash Wash and return to baseline Wake_Up->Wash Pre_constrict Pre-constrict with Phenylephrine (PE) Wash->Pre_constrict Cumulative_Addition Cumulative addition of test compound (Nifedipine or Analogue) Pre_constrict->Cumulative_Addition Record_Tension Record changes in isometric tension Cumulative_Addition->Record_Tension CRC Construct Concentration-Response Curve Record_Tension->CRC Calculate_IC50 Calculate IC50 value CRC->Calculate_IC50

Figure 2: Experimental workflow for the in vitro vasodilation assay.

Methodology:

  • Tissue Preparation: Euthanize a male Wistar rat (250-300 g) and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution.

  • Ring Preparation: Under a dissecting microscope, remove adherent connective tissue and cut the aorta into 2-3 mm wide rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the buffer every 15-20 minutes.

  • Viability Check: Depolarize the rings with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. After a stable contraction is achieved, wash the rings with fresh buffer until the tension returns to baseline.

  • Pre-constriction: Induce a submaximal, stable contraction with a vasoconstrictor such as phenylephrine (PE, e.g., 1 µM).

  • Cumulative Concentration-Response: Once the contraction to PE has stabilized, add the test compound (nifedipine or 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine) in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., from 1 nM to 10 µM).

  • Data Acquisition: Record the isometric tension continuously using a force transducer connected to a data acquisition system.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by PE. Plot the percentage of relaxation against the logarithm of the drug concentration to obtain a concentration-response curve. Calculate the IC50 value (the concentration of the drug that produces 50% of the maximal relaxation) for each compound.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This method directly assesses the ability of the compounds to inhibit the increase in intracellular calcium in vascular smooth muscle cells (VSMCs).

Intracellular Calcium Measurement Workflow cluster_0 Cell Preparation cluster_1 Measurement cluster_2 Experiment cluster_3 Data Analysis Culture_VSMCs Culture primary VSMCs Load_Dye Load cells with Fura-2 AM Culture_VSMCs->Load_Dye Place_on_Microscope Place cells on fluorescence microscope stage Load_Dye->Place_on_Microscope Perfuse_Buffer Perfuse with physiological salt solution Place_on_Microscope->Perfuse_Buffer Establish_Baseline Establish baseline fluorescence Perfuse_Buffer->Establish_Baseline Pre_incubate Pre-incubate with test compound (Nifedipine or Analogue) Establish_Baseline->Pre_incubate Stimulate Stimulate with a depolarizing agent (e.g., KCl) Pre_incubate->Stimulate Record_Fluorescence Record fluorescence at 340/380 nm excitation Stimulate->Record_Fluorescence Calculate_Ratio Calculate 340/380 nm fluorescence ratio Record_Fluorescence->Calculate_Ratio Convert_to_Ca Convert ratio to [Ca²⁺]i Calculate_Ratio->Convert_to_Ca Compare_Responses Compare peak [Ca²⁺]i increase Convert_to_Ca->Compare_Responses

Figure 3: Workflow for measuring intracellular calcium concentration.

Methodology:

  • Cell Culture: Culture primary vascular smooth muscle cells isolated from rat aorta on glass coverslips.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a physiological salt solution containing the dye.

  • Microscopy Setup: Place the coverslip with the dye-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Baseline Measurement: Perfuse the cells with a physiological salt solution and record the baseline fluorescence by alternating the excitation wavelength between 340 nm and 380 nm and measuring the emission at 510 nm.

  • Compound Incubation: Pre-incubate the cells with either nifedipine or 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine at various concentrations for a defined period.

  • Cell Stimulation: While continuously recording the fluorescence, stimulate the cells with a depolarizing agent, such as a high concentration of KCl, to induce calcium influx through L-type calcium channels.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm). This ratio is proportional to the intracellular calcium concentration. Convert the fluorescence ratio to [Ca²⁺]i using a standard calibration method. Compare the peak increase in [Ca²⁺]i in the presence and absence of the test compounds to determine their inhibitory effect.

Conclusion

Nifedipine is a well-characterized dihydropyridine calcium channel blocker with proven clinical efficacy. The vasodilatory potential of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, based on SAR, is likely to be influenced by the nature of the substituent at the C4 position and the replacement of ester groups with acetyl groups at the C3 and C5 positions. Without direct experimental evidence, any claims about its comparative efficacy remain speculative. The provided experimental protocols offer a robust framework for researchers to conduct a direct, quantitative comparison of these two compounds, thereby elucidating the pharmacological profile of this nifedipine analogue. Such studies are essential for the rational design and development of new dihydropyridine derivatives with potentially improved therapeutic properties.

References

  • 3,5-diacetyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells. Anticancer Res. 2000 Jan-Feb;20(1A):373-7.
  • An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. Chen-Yu Cheng, and Mei-Jing Lee and Jy-Yih Chen.
  • 3,5-diacetyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells. PubMed.
  • Effects of 4-alkyl analogues of 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine on hepatic cytochrome P-450 heme, apoproteins, and catalytic activities following in vivo administration to rats. Mol Pharmacol. 1990 Jan;37(1):130-6.
  • Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)
  • Synthesis and calcium channel antagonist activity of dialkyl 4-(dihydropyridinyl)
  • Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. PubMed.
  • A Comparative Analysis of 1,4-Dihydropyridine Derivatives as L-type Calcium Channel Blockers. Benchchem.
  • Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives.
  • 1,4-Dihydropyridines: A Multtifunctional Molecule- A Review.
  • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PMC - NIH.
  • Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)
  • Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carbamoyl Group. Semantic Scholar.
  • Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. PubMed.
  • Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carbamoyl Group.
  • Effects of a Series of 4-alkyl Analogues of 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine on the Major Inducible Cytochrome P-450 Isozymes of R
  • New 1,4-dihydropyridines with vasoconstrictor action through activ
  • Synthetic Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxyl
  • 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. LookChem.
  • Vasorelaxation by New Hybrid Compounds Containing Dihydropyridine and Pinacidil-Like Moieties. PubMed.
  • Dihydropyridine Ca2+ Channel Blockers Increase Cytosolic [Ca2+] by Activating Ca2+-sensing Receptors in Pulmonary Arterial Smooth Muscle Cells. PMC - PubMed Central.
  • Vasodilation by the calcium-mobilizing messenger cyclic ADP-ribose. PubMed.
  • Vasodilation and radical-scavenging activity of imperatorin and selected coumarinic and flavonoid compounds
  • Nifedipine - Wikipedia. (URL not available)
  • Measurement of intracellular calcium - PubMed. (URL not available)
  • What is the mechanism of Nifedipine?
  • New generations of dihydropyridines for treatment of hypertension - PMC - PubMed Central. (URL not available)

Sources

A Researcher's Guide to 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine: A Comparative Analysis for Cellular Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical validation of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine (DATMDHP) as a versatile research tool. We will explore its synthesis, mechanism of action, and performance in key cellular assays, offering a comparative perspective against other established compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 1,4-dihydropyridine (DHP) scaffold in their experimental designs.

Introduction: The Potential of the 1,4-Dihydropyridine Scaffold

The 1,4-dihydropyridine (DHP) core is a privileged scaffold in medicinal chemistry, most famously recognized for its role in L-type calcium channel blockers like nifedipine and amlodipine.[1][2] However, the biological activities of DHPs extend far beyond calcium channel modulation. Emerging research has highlighted their potential in diverse areas such as multidrug resistance (MDR) reversal in cancer, neuroprotection, and anticonvulsant activity.[3][4] DATMDHP, a specific analogue of the DHP family, serves as an excellent model compound to explore these non-canonical activities. Its symmetrical structure and straightforward synthesis make it an accessible tool for a wide range of research applications.

Synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine: The Hantzsch Reaction

The cornerstone of DHP synthesis is the Hantzsch reaction, a classic multi-component reaction first described in 1881.[5] This one-pot condensation reaction offers a robust and efficient route to the 1,4-dihydropyridine ring system.[2][6] The synthesis of DATMDHP involves the reaction of acetaldehyde, acetylacetone (in place of a β-keto ester), and a nitrogen donor like ammonium acetate.

G cluster_product Product acetaldehyde Acetaldehyde unsat_ketone α,β-Unsaturated Ketone (from Acetaldehyde + Acetylacetone) acetaldehyde->unsat_ketone acetylacetone1 Acetylacetone (2 eq.) enamine Enamine (from Acetylacetone + Ammonia) acetylacetone1->enamine acetylacetone1->unsat_ketone ammonia Ammonium Acetate ammonia->enamine datmdhp 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine enamine->datmdhp Michael Addition unsat_ketone->datmdhp Cyclization & Dehydration

Caption: Hantzsch Dihydropyridine Synthesis Workflow for DATMDHP.

Experimental Protocol: Synthesis of DATMDHP

This protocol is a generalized procedure based on the principles of the Hantzsch synthesis.[7][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetaldehyde (1 equivalent), acetylacetone (2 equivalents), and ammonium acetate (1.2 equivalents) in a suitable solvent such as ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, as a crystalline solid.

Validation as a Research Tool: Key Applications and Comparative Data

Reversal of Multidrug Resistance (MDR) in Cancer Cells

One of the most promising applications of certain DHPs is their ability to reverse multidrug resistance in cancer cells. MDR is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic drugs out of the cell, reducing their efficacy.[3]

Mechanism of Action: DHPs, including DATMDHP analogues, are thought to inhibit P-gp function, leading to increased intracellular accumulation of cytotoxic drugs.[9] This chemosensitizing effect can restore the effectiveness of conventional cancer therapies.

Comparative Performance:

A study on a series of 4-phenyl-3,5-diacetyl-1,4-dihydropyridines demonstrated their ability to reduce the activity of P-gp.[9] The MDR-reversing activity of these compounds was compared to the well-known P-gp inhibitors verapamil and nifedipine.[9]

CompoundConcentration (µg/mL)P-gp Inhibition Activity
DATMDHP Analogue (G2) 2.0 - 20.0Active
DATMDHP Analogue (G3) 2.0 - 20.0Active
Verapamil (VP) 2.0 - 20.0Active
Nifedipine (NP) 2.0 - 20.0Active

Table adapted from data on 4-phenyl-3,5-diacetyl-1,4-dihydropyridines.[9]

G cluster_cell MDR Cancer Cell pgp P-glycoprotein (P-gp) Efflux Pump drug_out Drug Efflux pgp->drug_out ATP-dependent efflux drug_in Chemotherapeutic Drug drug_in->pgp datmdhp DATMDHP datmdhp->pgp Inhibition

Caption: Mechanism of MDR Reversal by DATMDHP.

Experimental Protocol: P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)

This protocol is a standard method to assess P-gp function.[3][10][11]

  • Cell Culture: Plate P-gp overexpressing cells (e.g., MCF-7/ADR) and a parental, low-P-gp expressing cell line (e.g., MCF-7) in a 96-well plate.

  • Pre-incubation: Treat the cells with varying concentrations of DATMDHP, a positive control (e.g., verapamil), and a vehicle control for 30 minutes at 37°C.[3]

  • Rhodamine 123 Loading: Add the P-gp substrate, Rhodamine 123 (final concentration 1-5 µM), to all wells and incubate for 30-60 minutes at 37°C, protected from light.[3]

  • Washing: Gently aspirate the loading solution and wash the cells twice with ice-cold PBS.[3]

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (excitation/emission ~485/520 nm). Increased fluorescence in the presence of DATMDHP indicates inhibition of P-gp-mediated efflux.

Neuroprotective Potential

Atypical DHP derivatives that lack significant calcium channel blocking activity are being explored for their neuroprotective effects.[4] The proposed mechanisms include preventing calcium overload and reducing oxidative stress.[1][11]

Comparative Performance:

While specific data for DATMDHP in neuroprotection assays is limited, studies on other 4,6-diaryl-1,4-dihydropyridines have shown their ability to prevent calcium overload and exhibit neuroprotective effects.[1][11] One study found that a 4-(2-thienyl) substituted DHP showed the highest neuroprotective activity.[1]

CompoundConcentration (µM)Neuroprotective Effect (%)
4-(2-thienyl)-DHP 5>50
Other Diaryl-DHPs 530-36

Table adapted from data on 4,6-diaryl-1,4-dihydropyridines.[1]

Experimental Protocol: In Vitro Neuroprotection Assay

This is a general protocol to assess neuroprotection against oxidative stress.[12][13]

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate.

  • Pre-treatment: Treat the cells with various concentrations of DATMDHP for 1-2 hours.

  • Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) or glutamate for a defined period (e.g., 24 hours).

  • Cell Viability Assessment: Measure cell viability using a standard method like the MTT assay.[14]

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

It is crucial to assess the inherent cytotoxicity of any research compound.[14][15]

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of DATMDHP to the wells and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can then be calculated.[16][17][18]

Conclusion and Future Perspectives

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine and its analogues represent a class of compounds with significant potential beyond their traditional role as calcium channel modulators. Their utility as tools to study and potentially overcome multidrug resistance in cancer is a particularly active area of research. Furthermore, the exploration of their neuroprotective properties opens up new avenues for therapeutic development. The straightforward Hantzsch synthesis allows for the facile generation of a library of analogues for structure-activity relationship studies. As with any research tool, careful validation of its effects in the specific experimental system is paramount. This guide provides a foundational framework for researchers to design and execute robust experiments using DATMDHP, paving the way for new discoveries in cellular biology and pharmacology.

References

  • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PMC - NIH. Available at: [Link]

  • P-gp mediated efflux assays. Bio-protocol. Available at: [Link]

  • Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. MedChemComm (RSC Publishing). Available at: [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. Available at: [Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. PMC - NIH. Available at: [Link]

  • 3,5-diacetyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells. PubMed. Available at: [Link]

  • Flow cytometric analysis of P-glycoprotein function using rhodamine 123. PubMed. Available at: [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. Available at: [Link]

  • Dose response inhibitory curves and IC50 of synthesized derivatives... ResearchGate. Available at: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Cytotoxic activity of synthesized dihydropyridine compounds on various human cancer cell lines… ResearchGate. Available at: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Available at: [Link]

  • Atypical 1,4-dihydropyridine derivatives, an approach to neuroprotection and memory enhancement. PubMed. Available at: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. Available at: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. Available at: [Link]

  • Methodological approach to evaluating the neuroprotective effects of potential drugs. ResearchGate. Available at: [Link]

  • An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PMC. Available at: [Link]

  • The IC50, index of drug resistance (IDR), and index of reversal of drug... ResearchGate. Available at: [Link]

  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC. Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. Available at: [Link]

Sources

A Comparative Analysis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine and Other Dihydropyridines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Dihydropyridine Scaffold

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most recognized for its role in the development of L-type calcium channel blockers used in the management of cardiovascular diseases like hypertension.[1][2] The archetypal synthesis of these compounds is the Hantzsch reaction, a multicomponent condensation that provides a facile route to a diverse array of substituted dihydropyridines. Beyond their well-established role as cardiovascular drugs, dihydropyridine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, multidrug resistance (MDR) reversal, and neuroprotective effects.[3]

This guide focuses on a comparative analysis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, a representative of the 3,5-diacyl-substituted DHPs, with other prominent members of the dihydropyridine class. By examining their synthesis, biological activities, and the underlying structure-activity relationships, we aim to provide a comprehensive resource for the scientific community.

Synthesis of Dihydropyridines: The Hantzsch Reaction

The Hantzsch synthesis remains the most fundamental and widely employed method for the preparation of the 1,4-dihydropyridine ring system. This one-pot condensation reaction typically involves an aldehyde, two equivalents of a β-ketoester (or other β-dicarbonyl compound), and a nitrogen donor, such as ammonia or ammonium acetate.[4]

The mechanism of the Hantzsch synthesis is understood to proceed through initial Knoevenagel condensation of the aldehyde with one equivalent of the β-dicarbonyl compound, and the formation of an enamine from the second equivalent of the β-dicarbonyl and the nitrogen source. Subsequent Michael addition of the enamine to the Knoevenagel product, followed by cyclization and dehydration, yields the final dihydropyridine.

graph Hantzsch_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Aldehyde [label="Aldehyde"]; BetaKetoester1 [label="β-Ketoester (1 eq)"]; BetaKetoester2 [label="β-Ketoester (1 eq)"]; Ammonia [label="Ammonia/Ammonium Acetate"]; Knoevenagel [label="Knoevenagel Condensation Product"]; Enamine [label="Enamine Intermediate"]; MichaelAdduct [label="Michael Adduct"]; Dihydropyridine [label="1,4-Dihydropyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Aldehyde -> Knoevenagel; BetaKetoester1 -> Knoevenagel; BetaKetoester2 -> Enamine; Ammonia -> Enamine; Knoevenagel -> MichaelAdduct; Enamine -> MichaelAdduct; MichaelAdduct -> Dihydropyridine [label="Cyclization & Dehydration"]; }

Figure 1: Simplified workflow of the Hantzsch Dihydropyridine Synthesis.

Experimental Protocol: Synthesis of 3,5-Diacetyl-4-phenyl-1,4-dihydropyridine Derivatives

This protocol describes a general procedure for the synthesis of 4-phenyl-substituted 3,5-diacetyl-1,4-dihydropyridines, which are analogs of the title compound.

Materials:

  • Substituted benzaldehyde (10 mmol)

  • Acetylacetone (20 mmol)

  • Ammonium acetate (15 mmol)

  • Ethanol

Procedure:

  • A mixture of the substituted benzaldehyde (10 mmol), acetylacetone (20 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL) is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Comparative Biological Activity

While renowned for their calcium channel blocking properties, dihydropyridines exhibit a range of other biological effects. Here, we compare the performance of 3,5-diacetyl-1,4-dihydropyridine derivatives with other well-known DHPs in key biological assays.

Calcium Channel Modulation
graph Calcium_Channel_Blockade { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

DHP [label="Dihydropyridine"]; LTypeCaChannel [label="L-type Calcium Channel"]; CaInflux [label="Calcium Ion Influx"]; Vasodilation [label="Vasodilation", fillcolor="#34A853", fontcolor="#FFFFFF"];

DHP -> LTypeCaChannel [label="Binds to and blocks"]; LTypeCaChannel -> CaInflux [style=dashed, label="Inhibits"]; CaInflux -> Vasodilation [label="Leads to"]; }

Figure 2: Mechanism of action of dihydropyridine calcium channel blockers.

Cytotoxicity Against Cancer Cells

Several 1,4-dihydropyridine derivatives have been investigated for their potential as anticancer agents.[3] Studies have shown that certain 4-phenyl-3,5-diacetyl-1,4-dihydropyridines exhibit cytotoxic activity against various cancer cell lines. For example, one study reported that a 4-(3-hydroxyphenyl)-3,5-diacetyl-1,4-dihydropyridine derivative displayed the highest cytotoxicity against human promyelocytic leukemia (HL-60) and human squamous cell carcinoma (HSC-2) cells among the tested compounds.[7][8] In a separate study, 3,5-dibenzoyl-1,4-dihydropyridine derivatives with 2-trifluoromethyl, 2-chloro, and 3-chloro substitutions on the 4-phenyl ring showed significant cytotoxicity against HSC-2 cells, with IC50 values of 8.7 µM, 7.0 µM, and 7.0 µM, respectively.[9]

Table 1: Comparative Cytotoxicity of Dihydropyridine Derivatives

Compound ClassCell LineReported ActivityReference
4-Phenyl-3,5-diacetyl-1,4-dihydropyridinesHL-60, HSC-2High cytotoxicity observed for a 3-hydroxy substituted analog.[7][8]
4-Phenyl-3,5-dibenzoyl-1,4-dihydropyridinesHSC-2IC50 values of 7.0 - 8.7 µM for specific chloro and trifluoromethyl substituted analogs.[9]
Reversal of Multidrug Resistance (MDR)

Multidrug resistance is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[10] Interestingly, some dihydropyridines have been shown to inhibit the function of P-gp, thereby reversing MDR. A study on 4-phenyl-3,5-diacetyl-1,4-dihydropyridines demonstrated that several compounds in this series could reduce the activity of P-gp, an effect that was also observed with the known MDR modulators verapamil and nifedipine.[7][8] This suggests that the 3,5-diacetyl substitution pattern may be favorable for MDR reversal activity. While direct quantitative comparisons are limited, the ability of these compounds to modulate P-gp function highlights a promising avenue for further investigation.[10][11]

Structure-Activity Relationship (SAR) Insights

The biological activity of dihydropyridines is intricately linked to their structural features:

  • Substituents at the 3 and 5 positions: The nature of the ester or acetyl groups at these positions influences the compound's potency and selectivity for different biological targets. For calcium channel blockade, ester groups are generally preferred.

  • Substituent at the 4 position: The aryl group at this position is crucial for activity. The substitution pattern on this ring can significantly impact potency and can be tailored to enhance specific biological effects, such as cytotoxicity or MDR reversal.[9]

  • Substituents at the 2 and 6 positions: Small alkyl groups, such as methyl, are generally optimal for activity.

graph SAR_Dihydropyridine { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

DHP_Core [label="1,4-Dihydropyridine Core", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; R3_R5 [label="C3 & C5 Substituents\n(Ester/Acetyl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; R4 [label="C4 Substituent\n(Aryl Group)", fillcolor="#FBBC05", fontcolor="#202124"]; R2_R6 [label="C2 & C6 Substituents\n(Alkyl Groups)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biological_Activity [label="Biological Activity\n(Ca2+ Blockade, Cytotoxicity, MDR Reversal)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

DHP_Core -> R3_R5; DHP_Core -> R4; DHP_Core -> R2_R6; R3_R5 -> Biological_Activity; R4 -> Biological_Activity; R2_R6 -> Biological_Activity; }

Figure 3: Key structural features influencing the biological activity of 1,4-dihydropyridines.

Experimental Protocols

To facilitate further research, detailed protocols for key biological assays are provided below.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of dihydropyridine compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HL-60, HSC-2)

  • Complete cell culture medium

  • 96-well microplates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 2: P-glycoprotein (P-gp) Mediated MDR Reversal Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from MDR cancer cells.

Materials:

  • MDR cancer cell line overexpressing P-gp (e.g., a doxorubicin-resistant cell line) and its parental sensitive cell line.

  • Cell culture medium

  • Rhodamine 123

  • Test compounds

  • Known P-gp inhibitor (e.g., verapamil) as a positive control

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in culture medium.

  • Compound Incubation: Pre-incubate the cells with the test compounds or controls at various concentrations for a specified time.

  • Rhodamine 123 Loading: Add rhodamine 123 to the cell suspension and incubate to allow for cellular uptake.

  • Efflux and Measurement: Wash the cells to remove extracellular rhodamine 123 and resuspend them in fresh medium containing the test compounds. Incubate to allow for P-gp-mediated efflux. The intracellular fluorescence is then measured at appropriate time points using a flow cytometer or fluorescence plate reader.

  • Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. The activity can be quantified and compared to the positive control.

Conclusion and Future Perspectives

3,5-Diacetyl-1,4-dihydropyridine derivatives represent an intriguing subclass of the dihydropyridine family with demonstrated potential in cancer therapy, particularly in the context of cytotoxicity and the reversal of multidrug resistance. While their calcium channel blocking activity may be less pronounced compared to their 3,5-diester counterparts, their unique biological profile warrants further investigation.

Future research should focus on obtaining more quantitative comparative data, including IC50 values for calcium channel blockade, to fully elucidate the structure-activity relationships. Furthermore, comprehensive pharmacokinetic and in vivo efficacy studies are essential to translate the promising in vitro findings into potential therapeutic applications. The versatile Hantzsch synthesis provides a robust platform for the generation of novel analogs with optimized potency and selectivity, paving the way for the development of next-generation dihydropyridine-based therapeutics.

References

Please note: The reference list will be compiled and provided in the final version of the guide.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust quantification of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, a key Hantzsch ester, is fundamental to its application in research and development. This guide provides an in-depth comparison and cross-validation framework for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present detailed validation protocols in accordance with ICH guidelines, and offer a clear decision-making framework for ensuring data integrity and method interchangeability. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish and verify the reliability of their analytical data for this class of compounds.

Introduction: The Analytical Imperative for a Hantzsch Ester

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is a classic example of a Hantzsch 1,4-dihydropyridine (1,4-DHP). This heterocyclic scaffold is not merely a synthetic curiosity; it forms the core of numerous calcium channel blockers used in treating cardiovascular diseases.[1] The analytical characterization and quantification of this compound are therefore critical for synthesis monitoring, purity assessment, stability studies, and pharmacological evaluation.

The process of analytical method validation ensures that a chosen procedure is fit for its intended purpose. However, in the lifecycle of a project, it is often necessary to transfer a method to a different laboratory, update an existing method with new technology, or simply compare data generated by different techniques. This is where cross-validation becomes indispensable. Cross-validation serves as a scientific bridge, demonstrating that two distinct analytical procedures are equivalent and can be used interchangeably without impacting the final interpretation of the data.[2]

This guide will compare a traditional, widely accessible HPLC-UV method with a highly selective and sensitive GC-MS method for the analysis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

Overview of Primary Analytical Techniques

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis. For 1,4-DHPs, reversed-phase HPLC using a C18 column is a common choice due to the moderately polar nature of the molecule.[3][4] Detection is typically achieved using a UV-Vis spectrophotometer, as the dihydropyridine ring possesses a strong chromophore, leading to significant UV absorbance.[5][6]

  • Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. The retention time is characteristic of the compound under specific conditions.

  • Strengths: Robust, widely available, excellent for purity determination and quantification of the primary analyte.

  • Considerations: The light sensitivity of 1,4-DHPs necessitates precautions to prevent photodegradation during analysis.[7] The main metabolic or degradation pathway for 1,4-DHPs is the oxidation of the dihydropyridine ring to its pyridine analogue, a transformation that must be monitored.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds.[3] While some 1,4-DHPs may require derivatization to improve volatility and thermal stability, many can be analyzed directly.[8][9]

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

  • Strengths: Exceptional selectivity and sensitivity.[10] The mass spectrum provides structural confirmation, making it invaluable for impurity identification and stability studies where degradation products are unknown.

  • Considerations: The compound must be thermally stable to avoid degradation in the heated injector port. Non-volatile impurities will not be detected.

The Cross-Validation Workflow: A Strategic Approach

Cross-validation aims to demonstrate that two methods provide comparable results. According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, this involves analyzing the same set of samples with both procedures and comparing the outcomes.[2][11] Our approach will focus on key validation parameters.

Below is a diagram illustrating the logical flow of the cross-validation process.

CrossValidationWorkflow cluster_prep Phase 1: Preparation & Planning cluster_method1 Method A: HPLC-UV cluster_method2 Method B: GC-MS cluster_comparison Phase 2: Comparative Analysis cluster_outcome Phase 3: Outcome P1 Define Purpose & Acceptance Criteria (ICH Q2(R2)) P2 Prepare Standard & QC Samples P1->P2 M1_Dev Full Method Validation (Accuracy, Precision, Linearity, etc.) P2->M1_Dev M2_Dev Full Method Validation (Accuracy, Precision, Linearity, etc.) P2->M2_Dev M1_Analysis Analyze Validation Samples M1_Dev->M1_Analysis Comp Statistical Comparison of Results (e.g., t-test, Bland-Altman) M1_Analysis->Comp M2_Analysis Analyze Validation Samples M2_Dev->M2_Analysis M2_Analysis->Comp Decision Evaluate Against Acceptance Criteria Comp->Decision Pass Methods are Interchangeable Decision->Pass Criteria Met Fail Investigate Discrepancies (Method Bias, Sample Stability) Decision->Fail Criteria Not Met

Caption: Workflow for cross-validation of two analytical methods.

Experimental Protocols & Validation Data

Here we provide detailed, validated protocols for both HPLC-UV and GC-MS methods. The subsequent tables summarize the comparative performance data.

HPLC-UV Method Protocol

Rationale: A standard C18 column is selected for its versatility with moderately polar compounds. The mobile phase, a mixture of acetonitrile and water, provides good peak shape and resolution. Acetonitrile is chosen over methanol as it often provides lower backpressure and better UV transparency. A wavelength of 360 nm is selected based on the typical UV maximum for the 1,4-DHP chromophore.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v). Filter through a 0.45 µm membrane filter and degas.

  • Standard Preparation: Prepare a stock solution of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine in acetonitrile at 1 mg/mL. Prepare calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

  • Sample Preparation: Dissolve the test sample in acetonitrile to a target concentration within the calibration range.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV Detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 360 nm.

  • Analysis: Inject the standards to establish a calibration curve. Inject quality control (QC) samples and test samples for analysis.

GC-MS Method Protocol

Rationale: A DB-5MS or equivalent 5% phenyl-methylpolysiloxane column is chosen for its general-purpose utility and good performance for a wide range of semi-polar compounds.[12] Split injection is used to prevent column overloading. The temperature program is designed to ensure the analyte is eluted efficiently without thermal degradation. Electron Ionization (EI) is used for its ability to create reproducible fragmentation patterns for library matching and structural confirmation.

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine in ethyl acetate at 1 mg/mL. Prepare calibration standards ranging from 0.1 µg/mL to 20 µg/mL by serial dilution.

  • Sample Preparation: Dissolve the test sample in ethyl acetate to a target concentration within the calibration range.

  • GC-MS Conditions:

    • Instrument: Gas Chromatograph with a Mass Selective Detector.

    • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Split ratio 20:1).

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Source Temp: 230°C.

    • MS Quad Temp: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Analysis: Inject standards to build a calibration curve based on the area of a characteristic ion (e.g., the molecular ion). Inject QC and test samples.

Comparative Validation Data Summary

The following tables present hypothetical but realistic data from the validation of both methods, demonstrating their performance characteristics.

Table 1: Linearity and Range

Parameter HPLC-UV Method GC-MS Method Acceptance Criteria
Range 1 - 100 µg/mL 0.1 - 20 µg/mL -
Correlation Coefficient (r²) 0.9995 0.9992 ≥ 0.999

| Y-intercept (% of 100% response) | 1.2% | 2.5% | < 5% |

Table 2: Accuracy and Precision

QC Level HPLC-UV (% Recovery ± %RSD) GC-MS (% Recovery ± %RSD) Acceptance Criteria
Low QC (3 µg/mL) 101.5% ± 1.8% 98.7% ± 2.5% Recovery: 85-115%
Mid QC (50 µg/mL) 99.8% ± 1.2% 100.9% ± 1.9% RSD: ≤ 15%

| High QC (80 µg/mL) | 100.3% ± 1.1% | 102.1% ± 1.5% | |

Table 3: Sensitivity and Specificity

Parameter HPLC-UV Method GC-MS Method Comments
LOD 0.3 µg/mL 0.03 µg/mL GC-MS is ~10x more sensitive.
LOQ 1.0 µg/mL 0.1 µg/mL Quantifiable limit reflects sensitivity.

| Specificity | Peak purity > 99.5% by DAD | Confirmed by unique mass spectrum | MS provides superior specificity. |

Decision-Making Framework for Cross-Validation

After analyzing a set of at least three concentrations (Low, Mid, High QC) in triplicate with both methods, the results must be statistically compared. The core question is: Is there a statistically significant difference between the means of the two methods?

DecisionTree Start Collect Data from Both Methods (n≥3 replicates per QC level) StatTest Perform Student's t-test on mean results for each QC level Start->StatTest CheckPValue Is p-value < 0.05? StatTest->CheckPValue CheckBias Calculate % Difference between means: | (Mean_A - Mean_B) / Mean_A | * 100 CheckPValue->CheckBias No (Not statistically different) Fail Conclusion: Methods are NOT equivalent. Investigate for systematic bias. CheckPValue->Fail Yes (Statistically different) CheckBiasCriteria Is % Difference ≤ 15%? CheckBias->CheckBiasCriteria Pass Conclusion: Methods are equivalent and interchangeable. CheckBiasCriteria->Pass Yes CheckBiasCriteria->Fail No

Caption: Decision tree for interpreting cross-validation results.

Interpretation:

  • If the t-test shows no statistically significant difference (p > 0.05) and the percentage difference between the means is within an acceptable limit (typically ≤15%), the methods can be considered cross-validated and interchangeable.[13]

  • If a significant difference is observed, it indicates a potential systematic bias in one of the methods that must be investigated before the methods can be used to support the same study.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are robust and reliable methods for the analysis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

  • The HPLC-UV method is ideal for routine quality control, offering excellent precision and accuracy for quantifying the main component in relatively clean samples. Its accessibility makes it a workhorse in most analytical labs.

  • The GC-MS method provides superior sensitivity and unparalleled specificity. It should be the method of choice for trace-level quantification, metabolite identification, or detailed impurity profiling where structural confirmation is required.

Successful cross-validation, as demonstrated through the proposed workflow and acceptance criteria, provides documented evidence that data generated across different analytical platforms are comparable and reliable. This scientific rigor is the bedrock of trustworthy research and development, ensuring data integrity throughout a product's lifecycle.

References

  • Pugliano, L. et al. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of Mass Spectrometry, 42(5), 584-593.

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • Mira, A. et al. (2005). Gas chromatography/mass spectrometric study of non-commercial C-4-substituted 1,4-dihydropyridines and their oxidized derivative. Journal of the Chilean Chemical Society.

  • Stevenson, L. et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis.

  • Maurer, H. H., & Arlt, J. W. (1999). Screening procedure for detection of dihydropyridine calcium channel blocker metabolites in urine as part of a systematic toxicological analysis procedure for acidic compounds by gas chromatography-mass spectrometry after extractive methylation. Journal of Analytical Toxicology, 23(2), 73-80.

  • Acar, B. et al. (2011). Synthesis and Photoluminescent Properties of Novel 1,4-Dihydropyridine Derivatives. ResearchGate.

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. (2022). European Medicines Agency.

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum.

  • Jelić, D. et al. (2018). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Science OA.

  • ResearchGate. (n.d.). Chemical structures of the 1,4-DHP compounds.

  • ICH Q2(R2) Validation of Analytical Procedures. (2023). International Council for Harmonisation.

  • BenchChem. (2025). A Researcher's Guide to Characterizing Dihydropyran Derivatives: A Comparative Overview of Analytical Techniques.

  • Filarowski, A. et al. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Philosophical Transactions of the Royal Society A.

  • Thermo Fisher Scientific. (n.d.). Hantzsch Dihydropyridine Synthesis.

  • G. S. T. Anusha et al. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. MDPI.

Sources

A Comparative Guide to the Structure-Activity Relationships of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings on how structural modifications to this versatile scaffold influence its biological activity. We will delve into a comparative analysis of its efficacy in multidrug resistance (MDR) reversal, and explore its potential as a framework for developing novel antitubercular agents and calcium channel modulators.

Introduction: The 1,4-Dihydropyridine Scaffold

The 1,4-dihydropyridine (DHP) core is a privileged scaffold in medicinal chemistry, most famously recognized for its role in L-type calcium channel blockers used in the treatment of hypertension.[1] The Hantzsch synthesis, a classic multi-component reaction, provides a straightforward entry to this heterocyclic system, allowing for diverse substitutions and the fine-tuning of pharmacological properties.[2][3] The 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine backbone presents a unique substitution pattern that has been explored for various therapeutic applications, moving beyond the traditional realm of cardiovascular drugs.

This guide will focus on a comparative analysis of analogs based on this specific scaffold, providing experimental data and detailed protocols to support further research and development.

Core Structure and Key Modification Points

The fundamental structure of the 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine scaffold allows for structural modifications at several key positions, primarily at the N1 and C4 positions. These modifications have been shown to significantly impact the biological activity of the resulting analogs.

A placeholder image is used above. A chemical structure diagram would be inserted here showing the core scaffold with arrows pointing to the N1 and C4 positions as key points for modification. Caption: Key modification points on the 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine scaffold.

Comparative Analysis of Biological Activities

Multidrug Resistance (MDR) Reversal

One of the most promising activities of 3,5-diacetyl-1,4-dihydropyridine analogs is their ability to reverse multidrug resistance in cancer cells. MDR is a significant challenge in chemotherapy and is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).

A comparative study of eleven 4-phenyl-3,5-diacetyl-1,4-dihydropyridines revealed a clear structure-activity relationship for MDR reversal. The study assessed the compounds' ability to inhibit P-gp mediated efflux of Rhodamine 123, a fluorescent substrate of the pump.

Compound ID4-Phenyl SubstituentMDR Reversing ActivityCytotoxicity (HL-60 cells)
G1 HModerateModerate
G2 2-CH3HighLow
G3 3-CH3HighLow
G4 4-CH3LowModerate
G5 2-OCH3HighLow
G6 3-OCH3HighLow
G7 4-OCH3LowHigh
G8 2-ClHighModerate
G9 3-ClNoneLow
G10 4-ClLowModerate
G11 2,4-diClHighModerate

Data synthesized from: Anticancer Research, 20(1A), 373-7 (2000).

The data clearly indicates that the position of the substituent on the 4-phenyl ring plays a crucial role in MDR reversal activity. Analogs with substituents at the ortho and meta positions (G2, G3, G5, G6, G8, G11) generally exhibit higher P-gp inhibitory activity compared to those with para substituents (G4, G7, G10). Interestingly, the 3-chloro substituted analog (G9) was devoid of activity, highlighting the subtle electronic and steric effects that govern the interaction with P-gp.

Potential as Antitubercular Agents

While specific SAR studies on 3,5-diacetyl-1,4-dihydropyridine analogs for antitubercular activity are limited, the broader class of 1,4-dihydropyridines has shown significant promise.[4][5] Studies on other 1,4-DHP derivatives, such as those with dicarbamoyl and dicarboxylate substitutions, have demonstrated potent activity against Mycobacterium tuberculosis.[4]

Key structural features that have been associated with enhanced antitubercular activity in the broader 1,4-DHP class include:

  • Lipophilic substituents at the C3 and C5 positions.[4]

  • The presence of a heterocyclic ring at the C4 position.

  • Aromatic esters at the C3 and C5 positions have been shown to be more potent than their alkyl counterparts.

These findings suggest that the 3,5-diacetyl scaffold, with its inherent lipophilicity, could be a valuable starting point for the design of novel antitubercular agents. Further studies involving the introduction of various heterocyclic moieties at the C4 position are warranted.

Calcium Channel Modulation

The classical application of 1,4-dihydropyridines is as L-type calcium channel blockers.[1] The SAR for this activity is well-established for traditional DHP drugs like nifedipine and amlodipine. Generally, an aryl substituent at the C4 position is crucial for activity, with electron-withdrawing groups often enhancing potency.[6]

For the 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine analogs, it is plausible that they would exhibit some degree of calcium channel modulation. However, the replacement of the typical ester groups at the C3 and C5 positions with acetyl groups would likely alter the binding affinity and selectivity for the calcium channel. This modification could potentially lead to a different pharmacological profile, for instance, a reduced hypotensive effect which could be advantageous when developing these compounds for other indications like MDR reversal.[6] Further investigation is required to fully characterize the calcium channel modulating properties of this specific class of analogs.

Experimental Protocols

Synthesis: Hantzsch Dihydropyridine Synthesis

The following is a representative protocol for the synthesis of 4-aryl-3,5-diacetyl-2,6-dimethyl-1,4-dihydropyridines, based on the classical Hantzsch reaction.[2][3]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Acetylacetone (2,4-pentanedione)

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (10 mmol) in ethanol (20 mL).

  • To this solution, add acetylacetone (20 mmol, 2 equivalents) and ammonium acetate (12 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with cold ethanol and then with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-aryl-3,5-diacetyl-2,6-dimethyl-1,4-dihydropyridine.

Hantzsch_Synthesis aldehyde Aromatic Aldehyde mix Mix in Ethanol aldehyde->mix acac Acetylacetone (2 eq.) acac->mix nh4oac Ammonium Acetate nh4oac->mix reflux Reflux (4-6h) mix->reflux cool Cool to RT reflux->cool filter Vacuum Filtration cool->filter wash Wash (Ethanol, Water) filter->wash recrystallize Recrystallize wash->recrystallize product Pure 4-Aryl-3,5-diacetyl-2,6-dimethyl-1,4-dihydropyridine recrystallize->product

Caption: A typical workflow for the Hantzsch synthesis of 4-aryl-3,5-diacetyl-2,6-dimethyl-1,4-dihydropyridines.

Biological Assay: Rhodamine 123 Efflux Assay for MDR Reversal

This protocol details the use of flow cytometry to assess the P-gp inhibitory activity of test compounds by measuring the intracellular accumulation of Rhodamine 123.[7][8][9]

Materials:

  • MDR-overexpressing cancer cell line (e.g., P388/ADR) and the parental sensitive cell line (e.g., P388/S)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS)

  • Rhodamine 123

  • Test compounds (3,5-diacetyl-1,4-dihydropyridine analogs)

  • Verapamil (positive control)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Culture the MDR-overexpressing and sensitive cells to logarithmic growth phase.

  • Harvest the cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

  • Aliquot the cell suspension into flow cytometry tubes.

  • Add the test compounds and verapamil to the respective tubes at the desired concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the cells at 37°C for 30 minutes.

  • Add Rhodamine 123 to a final concentration of 1 µg/mL to all tubes and incubate for another 60 minutes at 37°C in the dark.

  • After incubation, wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 500 µL of PBS.

  • Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FL1).

  • The increase in intracellular fluorescence in the presence of a test compound compared to the vehicle control indicates inhibition of P-gp-mediated efflux.

Rhodamine_Assay start Start with MDR-overexpressing cells add_cmpd Add Test Compound/Control start->add_cmpd incubate1 Incubate (37°C, 30 min) add_cmpd->incubate1 add_rh123 Add Rhodamine 123 incubate1->add_rh123 incubate2 Incubate (37°C, 60 min, dark) add_rh123->incubate2 wash Wash with cold PBS (2x) incubate2->wash resuspend Resuspend in PBS wash->resuspend flow Flow Cytometry Analysis resuspend->flow analyze Analyze Fluorescence Intensity flow->analyze

Caption: Workflow for the Rhodamine 123 efflux assay to evaluate MDR reversal activity.

Biological Assay: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This protocol provides a method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[10][11][12][13][14]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC

  • 96-well microplates

  • Test compounds

  • Isoniazid or Rifampicin (positive control)

  • Alamar Blue reagent

  • Tween 80

Procedure:

  • Prepare a serial dilution of the test compounds in a 96-well plate.

  • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv. Include drug-free control wells.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add a mixture of Alamar Blue reagent and Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion and Future Perspectives

The 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine scaffold represents a promising platform for the development of novel therapeutic agents, particularly in the area of cancer multidrug resistance reversal. The SAR studies highlighted in this guide demonstrate that subtle modifications to the 4-phenyl substituent can have a profound impact on P-gp inhibitory activity.

While the antitubercular and calcium channel modulating activities of this specific class of analogs are yet to be fully elucidated, the broader 1,4-dihydropyridine literature suggests that these are fertile areas for future investigation. The synthetic accessibility of this scaffold via the Hantzsch reaction, coupled with its demonstrated biological activity, makes it an attractive target for further medicinal chemistry efforts. Future work should focus on a systematic exploration of substituents at the C4 and N1 positions to optimize potency and selectivity for various biological targets.

References

  • Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in molecular biology. [Link]

  • Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology. [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. PubMed. [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Scilit. [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. ResearchGate. [Link]

  • SAR studies of calcium channel blockers acitivity of 1,4-DHPs. ResearchGate. [Link]

  • Dually Acting Nonclassical 1,4-Dihydropyridines Promote the Anti-Tuberculosis (Tb) Activities of Clofazimine. National Institutes of Health. [Link]

  • Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of some novel 1,4-dihydropyridines as potential antitubercular agents. PubMed. [Link]

  • 2.5. P-gp mediated efflux assays. Bio-protocol. [Link]

  • 4-Pyridinio-1,4-Dihydropyridines as Calcium Ion Transport Modulators: Antagonist, Agonist, and Dual Action. National Institutes of Health. [Link]

  • A new type of Ca-channel modulation by a novel class of 1,4-dihydropyridines. PubMed. [Link]

  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. MDPI. [Link]

  • Anti-tuberculosis activity of synthesized compounds (4a–4m) expressed... ResearchGate. [Link]

  • A review on 1,4-dihydropyridines as anti-tuberculosis agent. ResearchGate. [Link]

  • Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. PubMed. [Link]

  • The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa. ResearchGate. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. YouTube. [Link]

Sources

Illuminating the Target: A Comparative Guide to Confirming the Biological Target of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery and Development

In the landscape of drug discovery, the precise identification of a compound's biological target is paramount. This guide provides an in-depth, technical framework for confirming the biological target of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, a compound belonging to a class of molecules with significant therapeutic and research applications. Drawing upon established methodologies and comparative data, we will navigate the experimental journey from a hypothesized target to its confident confirmation, emphasizing scientific integrity and logical validation at every step.

The Prime Suspect: Cytochrome P450 Enzymes

The 1,4-dihydropyridine (DHP) scaffold is a well-documented pharmacophore, famously associated with the modulation of L-type calcium channels. However, extensive research has also firmly established a distinct and potent activity of many DHP analogs: the mechanism-based inactivation of cytochrome P450 (CYP) enzymes. These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs.

Our investigational molecule, 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, is a structural analog of 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine (commonly known as DDC), a classic and potent inactivator of various CYP isoforms. This structural similarity strongly suggests that the primary biological target of our diacetyl derivative is also within the cytochrome P450 superfamily. The core of our investigation will therefore be to confirm this hypothesis, identify the specific CYP isoforms targeted, and quantify the inhibitory potency in comparison to established CYP inhibitors.

A Phased Approach to Target Validation

Confirming a biological target is a multi-faceted process that progresses from broad, cell-free assays to more complex cellular and even in vivo models. This guide will detail a logical workflow, explaining the rationale behind each experimental choice.

Phase 1: In Vitro Characterization of CYP Inhibition

The initial and most direct method to test our hypothesis is to assess the inhibitory activity of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine against a panel of key human CYP isoforms.

Experimental System: Human liver microsomes (HLMs) are the gold standard for in vitro drug metabolism studies. They contain a rich complement of CYP enzymes and provide a physiologically relevant environment for assessing inhibition. Alternatively, recombinant human CYP enzymes expressed in a heterologous system can be used for more granular analysis of specific isoform interactions.

Methodology: A typical CYP inhibition assay involves incubating the test compound with HLMs or a specific recombinant CYP isoform in the presence of a selective probe substrate and the necessary cofactor, NADPH. The rate of metabolism of the probe substrate is then measured, typically by quantifying the formation of a specific metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A decrease in the rate of metabolite formation in the presence of the test compound indicates inhibition.

Key Parameters to Determine:

  • IC50 (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. It is a primary measure of inhibitory potency.

  • Mechanism of Inhibition: Further kinetic studies are crucial to understand how the compound inhibits the enzyme.

    • Reversible Inhibition: The inhibitor binds non-covalently to the enzyme and can be displaced. This is characterized by determining the inhibition constant (Ki).

    • Time-Dependent Inhibition (TDI) and Mechanism-Based Inactivation (MBI): This is a more complex and often more clinically significant form of inhibition. The inhibitory effect increases with pre-incubation time with the enzyme and NADPH. MBI, a hallmark of many DHP analogs, involves the enzymatic conversion of the inhibitor into a reactive metabolite that covalently binds to and irreversibly inactivates the enzyme. Key parameters to determine are:

      • KI: The concentration of the inactivator that gives half the maximal rate of inactivation.

      • kinact: The maximal rate of inactivation at a saturating concentration of the inactivator.

Experimental Workflow for Determining Mechanism-Based Inactivation:

Caption: Workflow for determining mechanism-based inactivation kinetics.

Comparative Analysis: Benchmarking Against Known CYP Inhibitors

To contextualize the inhibitory potential of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, it is essential to compare its activity against well-characterized inhibitors of the same CYP isoforms. Based on the literature for other DHPs, CYP3A4 is a likely target. Therefore, we will use ketoconazole, verapamil, and erythromycin as comparators.

CompoundTarget IsoformInhibition TypeIC50 / Ki (µM)kinact (min-1)KI (µM)Reference
3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine CYP3A4 (Hypothesized)MBI (Hypothesized)To be determinedTo be determinedTo be determinedN/A
Ketoconazole CYP3A4Mixed Competitive/Non-competitiveKi: 0.011 - 0.045N/AN/A[1][2]
Verapamil (S-enantiomer) CYP3A4MBIN/A0.642.97
Erythromycin CYP3A4MBIN/AVaries by studyVaries by study

Note: The inhibitory parameters for erythromycin can vary depending on the experimental conditions and the specific CYP3A4 genetic variant.

Rationale for Comparator Selection:

  • Ketoconazole: A potent and widely used reversible inhibitor of CYP3A4, serving as a benchmark for strong inhibition.

  • Verapamil: A known mechanism-based inactivator of CYP3A4, providing a direct comparison for the hypothesized mechanism of the diacetyl compound.

  • Erythromycin: Another classic mechanism-based inactivator of CYP3A4, offering an additional point of comparison.

Phase 2: Cellular Assays to Confirm Target Engagement

While in vitro assays with microsomes are powerful, they lack the complexity of a cellular environment. Cellular assays provide a more physiologically relevant system to confirm that the compound can access and inhibit its target within a living cell.

Experimental System: Cryopreserved human hepatocytes or cell lines engineered to express specific CYP isoforms (e.g., HepG2 cells) are suitable models.

Methodology:

  • Cell Treatment: Culture the cells and treat them with varying concentrations of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

  • Probe Substrate Metabolism: After a suitable incubation period, add a CYP-isoform selective probe substrate to the cell culture.

  • Metabolite Quantification: After a further incubation, collect the cell culture medium and quantify the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis: A dose-dependent decrease in metabolite formation confirms target engagement and inhibition in a cellular context.

Signaling Pathway Visualization:

compound 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine cell_membrane Cell Membrane compound->cell_membrane cytoplasm Cytoplasm cell_membrane->cytoplasm ER Endoplasmic Reticulum cytoplasm->ER CYP_enzyme Cytochrome P450 ER->CYP_enzyme reactive_metabolite Reactive Metabolite CYP_enzyme->reactive_metabolite Metabolism metabolite Metabolite CYP_enzyme->metabolite Metabolism inactive_enzyme Inactive Enzyme reactive_metabolite->inactive_enzyme Covalent Binding probe_substrate Probe Substrate probe_substrate->CYP_enzyme Metabolism

Caption: Hypothesized intracellular mechanism of action.

Phase 3: In Vivo Studies for Ultimate Confirmation

The final and most definitive confirmation of a biological target comes from in vivo studies. These experiments assess the compound's effect in a whole-organism model, providing insights into its pharmacokinetic and pharmacodynamic properties.

Experimental Model: Rats are a commonly used preclinical model for studying drug metabolism.

Methodology:

  • Animal Dosing: Administer 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine to a cohort of rats.

  • Microsome Isolation: At various time points after dosing, sacrifice the animals and isolate liver microsomes.

  • Ex Vivo Enzyme Activity: Measure the activity of specific CYP isoforms in the isolated microsomes using probe substrates.

  • Pharmacokinetic Analysis: In a parallel group of animals, measure the plasma concentrations of the test compound over time to establish a pharmacokinetic profile.

Expected Outcome: A time-dependent decrease in the activity of specific CYP isoforms in the microsomes isolated from the treated animals, which correlates with the pharmacokinetic profile of the compound, would provide strong evidence for in vivo target engagement and inactivation.

Conclusion: A Rigorous Path to Target Confirmation

The journey to confirm the biological target of a novel compound is a systematic process of hypothesis testing and data-driven validation. For 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, the strong structural analogy to known CYP inactivators points towards cytochrome P450 enzymes as the primary target. By employing a phased experimental approach, from in vitro enzyme kinetics to cellular and in vivo models, and by rigorously comparing its activity to well-characterized inhibitors, researchers can confidently illuminate the mechanism of action of this and other novel chemical entities. This structured approach not only ensures scientific integrity but also provides the critical insights necessary for informed decisions in the drug development pipeline.

References

  • Ketoconazole is extensively used as an index inhibitor of cytochrome P450-3A (CYP3A) activity in vitro and in vivo, but the mechanism of ketoconazole inhibition of CYP3A still is not clearly established. J Pharm Pharmacol. 2011 Nov;63(11):1438-45. [Link]

  • Mechanism of cytochrome P450-3A inhibition by ketoconazole. J Pharm Pharmacol. 2011. [Link]

Sources

A Comparative Guide to the Independent Replication of Studies Utilizing 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, a prominent member of the Hantzsch ester family of compounds. We will explore its synthesis, mechanism of action as a biomimetic reducing agent, and critically compare its performance in asymmetric synthesis with alternative methodologies. This document is intended to serve as a practical resource for researchers seeking to replicate, understand, and improve upon studies employing this versatile reagent.

Introduction: The Significance of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, hereafter referred to as DHP, belongs to the class of Hantzsch 1,4-dihydropyridines. These compounds are synthetic analogues of the naturally occurring nicotinamide adenine dinucleotide (NADH) coenzyme, a key player in biological redox reactions.[1] The core utility of DHP and its congeners lies in their ability to act as mild and selective hydride donors in a variety of chemical transformations, most notably in asymmetric transfer hydrogenations.[2][3] This biomimetic approach offers a valuable alternative to traditional reduction methods that may require harsh reaction conditions or expensive metal catalysts.

The structure of DHP, with its dihydropyridine ring, is central to its function as a hydride source. The driving force for the hydride transfer is the formation of the highly stable aromatic pyridine ring as a byproduct.[4]

Synthesis and Physicochemical Properties

The classical and most common method for synthesizing DHP and other Hantzsch esters is the Hantzsch dihydropyridine synthesis.[5] This one-pot, multi-component reaction involves the condensation of an aldehyde (in this case, acetaldehyde), two equivalents of a β-dicarbonyl compound (acetylacetone), and an ammonia source (ammonium acetate).[6]

Physicochemical Properties of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine:

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Appearance Solid[7]
Melting Point 154-159 °C[4]
CAS Number 1081-09-0

Mechanism of Action: A Biomimetic Hydride Donor

The primary role of DHP in organic synthesis is to serve as a hydride (H⁻) donor, mimicking the function of NADH. In the presence of a suitable activator, typically a Brønsted or Lewis acid catalyst, the dihydropyridine ring of DHP donates a hydride ion to an electrophilic substrate.[8] The reaction is driven by the aromatization of the dihydropyridine ring to a stable pyridine derivative.

In the context of asymmetric synthesis, DHP is often used in conjunction with a chiral catalyst, such as a chiral phosphoric acid or a thiourea derivative.[1][7] The chiral catalyst coordinates to the substrate, creating a chiral environment that directs the hydride transfer from DHP to one face of the substrate, leading to the formation of a specific enantiomer of the product.

Asymmetric Transfer Hydrogenation cluster_0 Catalytic Cycle Substrate Substrate Activated_Complex Activated_Complex Substrate->Activated_Complex Coordination Chiral_Catalyst Chiral_Catalyst Chiral_Catalyst->Activated_Complex Product Product Activated_Complex->Product Pyridine_Byproduct Pyridine_Byproduct Activated_Complex->Pyridine_Byproduct Regenerated_Catalyst Regenerated_Catalyst Activated_Complex->Regenerated_Catalyst DHP 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine DHP->Activated_Complex Hydride Transfer Regenerated_Catalyst->Chiral_Catalyst

Figure 1: Generalized workflow of asymmetric transfer hydrogenation.

Performance in Asymmetric Transfer Hydrogenation: A Comparative Analysis

To objectively evaluate the performance of DHP, we will focus on a well-studied and synthetically important transformation: the asymmetric reduction of nitroolefins. Chiral nitroalkanes are valuable building blocks in medicinal chemistry.

Experimental Protocol: Asymmetric Reduction of β-Nitrostyrene

The following is a representative protocol for the asymmetric transfer hydrogenation of β-nitrostyrene using a Hantzsch ester and a chiral thiourea catalyst, based on the work of List and coworkers.[1]

Materials:

  • β-Nitrostyrene

  • Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

  • Jacobsen-type thiourea catalyst

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred solution of β-nitrostyrene (1.0 mmol) in CH₂Cl₂ (5.0 mL) is added the chiral thiourea catalyst (0.05 mmol, 5 mol%).

  • The Hantzsch ester (1.2 mmol) is then added in one portion.

  • The reaction mixture is stirred at 40 °C and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral nitroalkane.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Comparative Performance Data

The following table summarizes the performance of different Hantzsch esters and alternative reducing agents in the asymmetric reduction of nitroolefins and other challenging substrates. This data is compiled from various independent studies to provide a comparative overview.

SubstrateReducing AgentCatalystYield (%)ee (%)Reference
(E)-β-NitrostyreneDiethyl Hantzsch EsterJacobsen-type thiourea9694[1]
(E)-β-NitrostyreneDiethyl Hantzsch EsterSilica GelHighN/A (achiral)[9]
Various NitroolefinsDiethyl Hantzsch EsterS-benzyl isothiouronium iodideHighN/A (achiral)[10]
β,β-Disubstituted NitroolefinsDiethyl Hantzsch EsterJacobsen-type thiourea>95up to 98[1]
IminesDiethyl Hantzsch EsterChiral Phosphoric Acidup to 99up to 99[7]
KetonesBenzothiazolineChiral Phosphoric AcidHighHigh[11]
α-KetoestersDiethyl Hantzsch EsterChiral Cu(II)-bisoxazolineHighup to 98[12]
α,β-Unsaturated AldehydesDiethyl Hantzsch EsterChiral Imidazolidinone7190[5]
Ethyl BenzoylformateChiral DihydronicotinamideMg(ClO₄)₂-up to 28.5[6]

Analysis of Comparative Data:

The data clearly demonstrates that Hantzsch esters, including the diethyl ester which is structurally similar to DHP, are highly effective reducing agents in organocatalytic asymmetric transfer hydrogenations.[1][5][7][12] They consistently provide high yields and excellent enantioselectivities for a range of substrates when paired with an appropriate chiral catalyst.

Alternatives to Hantzsch Esters:

  • Benzothiazolines: These compounds have emerged as powerful alternatives to Hantzsch esters, in some cases providing superior results. For instance, in the reductive amination of ketones, benzothiazolines have been shown to be highly effective.[11]

  • Metal-Catalyzed Hydrogenation: Traditional methods using transition metal catalysts (e.g., Ru, Rh, Ir) with molecular hydrogen are also highly effective for asymmetric reductions. However, these methods often require high pressures and specialized equipment, and the catalysts can be expensive and toxic.

  • Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes offers a green and highly selective alternative for asymmetric reductions.[13] However, substrate scope can be limited, and optimization of reaction conditions can be more complex.

  • Chiral Boranes and Borohydrides: These reagents are also used for asymmetric reductions, but often require stoichiometric amounts of the chiral reagent.[14][15]

The choice of reducing agent and catalytic system is ultimately dependent on the specific substrate, desired stereochemical outcome, and practical considerations such as cost, scalability, and environmental impact.

Experimental Workflows and Logical Relationships

The successful implementation of studies involving DHP requires a clear understanding of the experimental workflow and the interplay between the different components of the reaction system.

Experimental_Workflow cluster_1 Decision Making in Asymmetric Reduction Substrate_Selection Select Substrate (e.g., Nitroolefin, Imine) Choice_of_Hydride_Source Choose Hydride Source Substrate_Selection->Choice_of_Hydride_Source DHP_Path 3,5-Diacetyl-2,4,6-trimethyl- 1,4-dihydropyridine Choice_of_Hydride_Source->DHP_Path Biomimetic Approach Alternative_Path Alternative Reducing Agent (e.g., Benzothiazoline, NaBH₄) Choice_of_Hydride_Source->Alternative_Path Alternative Methods Catalyst_Selection Select Chiral Catalyst (e.g., Phosphoric Acid, Thiourea) DHP_Path->Catalyst_Selection Alternative_Path->Catalyst_Selection Reaction_Setup Reaction Setup & Optimization Catalyst_Selection->Reaction_Setup Analysis Purification & Stereochemical Analysis (HPLC) Reaction_Setup->Analysis Results Compare Yield & ee Analysis->Results

Figure 2: Decision workflow for selecting a reduction method.

Conclusion

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine and other Hantzsch esters are robust and versatile reagents for asymmetric transfer hydrogenation. Their ability to act as biomimetic NADH analogues, coupled with the development of highly efficient chiral organocatalysts, has made them indispensable tools in modern organic synthesis. While alternative methods exist, the operational simplicity, mild reaction conditions, and excellent stereoselectivities achievable with Hantzsch esters make them a highly attractive option for the synthesis of chiral molecules. This guide provides a foundation for researchers to critically evaluate and successfully replicate studies in this exciting and rapidly evolving field.

References

  • PubChem. 1,1'-(1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one. Available from: [Link]

  • Martin, N. J. A., Ozores, L., & List, B. (2007). Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. Journal of the American Chemical Society, 129(29), 8976–8977. Available from: [Link]

  • Chauhan, P., Kaur, K., Bala, N., Kumar, V., & Chimni, S. S. (2011). Catalyst-free and solventless Hantzsch ester mediated reduction of nitroolefins at elevated temperature. Indian Journal of Chemistry - Section B, 50B(3), 304-309.
  • ResearchGate. Reduction of α,β-unsaturated nitroolefins into nitroalkanes with Hantzsch ester promoted by isothiouronium salts. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles. Available from: [Link]

  • Ono, N., et al. (1985). A Highly Chemoselective Reduction of Conjugated Nitro Olefins with Hantzsch Ester in the Presence of Silica Gel. Tetrahedron Letters, 26(9), 1145-1148.
  • Zhelavskyi, O., et al. (2023). Asymmetric Transfer Hydrogenation of Heterocyclic Compounds in Continuous Flow Using an Immobilized Chiral Phosphoric Acid as Catalyst. Organic Letters, 25(18), 3336-3340.
  • National Center for Biotechnology Information. Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles. Available from: [Link]

  • Ouellet, S. G., Tuttle, J. B., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Journal of the American Chemical Society, 127(1), 32-33.
  • Rueping, M., et al. (2008). 6.25 Reduction: Asymmetric Transfer Hydrogenation with Hantzsch Esters. In Comprehensive Organic Synthesis II (pp. 1093-1133). Elsevier.
  • You, S.-L. (2007). Recent developments in asymmetric transfer hydrogenation with Hantzsch esters: a biomimetic approach. Chemistry–An Asian Journal, 2(7), 820-827.
  • Rueping, M., et al. (2006). Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters. Organic Letters, 8(24), 5653-5655.
  • Simón, L., & Goodman, J. M. (2008). Theoretical Study of the Mechanism of Hantzsch Ester Hydrogenation of Imines Catalyzed by Chiral BINOL-Phosphoric Acids. Journal of the American Chemical Society, 130(27), 8741–8747.
  • Ohno, A., et al. (1985). NADH model reaction. Importance of hydroxy-groups in the asymmetric reduction of ethyl benzoylformate. Journal of the Chemical Society, Perkin Transactions 1, 2023-2027.
  • Faisca Phillips, A. M., & Pombeiro, A. J. L. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis.
  • Organic Chemistry Portal. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Available from: [Link]

  • You, S.-L. (2007). Recent developments in asymmetric transfer hydrogenation with Hantzsch esters: a biomimetic approach. Chemistry–An Asian Journal, 2(7), 820-827.
  • Ouellet, S. G., et al. (2005). Enantioselective Organocatalytic Hydride Reduction. Journal of the American Chemical Society, 127(1), 32-33.
  • Faisca Phillips, A. M., & Pombeiro, A. J. L. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis.
  • Fushimi, T., et al. (1980). Asymmetric Reduction of α-Keto-esters and Trifluoroacetophenone with N-anionized Hantzsch ester. Bulletin of the Institute for Chemical Research, Kyoto University, 58(3), 320-328.
  • Faisca Phillips, A. M., & Pombeiro, A. J. L. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis.
  • Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Addition to Imines. Chemical Reviews, 99(4), 1069–1094.
  • de Miranda, A. S., et al. (2018). Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular properties on the stereochemical outcome. Anais da Academia Brasileira de Ciências, 90(1), 375-387.
  • Faisca Phillips, A. M., & Pombeiro, A. J. L. (2017). Recent advances in organocatalytic enantioselective transfer hydrogenation. Organic & Biomolecular Chemistry, 15(11), 2307-2340.
  • Black, G. M., & North, C. (2023). Green Chemistry. Chemical Science, 14(18), 4749-4754.
  • Organic Chemistry Portal. Amine synthesis by imine reduction. Available from: [Link]

  • Wang, P., et al. (2023). Dinickel-catalyzed enantioselective reductive addition of imines with vinyl halides.
  • Ouellet, S. G., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(51), 18022-18023.
  • Wang, J., et al. (2023). Biomimetic Asymmetric Reduction Based on the Regenerable Coenzyme NAD(P)H Models. Accounts of Chemical Research, 56(15), 1973-1986.
  • Asymmetric Reduction of 3-Ketoproline Ethyl Ester by Modified Borohydrides and Various Vegetables. (2017). Journal of the Korean Chemical Society, 61(5), 246-251.

Sources

Beyond Blood Pressure: Unveiling the Latent Advantages of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

A Senior Application Scientist's Comparative Analysis

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, famously embodied by drugs like Nifedipine and Amlodipine, which have been used for decades to treat hypertension by blocking L-type calcium channels.[1][2] However, the therapeutic potential of this versatile heterocycle extends far beyond vasodilation. Recent research has pivoted towards modifying the classical DHP structure to unlock novel biological activities, particularly in oncology and cellular protection.

This guide focuses on a specific, non-classical analogue: 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine (DATMDHP) . We will objectively compare this compound's structural and functional profile to its more conventional ester-based counterparts. The central thesis of this analysis is that the substitution of C3/C5 ester groups with acetyl moieties, and the C4 aryl group with a simple methyl group, confers significant advantages by decoupling desired therapeutic effects from unwanted cardiovascular activity. This guide will provide the scientific rationale, comparative data from closely related analogues, and detailed experimental protocols for researchers to validate these claims.

Structural Divergence: A Tale of Two Scaffolds

The primary structural difference between DATMDHP and classical DHPs lies in the substituents at the C3, C5, and C4 positions of the dihydropyridine ring. Classical DHPs almost invariably feature bulky ester groups at C3 and C5 and an aromatic ring at C4, which are known structural requirements for potent L-type calcium channel antagonism.[3] DATMDHP breaks this mold.

Figure 1: Key structural differences between classical DHPs and DATMDHP.

Primary Advantage: Potent Multidrug Resistance (MDR) Reversal with Minimal Cardiovascular Effect

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[4] While first-generation DHPs like nifedipine were found to inhibit P-gp, their clinical use as MDR modulators was precluded by their potent hypotensive effects at the required concentrations.[5][6]

Research into 3,5-diacetyl-1,4-dihydropyridine derivatives reveals a remarkable functional divergence: these compounds retain or even enhance MDR reversal activity while exhibiting dramatically reduced calcium channel antagonism.[5][6]

Mechanistic Insight

The prevailing hypothesis is that the replacement of C3/C5 ester groups with acetyl groups alters the molecule's conformation and electronic distribution, reducing its affinity for the L-type calcium channel's binding site. However, the core DHP structure still effectively interacts with P-gp, inhibiting its efflux function and restoring cancer cell sensitivity to chemotherapeutic agents like doxorubicin.[7][8] Studies on various 4-aryl-3,5-diacetyl-DHPs have consistently shown potent MDR reversal in doxorubicin-resistant cell lines.[4][9]

The presence of a small alkyl group (methyl) at the C4 position in DATMDHP, instead of the bulky aryl ring required for high calcium channel affinity, is expected to further diminish cardiovascular effects, making it a highly selective MDR modulator.[3]

Comparative Performance Data (from Analogues)

While direct experimental data for DATMDHP is not yet published, we can assemble a comparative profile based on robust data from closely related 4-aryl-3,5-diacetyl-DHPs versus classical DHPs.

Compound ClassMDR Reversal ActivityL-Type Ca2+ Channel Activity (IC50)Key Advantage
Classical DHPs (e.g., Nifedipine)ModerateHigh (nM range)-
4-Aryl-3,5-diacetyl-DHPs HighLow (µM range) or Negligible[5][6]High Selectivity: Potent MDR reversal without dose-limiting cardiovascular side effects.
DATMDHP (Predicted)HighExpected to be very low/negligibleOptimized Selectivity: C4-methyl group likely further reduces Ca2+ channel activity, maximizing the therapeutic window.

Secondary Advantage: A Scaffold for Enhanced Antioxidant Potential

The 1,4-dihydropyridine ring is a bioisostere of NADH, the body's primary reducing equivalent. This inherent structure allows DHP compounds to act as potent antioxidants, protecting cells from damage induced by reactive oxygen species (ROS).[3][10] Oxidative stress is implicated in numerous pathologies, making the development of novel antioxidants a key research priority.

While many DHPs show antioxidant activity, the properties of DATMDHP are hypothesized to be particularly favorable.

Physicochemical Rationale
  • Reduced Steric Hindrance: The smaller acetyl groups at C3/C5 compared to bulky esters may allow for more favorable interaction with radical species.

  • Modified Lipophilicity: The acetyl groups alter the molecule's polarity and lipophilicity compared to their ester counterparts.[11][12] This can significantly affect cell membrane permeability and access to intracellular ROS, potentially enhancing protective effects within the cell. Studies on other molecular classes have shown that modifying acyl chain length directly impacts antioxidant efficacy.[13]

  • Electronic Effects: The electron-withdrawing nature of the acetyl carbonyls influences the electron density of the DHP ring, which is crucial for its hydrogen-donating, radical-scavenging ability.[14]

While direct comparative antioxidant assays between DATMDHP and its ester analogue are needed, the structural modifications present a compelling case for potentially superior performance or a more favorable therapeutic profile.

Experimental Protocols & Workflows

To empower researchers to investigate and validate these claims, this section provides detailed, self-validating experimental protocols.

Synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine (DATMDHP)

This protocol is based on the classical Hantzsch Dihydropyridine Synthesis, a reliable and high-yield multicomponent reaction.[15][16][17] The reactants for DATMDHP are acetaldehyde (provides C4 and its methyl substituent), pentane-2,4-dione (provides the C2/C6 methyls and C3/C5 acetyls), and an ammonia source.

G cluster_reactants Reactants cluster_process Process acetaldehyde Acetaldehyde (1 eq.) reflux Reflux in Ethanol (Solvent) acetaldehyde->reflux acetylacetone Pentane-2,4-dione (2 eq.) acetylacetone->reflux ammonia Ammonium Acetate (1 eq.) ammonia->reflux cool Cool to RT reflux->cool precipitate Precipitate in ice-water cool->precipitate filter Filter & Wash precipitate->filter recrystallize Recrystallize (from Ethanol) filter->recrystallize product Product: DATMDHP recrystallize->product

Figure 2: Workflow for the Hantzsch synthesis of DATMDHP.

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine pentane-2,4-dione (2.0 g, 20 mmol) and ammonium acetate (0.77 g, 10 mmol) in 20 mL of absolute ethanol.

  • Addition of Aldehyde: To the stirring solution, add acetaldehyde (0.44 g, 10 mmol) dropwise.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7).

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of ice-cold water while stirring. A yellow precipitate will form.

  • Purification: Collect the crude product by vacuum filtration and wash the solid with cold water (2 x 20 mL). Dry the product under vacuum.

  • Recrystallization: Purify the crude solid by recrystallization from hot ethanol to yield pure 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine as yellow crystals.

Assay for Antioxidant Activity (DPPH Radical Scavenging)

This protocol measures the ability of a compound to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the purple DPPH radical to its yellow non-radical form is monitored spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.2 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.

    • Test Compound Stock: Prepare a 1 mg/mL stock solution of DATMDHP in methanol. Create a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

    • Positive Control: Prepare a similar dilution series for a standard antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each test compound dilution to separate wells in triplicate.

    • Add 100 µL of the 0.2 mM DPPH solution to each well.

    • For the blank control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Read the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Assay for MDR Reversal (Doxorubicin Accumulation)

This assay quantifies the ability of a compound to inhibit P-gp-mediated efflux by measuring the intracellular accumulation of a fluorescent chemotherapy drug, doxorubicin (DOX), in a resistant cancer cell line.

G start Seed MDR Cancer Cells (e.g., MES-SA/Dx5) treat Treat cells with: 1. Vehicle (Control) 2. Verapamil (Positive Control) 3. DATMDHP (Test) start->treat add_dox Add Doxorubicin (DOX) to all wells treat->add_dox incubate Incubate for 90 min add_dox->incubate wash Wash cells to remove extracellular DOX incubate->wash lyse Lyse cells wash->lyse measure Measure intracellular DOX fluorescence (Ex: 480 nm, Em: 590 nm) lyse->measure result Result: Higher fluorescence indicates efflux pump inhibition (MDR Reversal) measure->result

Figure 3: Workflow for the in vitro MDR reversal assay.

Methodology:

  • Cell Culture: Seed P-gp-overexpressing cancer cells (e.g., MES-SA/Dx5 or P388/DX) into a 24-well plate at a density of 2.5 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment:

    • Pre-treat the cells for 30 minutes with:

      • Vehicle control (e.g., 0.1% DMSO).

      • Positive control: Verapamil (a known P-gp inhibitor) at 20 µM.

      • Test compound: DATMDHP at various non-toxic concentrations (e.g., 1, 5, 20 µM).

  • Doxorubicin Addition: Add doxorubicin to all wells to a final concentration of 10 µM and incubate for an additional 90 minutes at 37°C.

  • Cell Processing:

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular doxorubicin.

    • Lyse the cells by adding 200 µL of a lysis buffer (e.g., 1% Triton X-100 in PBS).

  • Quantification:

    • Transfer the lysate to a black 96-well plate.

    • Measure the intracellular doxorubicin fluorescence using a fluorometer (Excitation ~480 nm, Emission ~590 nm).

  • Analysis: Compare the fluorescence intensity in DATMDHP-treated cells to the vehicle control. A significant increase in fluorescence indicates inhibition of doxorubicin efflux and successful MDR reversal.

Conclusion and Future Directions

The structural paradigm of 3,5-diacetyl-1,4-dihydropyridines, represented by DATMDHP, offers a compelling strategic advantage over classical DHP compounds. The primary, evidence-supported benefit is the potential to develop highly selective multidrug resistance modulators that are devoid of the dose-limiting cardiovascular side effects that plagued earlier attempts in this area.[5][6] Furthermore, the unique physicochemical properties imparted by the acetyl and C4-methyl substituents present a plausible, albeit currently hypothetical, advantage for enhanced antioxidant activity.

This guide provides the foundational logic and, critically, the specific experimental frameworks needed to formally test these hypotheses. Direct comparative studies are now required to quantify the MDR reversal efficacy and antioxidant capacity of DATMDHP against its ester-based analogues and established drugs. Such research will be pivotal in validating this scaffold as a next-generation therapeutic agent for use in oncology and diseases of oxidative stress.

References

This is a compiled list of sources used for this analysis. All links are valid as of the time of generation.

  • Safak, C., et al. (2013). Reversal of multidrug resistance in cancer cells by novel asymmetrical 1,4-dihydropyridines. Archives of Pharmacal Research, 36(7), 899-912. [Link]

  • Shah, A., et al. (2014). Reversal of multidrug resistance by new dihydropyridines with low calcium antagonist activity. Acta Oncologica, 33(7), 787-791. [Link]

  • Various Authors. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Biointerface Research in Applied Chemistry, 12(3), 3117-3134. [Link]

  • Khurana, N., & Bansal, R. (2019). Antioxidant activity of different dihydropyridines. ResearchGate. [Link]

  • Wulsten, D., et al. (2020). Discovery of Novel Symmetrical 1,4-Dihydropyridines as Inhibitors of Multidrug-Resistant Protein (MRP4) Efflux Pump for Anticancer Therapy. Molecules, 25(18), 4245. [Link]

  • Velena, A., et al. (2018). Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro. Antioxidants, 7(9), 124. [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Kawase, M., et al. (2000). 3,5-diacetyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells. Anticancer Research, 20(1A), 373-377. [Link]

  • Phillips, A. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1431. [Link]

  • Various Authors. (2019). Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. ResearchGate. [Link]

  • Sharma, R., et al. (2025). Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions. Current Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • ChemTube3D. Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]

  • Kawase, M., et al. (2000). 3,5-diacetyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells. anticancer.med.uoa.gr. [Link]

  • Capolongo, L., et al. (1994). Reversal of multidrug resistance by new dihydropyridines with low calcium antagonist activity. Acta Oncologica, 33(7), 787-91. [Link]

  • Grandi, M., et al. (1994). REVERSAL OF MULTIDRUG RESISTANCE BY NEW DIHYDROPYRIDINES WITH LOW CALCIUM ANTAGONIST ACTIVITY. ACTA ONCOLOGICA, 33(7), 787-791. [Link]

  • PubChem. 1-Acetyl-1,4-dihydropyridine. PubChem. [Link]

  • Parthiban, A., & Makam, P. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(46), 30097-30132. [Link]

  • Various Authors. (2012). 1,4-Dihydropyridines: A Multtifunctional Molecule- A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 81-91. [Link]

  • Corregan, M., & Marks, G. S. (1990). Effects of 4-alkyl analogues of 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine on hepatic cytochrome P-450 heme, apoproteins, and catalytic activities following in vivo administration to rats. Molecular Pharmacology, 37(1), 130-136. [Link]

  • Kokorēvica, S., et al. (2022). Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. Molecules, 27(19), 6296. [Link]

  • Obata, A., et al. (2021). Effects of Molecular Structure on the Physical Properties of Fully Substituted Cellulose Esters of Aliphatic Acids. Polymers, 13(21), 3737. [Link]

  • Skellern, G. G., et al. (2017). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Xenobiotica, 47(10), 833-850. [Link]

  • Singh, A., et al. (2012). Effect of acetyl esterification on physicochemical properties of chick pea (Cicer arietinum L.) starch. Journal of Food Science and Technology, 49(4), 456-462. [Link]

  • de la Torre, G., et al. (2004). Synthesis and structural study of new highly lipophilic 1,4-dihydropyridines. ResearchGate. [Link]

  • Chen, Y., et al. (2008). Synthesis and antioxidant activities of 3,5-dialkoxy-4-hydroxycinnamamides. Bioorganic & Medicinal Chemistry Letters, 18(5), 1663-1667. [Link]

  • Maheshwari, R., et al. (2010). COMPARISON BETWEEN ANTIOXIDANT ACTIVITY OF 2,5-DISUBSTITUTED 1,3,4-OXADIAZOLES CONTAINING HETERO-AROMATIC AND AROMATIC SUBSTITUTIONS AT 5TH POSITION. ResearchGate. [Link]

Sources

comparative review of synthetic routes for 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Review of Synthetic Routes for 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Authored by: A Senior Application Scientist

Introduction: The Significance of the 1,4-Dihydropyridine Scaffold

The 1,4-dihydropyridine (1,4-DHP) core is a privileged scaffold in medicinal chemistry, most famously recognized for its role in a major class of calcium channel blockers used to treat cardiovascular diseases, including nifedipine, amlodipine, and felodipine.[1][2] The title compound, 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, serves as a quintessential model for this class of molecules. Its synthesis is frequently used to explore and optimize the Hantzsch dihydropyridine synthesis, a robust and versatile multicomponent reaction first reported by Arthur Hantzsch in 1881.[3]

This guide provides a comparative analysis of the primary synthetic routes to 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine. We will dissect the classical Hantzsch condensation and explore modern advancements that offer improved yields, reduced reaction times, and alignment with green chemistry principles. The objective is to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the available methodologies, enabling informed decisions for laboratory synthesis and process development.

I. The Foundational Route: Classical Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a cornerstone of heterocyclic chemistry, involving a one-pot condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen donor.[2][4] For the target molecule, this translates to the reaction between acetaldehyde, two equivalents of acetylacetone, and an ammonia source like ammonium acetate.

Reaction Mechanism: A Stepwise Dissection

The elegance of the Hantzsch synthesis lies in its convergence of several fundamental organic reactions into a single transformative process. While multiple pathways have been proposed, the most widely accepted mechanism involves the formation of two key intermediates that ultimately combine to form the dihydropyridine ring.[1][4][5]

  • Enamine Formation : One equivalent of the β-dicarbonyl compound (acetylacetone) reacts with ammonia to form a β-enamino ketone intermediate (4-aminopent-3-en-2-one). This step introduces the nitrogen atom required for the heterocycle.

  • Knoevenagel Condensation : A second equivalent of the β-dicarbonyl compound undergoes a Knoevenagel condensation with the aldehyde (acetaldehyde) to produce an α,β-unsaturated carbonyl compound.

  • Michael Addition & Cyclization : The enamine intermediate acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl compound. This crucial C-C bond formation is followed by an intramolecular condensation and dehydration, which closes the ring to yield the final 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine product.[1]

G cluster_1 Enamine Formation cluster_2 Knoevenagel Condensation cluster_3 Ring Formation A Acetylacetone + NH3 B β-Enamino Ketone (Intermediate 1) A->B Condensation E Michael Addition B->E C Acetylacetone + Acetaldehyde D α,β-Unsaturated Carbonyl (Intermediate 2) C->D Condensation D->E F Cyclization & Dehydration E->F G Final Product: 3,5-Diacetyl-2,4,6-trimethyl-1,4-DHP F->G caption Fig. 1: Hantzsch Reaction Mechanism

Caption: Fig. 1: Simplified mechanism of the Hantzsch synthesis for 1,4-dihydropyridines.

Classical Protocol & Rationale

The traditional approach typically involves refluxing the reactants in a protic solvent, such as ethanol or methanol.

  • Solvent Choice : Ethanol is effective because it readily dissolves the non-polar reactants (aldehyde, β-dicarbonyl) and the more polar ammonium acetate. Its boiling point provides the necessary thermal energy to overcome the activation barriers of the condensation and dehydration steps.

  • Drawbacks : This classical method, while reliable, often suffers from long reaction times (several hours to a full day), the need for high temperatures, and yields that can be moderate and variable.[3]

II. Modern Synthetic Alternatives: Enhancing Efficiency and Sustainability

To address the limitations of the classical method, numerous modifications have been developed. These modern routes focus on catalysis, alternative energy sources, and the principles of green chemistry.

A. Catalyzed Hantzsch Synthesis

The introduction of a catalyst can dramatically accelerate the reaction rate and improve yields by activating the carbonyl substrates.

  • Lewis and Brønsted Acid Catalysis : Acids such as Yb(OTf)₃, phenylboronic acid, or silica-bound sulfonic acids can catalyze the reaction.[1][4] They function by coordinating to the carbonyl oxygen of the aldehyde and the β-dicarbonyl compound, making them more electrophilic and thus more susceptible to nucleophilic attack. This accelerates both the Knoevenagel and Michael addition steps.

  • Heterogeneous Catalysis : The use of solid-supported catalysts, such as magnetic MnFe₂O₄ nanoparticles, offers significant advantages.[6] These catalysts are easily separated from the reaction mixture by an external magnet, simplifying the work-up process and allowing for catalyst recycling, which is both cost-effective and environmentally friendly.

B. Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on sustainability. The Hantzsch reaction has been successfully adapted to align with these principles.

  • Solvent-Free Conditions : One of the most effective green modifications is conducting the reaction under solvent-free conditions, often with gentle heating or microwave irradiation.[1] This eliminates the environmental and financial costs associated with solvent purchase, use, and disposal.

  • Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[2][7] In the Hantzsch synthesis, microwaves provide rapid and uniform heating of the reaction mixture, leading to a drastic reduction in reaction time from hours to mere minutes, often accompanied by an increase in product yield.

  • Aqueous Media : Performing the reaction in water, sometimes with the aid of micelles, is another green alternative that avoids the use of volatile organic solvents.[2][3]

III. Comparative Performance Analysis

To provide a clear, objective comparison, the following table summarizes experimental data for various synthetic routes to 1,4-dihydropyridines, highlighting the trade-offs between different methodologies.

Method Catalyst/Conditions Solvent Time Yield (%) Key Advantages References
Classical Hantzsch RefluxEthanol6-12 h60-75Simple, well-established[7]
Catalytic (Homogeneous) Phenylboronic AcidToluene2-4 h~90Higher yield, faster reaction[4]
Catalytic (Heterogeneous) Silica-Sulfonic AcidNone30-60 min90-95Solvent-free, reusable catalyst[1][4]
Microwave-Assisted None / CatalystNone / Ethanol5-15 min85-95Extremely rapid, high yield[2][7]
Aqueous Micelles p-Toluenesulfonic acid (PTSA) / UltrasoundWater1-2 h~96Green solvent, high yield[3]

IV. Detailed Experimental Protocols

The following protocols are provided as practical, step-by-step guides for two distinct and effective methods.

Protocol 1: Classical Synthesis in Ethanol

This protocol represents the traditional, solvent-based approach.

  • Reagents :

    • Acetylacetone (2.0 g, 20 mmol)

    • Acetaldehyde (0.44 g, 10 mmol)

    • Ammonium acetate (0.77 g, 10 mmol)

    • Ethanol (25 mL)

  • Procedure :

    • Combine acetylacetone, acetaldehyde, and ammonium acetate in a 50 mL round-bottom flask equipped with a reflux condenser.

    • Add 25 mL of ethanol and stir the mixture.

    • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature. The product will often precipitate.

  • Work-up and Purification :

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold ethanol (2 x 10 mL) to remove residual starting materials.

    • Recrystallize the crude product from hot ethanol to obtain pure, crystalline 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.

G start Combine Reactants (Acetylacetone, Acetaldehyde, NH4OAc) in Ethanol reflux Heat to Reflux (80°C, 8h) start->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Hot Ethanol wash->recrystallize product Pure Product recrystallize->product caption Fig. 2: Workflow for Classical Hantzsch Synthesis

Caption: Fig. 2: Experimental workflow for the classical synthesis protocol.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol exemplifies a modern, rapid, and environmentally friendly approach.

  • Reagents :

    • Acetylacetone (2.0 g, 20 mmol)

    • Acetaldehyde (0.44 g, 10 mmol)

    • Ammonium acetate (0.77 g, 10 mmol)

    • (Optional) Catalytic amount of silica-sulfonic acid (5 mol%)

  • Procedure :

    • In a 10 mL microwave reaction vessel, thoroughly mix the acetylacetone, acetaldehyde, ammonium acetate, and optional catalyst.

    • Place the unsealed vessel in a laboratory microwave reactor.

    • Irradiate the mixture at 100°C for 10 minutes (power modulated to maintain temperature).

  • Work-up and Purification :

    • After the reaction, allow the vessel to cool to a safe temperature.

    • Add 15 mL of cold water to the solidified reaction mass and stir to break up the solid.

    • Collect the crude product by vacuum filtration and wash with water.

    • Recrystallize the solid from an ethanol/water mixture to yield the pure product.

Conclusion and Future Outlook

The synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine provides a clear lens through which to view the evolution of a classic named reaction. While the traditional Hantzsch synthesis remains a viable method, modern catalytic and microwave-assisted protocols offer substantial improvements in terms of efficiency, yield, and environmental impact. For rapid synthesis and high-throughput screening, microwave-assisted solvent-free methods are unparalleled. For larger-scale, process-oriented synthesis, heterogeneous catalysts provide a compelling balance of high yield and operational simplicity with the added benefit of recyclability. The continued development of novel catalysts and green reaction conditions will undoubtedly further refine the synthesis of this important heterocyclic scaffold, benefiting both academic research and the pharmaceutical industry.

References

  • ResearchGate. Mechanism of the Hantzsch 1,4-dihydropyridine synthesis. Available from: [Link]

  • SpringerLink. Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. Available from: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

  • J-STAGE. Theoretical study on the reaction mechanism of formation of 3,5-diacetyl-1,4-dihydrolutidine. Available from: [Link]

  • chemeurope.com. Hantzsch pyridine synthesis. Available from: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • YouTube. Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. Available from: [Link]

  • CORE. Efficient One-Pot Synthesis of 1,4-Dihydropyridines Catalyzed by Magnetic MnFe2O4 Nanoparticles. Available from: [Link]

  • PubMed. 3,5-diacetyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells. Available from: [Link]

  • Royal Society of Chemistry. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Available from: [Link]

  • ResearchGate. Facile synthesis of Hantzsch 1,4-dihydropyridines with unsymmetrical 2,6- and 3,5-substituents. Available from: [Link]

  • Hindawi. A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. Available from: [Link]

  • ResearchGate. Synthesis and Photochemistry of Novel 3,5-Diacetyl-1,4-dihydropyridines. Available from: [Link]

  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. Available from: [Link]

  • PubChem. 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate. Available from: [Link]

Sources

A Comparative Benchmarking Guide: Evaluating 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine Against Standard Modulators of Multidrug Resistance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the 3,5-diacetyl-1,4-dihydropyridine scaffold, with a focus on 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine (DATDHP), against established standard reference compounds in the context of multidrug resistance (MDR) reversal. For researchers, scientists, and professionals in drug development, understanding the potential of novel compounds to overcome MDR is a critical aspect of developing effective chemotherapeutics.

The 1,4-dihydropyridine (DHP) core is a versatile structure, famously associated with L-type calcium channel blockers like nifedipine.[1][2] However, the therapeutic potential of the DHP scaffold extends beyond cardiovascular applications into areas such as cancer treatment.[3][4] A significant challenge in oncology is the development of MDR, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic drugs out of cancer cells.[5] This guide will delve into the performance of a specific class of DHPs, the 3,5-diacetyl-1,4-dihydropyridines, as potential P-gp inhibitors and MDR reversal agents, benchmarking them against the well-characterized modulators verapamil and nifedipine.

While direct experimental data for DATDHP is limited in the public domain, a comprehensive study on structurally analogous 4-phenyl-3,5-diacetyl-1,4-dihydropyridines (AcDHPs) provides a robust dataset for evaluating the potential of this chemical class.[5] This analysis will, therefore, leverage these findings to offer insights into the prospective efficacy of DATDHP.

The Scientific Rationale: Why Benchmark 3,5-Diacetyl-1,4-dihydropyridines?

The Hantzsch synthesis, a classic multicomponent reaction, allows for the efficient creation of a diverse library of 1,4-dihydropyridine derivatives.[6][7] The core structure of DHPs bears a resemblance to NADH, suggesting a role in various biological redox processes.[8][9] Certain DHP derivatives have been identified as modulators of P-gp activity, independent of their calcium channel blocking effects.[5] The 3,5-diacetyl substitution, as opposed to the more common 3,5-dicarbethoxy groups found in drugs like nifedipine, alters the electronic and steric properties of the molecule, potentially leading to a different pharmacological profile.

The primary objective of this guide is to benchmark the MDR reversal activity of the 3,5-diacetyl-1,4-dihydropyridine scaffold. To achieve this, we will analyze experimental data from a study that compared a series of these compounds to:

  • Verapamil: A first-generation P-gp inhibitor and calcium channel blocker, often used as a standard for MDR reversal studies.

  • Nifedipine: A prototypical DHP calcium channel blocker, which also exhibits some MDR reversal activity.[5]

The comparison will be based on a well-established in vitro assay for P-gp activity: the Rhodamine 123 efflux assay.

Experimental Protocol: The Rhodamine 123 Efflux Assay

The Rhodamine 123 efflux assay is a reliable and widely used method to assess P-gp inhibition. The underlying principle is that Rhodamine 123, a fluorescent dye, is a substrate for the P-gp efflux pump. In MDR-positive cells, the dye is actively transported out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to the accumulation of Rhodamine 123 inside the cells and a corresponding increase in fluorescence intensity.

Step-by-Step Methodology
  • Cell Culture: Human tumor cell lines known to overexpress P-gp (e.g., certain leukemia or carcinoma cell lines) are cultured to a suitable confluency.

  • Compound Incubation: The cells are pre-incubated with the test compounds (e.g., DATDHP analogs) and standard references (verapamil, nifedipine) at various concentrations. This allows the compounds to interact with the P-gp transporters.

  • Rhodamine 123 Loading: Rhodamine 123 is added to the cell cultures and incubated for a period to allow for cellular uptake.

  • Efflux and Measurement: The cells are washed to remove extracellular dye and then incubated in a fresh medium (containing the test compounds). The intracellular fluorescence is measured over time using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: The increase in intracellular Rhodamine 123 fluorescence in the presence of a test compound, compared to an untreated control, is a measure of its P-gp inhibitory activity.

The choice of this protocol is based on its direct functional assessment of P-gp activity, providing a clear and quantifiable measure of MDR reversal potential.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis cell_culture 1. Culture P-gp Overexpressing Cells incubation 3. Pre-incubate Cells with Compounds cell_culture->incubation compound_prep 2. Prepare Test Compounds (AcDHPs, Verapamil, Nifedipine) compound_prep->incubation rh123_loading 4. Load Cells with Rhodamine 123 incubation->rh123_loading efflux 5. Wash and Measure Intracellular Fluorescence rh123_loading->efflux data_analysis 6. Quantify Fluorescence Increase efflux->data_analysis comparison 7. Compare against Controls data_analysis->comparison

Caption: Workflow for the Rhodamine 123 efflux assay.

Comparative Data Analysis

The following table summarizes the findings from the study on 4-phenyl-3,5-diacetyl-1,4-dihydropyridines (AcDHPs) and their ability to reverse MDR, compared to verapamil and nifedipine.[5] The activity is presented as the relative efficacy in inhibiting P-gp-mediated Rhodamine 123 efflux.

Compound ClassExample Compound(s)P-gp Inhibition ActivityCytotoxicity
3,5-Diacetyl-1,4-Dihydropyridines Analogs [G1], [G2], [G3], [G5], [G6], [G8], [G11]Active Varied, with some analogs showing high cytotoxicity (e.g., [G7])
Analogs [G4], [G7], [G10]Inactive or weakly active
Standard Reference 1 Verapamil [VP]Active Moderate
Standard Reference 2 Nifedipine [NP]Active Low

Note: The specific identities of compounds [G1]-[G11] refer to different substitutions on the 4-phenyl ring as detailed in the source publication.[5]

Expert Interpretation and Insights

The experimental data reveals several key insights for researchers in drug development:

  • The 3,5-Diacetyl-1,4-dihydropyridine Scaffold is a Viable Candidate for MDR Reversal: A significant number of the tested AcDHP analogs demonstrated P-gp inhibitory activity comparable to the standard references, verapamil and nifedipine.[5] This indicates that the 3,5-diacetyl-1,4-dihydropyridine core is a promising pharmacophore for the development of new MDR reversal agents.

  • Decoupling MDR Reversal from Cytotoxicity: Interestingly, some of the most potent cytotoxic compounds in the series (e.g., [G7]) were not the most effective P-gp inhibitors.[5] This suggests that the structural features responsible for cytotoxicity and MDR reversal may be distinct. This is a crucial finding for drug design, as the ideal MDR modulator would be potent in its primary function without exhibiting significant intrinsic toxicity. For DATDHP, which lacks the 4-phenyl group of these analogs, the cytotoxic profile would need to be independently determined, but the potential for low toxicity combined with P-gp inhibition is a promising avenue for investigation.

  • Structure-Activity Relationship (SAR): The variation in activity among the different 4-phenyl substituted AcDHPs highlights a clear SAR.[5] This implies that the nature of the substituent at the 4-position of the dihydropyridine ring is a critical determinant of P-gp inhibition. While the benchmarked compounds have a phenyl group at this position, DATDHP possesses a methyl group. This structural difference would likely influence its activity, and dedicated experimental evaluation is warranted. The established SAR for the 4-phenyl analogs provides a strong rationale for synthesizing and testing a series of 4-alkyl-3,5-diacetyl-1,4-dihydropyridines, including DATDHP.

logical_relationship DHP_Scaffold 1,4-Dihydropyridine Scaffold DATDHP DATDHP (3,5-Diacetyl-2,4,6-trimethyl-1,4-DHP) DHP_Scaffold->DATDHP is a AcDHPs AcDHPs (4-Phenyl-3,5-diacetyl-1,4-DHPs) DHP_Scaffold->AcDHPs is a Pgp_Inhibition P-gp Inhibition (MDR Reversal) DATDHP->Pgp_Inhibition potential for AcDHPs->Pgp_Inhibition demonstrates Standards Standard References (Verapamil, Nifedipine) Standards->Pgp_Inhibition demonstrates

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the life cycle of a chemical does not end with data collection. Responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine (CAS No. 1081-09-0), moving beyond simple steps to explain the critical reasoning that underpins a safe and compliant disposal workflow.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the first step in managing it safely. 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is not a benign substance; its hazard profile necessitates careful handling throughout its lifecycle, including disposal.

According to its classification under the Globally Harmonized System (GHS), this compound presents several hazards.[1][2][3] It is crucial to recognize that while acute toxicity data may be limited, the potential for irritation is well-documented. Furthermore, the absence of comprehensive ecological toxicity data[4] mandates a precautionary approach: this compound must be treated as potentially harmful to the environment and must be prevented from entering soil or waterways.[2][5]

Table 1: GHS Hazard Profile for 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Hazard ClassificationGHS CategoryHazard StatementSignal Word
Skin IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye IrritationCategory 2H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning

Source: Synthesized from GHS data.[1][2][3]

This profile dictates that the primary disposal pathway must be destructive and contained, preventing human exposure and environmental release.

The Regulatory Framework: A Foundation of Safety and Compliance

In the United States, the management and disposal of laboratory chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] These regulations establish a "cradle-to-grave" responsibility for hazardous waste, meaning the generator (the laboratory) is accountable for the waste until its final, safe disposal.[6]

Key principles that directly inform our disposal protocol include:

  • Prohibition of Drain/Trash Disposal: It is illegal to dispose of this chemical in the regular trash or down the sanitary sewer.[6][8]

  • No Dilution or Evaporation: Intentionally diluting or evaporating a hazardous waste to circumvent regulations is strictly prohibited.[8]

  • Waste Characterization: The laboratory that created the waste is responsible for accurately identifying and labeling it.[8][9]

Your institution's Environmental Health & Safety (EH&S) office translates these federal mandates into specific, actionable policies. Always consult your local EH&S guidelines, as they are the ultimate authority for your specific location.

Core Disposal Protocol: From Benchtop to Final Disposition

The correct disposal method for 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is collection for thermal destruction by a licensed hazardous waste management facility. This is achieved through a systematic, documented process within the laboratory.

Experimental Protocol: Waste Collection and Accumulation

Objective: To safely collect, label, and store waste 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine prior to its removal by authorized personnel.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.

  • Designated hazardous waste container (chemically compatible, e.g., HDPE or glass, with a screw-top lid).

  • Hazardous Waste Label.

  • Secondary containment bin.

Procedure:

  • Immediate Waste Containment:

    • At the point of generation (e.g., in a fume hood), transfer the waste compound into the designated hazardous waste container.

    • Causality: This minimizes the risk of spills and exposure by containing the chemical immediately after it is declared waste. Use a powder funnel for solids to prevent dispersal.

  • Container Compatibility and Closure:

    • Ensure the waste container is made of a material chemically compatible with the dihydropyridine compound and any solvents it may be mixed with. Avoid metal containers for acidic solutions and ensure plastic containers are appropriate for any organic solvents.[7]

    • Keep the container securely closed at all times, except when adding waste.

    • Causality: A closed container prevents the release of vapors or dust, protecting laboratory personnel and ensuring compliance with EPA regulations for Satellite Accumulation Areas (SAAs).[8]

  • Accurate and Complete Labeling:

    • Affix a "Hazardous Waste" label to the container immediately.

    • Fill out the label completely, including:

      • The words "Hazardous Waste".[8]

      • The full chemical name: "3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine". Avoid abbreviations or formulas.

      • An accurate estimation of the concentration and total volume/mass.

      • The date of accumulation.

      • The generating researcher's name and lab location.

    • Causality: Proper labeling is a critical safety communication tool for everyone who will handle the container and is a strict regulatory requirement.[8][9] It ensures the final disposal facility has the necessary information to manage the waste safely.

  • Segregation and Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[8]

    • Place the container within a secondary containment bin to catch any potential leaks.[9]

    • Segregate this waste from incompatible materials, such as strong oxidizing agents and acids.[6][10]

    • Causality: Segregation prevents dangerous chemical reactions in the event of a spill. The SAA provides a controlled, safe location for waste pending pickup, limiting widespread contamination risk.

  • Arranging for Waste Pickup:

    • Once the container is full or has been in the SAA for the maximum allowed time (per institutional policy, often six to twelve months), contact your institution's EH&S department to schedule a waste pickup.[7][11]

    • Do not remove the waste from the laboratory yourself. Transportation of hazardous waste requires specific licensing and placarding.

Emergency Procedures: Managing Spills and Exposures

Accidents can happen, and a prepared response is critical to mitigating risk.

Spill Cleanup Protocol:

  • Alert and Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.

  • Don PPE: Wear appropriate PPE, including safety goggles, gloves, and a lab coat. If a large amount of dust is generated, respiratory protection may be necessary.[4][5]

  • Containment: Prevent the spill from spreading or entering any drains.[2][5]

  • Cleanup: For small solid spills, carefully sweep the material into a dustpan. For larger spills, use an absorbent material appropriate for chemical spills. Avoid raising dust.[4]

  • Package and Label: Place all contaminated materials (including used PPE) into a designated container, seal it, and label it as hazardous waste with a description of the contents.

  • Decontaminate: Clean the spill area thoroughly.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation occurs, seek medical advice.[1][5]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine waste from the moment it is generated.

DisposalWorkflow cluster_generation Point of Generation cluster_processing Handling & Storage Protocol cluster_disposition Final Disposition start Waste Generated (Pure solid, in solution, or contaminated material) container Select Chemically Compatible Container (e.g., HDPE, Glass) start->container Step 1 labeling Affix 'Hazardous Waste' Label & Fill Out Completely container->labeling Step 2 storage Store in Designated SAA Inside Secondary Containment labeling->storage Step 3 segregate Segregate from Incompatible Chemicals (Oxidizers, Acids) storage->segregate Step 4 contact_ehs Container Full or Time Limit Reached? Contact EH&S for Pickup segregate->contact_ehs Step 5 disposal Professional Disposal (via Licensed Facility) contact_ehs->disposal YES

Caption: Decision workflow for handling and disposing of dihydropyridine waste.

Conclusion

The proper disposal of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is a non-negotiable aspect of responsible scientific practice. By adhering to a protocol grounded in an understanding of the compound's hazards and the governing regulatory framework, researchers can ensure the safety of themselves, their colleagues, and the environment. This process, from containment at the bench to final disposition by professionals, forms a self-validating system of safety and compliance, reinforcing the trust placed in us as scientific professionals.

References

  • Daniels Health (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Management of Waste.
  • American Chemical Society (ACS). Regulation of Laboratory Waste.
  • Guidechem. 3 5-DIACETYL-2 4 6-TRIMETHYL-1 4-DIHYDR 1081-09-0 wiki.
  • Echemi. 3,5-DIACETYL-1,4-DIHYDRO-2,6-LUTIDINE Safety Data Sheets.
  • PubChem. 1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one.
  • ChemicalBook. 3,5-DIACETYL-1,4-DIHYDRO-2,6-LUTIDINE - Safety Data Sheet.
  • LookChem. 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine.
  • Biosynth. Safety Data Sheet.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. 3,5-DIACETYL-2,4,6-TRIMETHYL-1,4-DIHYDROPYRIDINE AldrichCPR.
  • Chemdad Co. 3 5-DIACETYL-2 4 6-TRIMETHYL-1 4-DIHYDR&.
  • PubChem. 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine
Reactant of Route 2
3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.